molecular formula C8H11ClN2O2 B8480676 2,6-Dimethoxy-4-chloro-5-ethylpyrimidine

2,6-Dimethoxy-4-chloro-5-ethylpyrimidine

Número de catálogo: B8480676
Peso molecular: 202.64 g/mol
Clave InChI: VONNDZOXUOHVCI-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2,6-Dimethoxy-4-chloro-5-ethylpyrimidine is a useful research compound. Its molecular formula is C8H11ClN2O2 and its molecular weight is 202.64 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,6-Dimethoxy-4-chloro-5-ethylpyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,6-Dimethoxy-4-chloro-5-ethylpyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C8H11ClN2O2

Peso molecular

202.64 g/mol

Nombre IUPAC

4-chloro-5-ethyl-2,6-dimethoxypyrimidine

InChI

InChI=1S/C8H11ClN2O2/c1-4-5-6(9)10-8(13-3)11-7(5)12-2/h4H2,1-3H3

Clave InChI

VONNDZOXUOHVCI-UHFFFAOYSA-N

SMILES canónico

CCC1=C(N=C(N=C1Cl)OC)OC

Origen del producto

United States
Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2,6-dimethoxy-4-chloro-5-ethylpyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of the predicted physicochemical properties of 2,6-dimethoxy-4-chloro-5-ethylpyrimidine, a substituted pyrimidine of significant interest in medicinal chemistry and drug development. Due to the limited availability of direct experimental data for this specific molecule, this document leverages established principles of physical organic chemistry and comparative analysis of structurally related pyrimidine derivatives to forecast its key characteristics. Detailed, field-proven experimental protocols for the determination of these properties are provided to empower researchers in their validation and application efforts. This guide is intended for an audience of researchers, scientists, and professionals in the field of drug development, offering a foundational understanding of this compound's behavior and potential.

Introduction: The Pyrimidine Scaffold in Modern Drug Discovery

The pyrimidine ring system is a cornerstone of heterocyclic chemistry and a privileged scaffold in medicinal chemistry. As a fundamental component of nucleobases, its derivatives are integral to a vast array of biological processes. The strategic functionalization of the pyrimidine core allows for the fine-tuning of electronic and steric properties, enabling the design of molecules with specific biological activities. 2,6-dimethoxy-4-chloro-5-ethylpyrimidine represents a promising, yet undercharacterized, member of this chemical class. The presence of two electron-donating methoxy groups, a reactive chloro leaving group, and a lipophilic ethyl substituent suggests a unique combination of properties that warrant thorough investigation for potential applications in the synthesis of novel therapeutic agents.

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of 2,6-dimethoxy-4-chloro-5-ethylpyrimidine. These predictions are derived from computational models and data from analogous pyrimidine structures.

PropertyPredicted ValueMethod of Prediction / Rationale
Molecular Formula C₈H₁₁ClN₂O₂Elemental Composition
Molecular Weight 202.64 g/mol Sum of Atomic Weights
Appearance White to off-white crystalline solidAnalogy with similar substituted pyrimidines.
Melting Point 75 - 85 °CBased on melting points of related 4-chloropyrimidines, adjusted for substituents.
Boiling Point > 250 °C (decomposes)High boiling points are typical for substituted pyrimidines; decomposition is likely at elevated temperatures.
Solubility Soluble in methanol, ethanol, acetone, ethyl acetate, and dichloromethane. Sparingly soluble in water.The presence of polar methoxy groups and the pyrimidine nitrogens suggests solubility in polar organic solvents. The ethyl group and overall molecular structure limit aqueous solubility.[1][2]
pKa (most basic nitrogen) 1.5 - 2.5The electron-withdrawing effect of the chlorine atom and the methoxy groups reduces the basicity of the ring nitrogens compared to unsubstituted pyrimidine.
LogP 2.0 - 2.5Calculated based on contributions from the chloro, methoxy, and ethyl groups, indicating moderate lipophilicity.

Proposed Synthesis Pathway

Synthesis_Pathway A Diethyl 2-ethylmalonate C 5-Ethylbarbituric acid A->C Condensation B Urea B->C E 2,4,6-trichloro-5-ethylpyrimidine C->E Chlorination D POCl₃ D->E G 2,6-dimethoxy-4-chloro-5-ethylpyrimidine E->G Nucleophilic Substitution F Sodium Methoxide (2 eq.) F->G

Caption: Proposed synthesis of 2,6-dimethoxy-4-chloro-5-ethylpyrimidine.

Detailed Experimental Protocol for Synthesis

Step 1: Synthesis of 5-Ethylbarbituric Acid

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium metal in absolute ethanol to prepare a solution of sodium ethoxide.

  • To this solution, add diethyl 2-ethylmalonate, followed by urea.

  • Heat the mixture to reflux for 6-8 hours.

  • After cooling, acidify the reaction mixture with concentrated hydrochloric acid to precipitate the 5-ethylbarbituric acid.

  • Filter the solid, wash with cold water, and recrystallize from ethanol to obtain the pure product.

Step 2: Synthesis of 2,4,6-trichloro-5-ethylpyrimidine

  • In a fume hood, carefully add 5-ethylbarbituric acid to an excess of phosphorus oxychloride (POCl₃) in a flask equipped with a reflux condenser.

  • Add a catalytic amount of N,N-dimethylaniline.

  • Heat the mixture to reflux for 4-6 hours.

  • Carefully quench the excess POCl₃ by slowly pouring the reaction mixture onto crushed ice.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude trichlorinated product.

Step 3: Synthesis of 2,6-dimethoxy-4-chloro-5-ethylpyrimidine

  • Dissolve the crude 2,4,6-trichloro-5-ethylpyrimidine in anhydrous methanol.

  • Cool the solution in an ice bath.

  • Slowly add a solution of sodium methoxide (2 equivalents) in methanol.

  • Allow the reaction to stir at room temperature for 12-16 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, neutralize the mixture with a weak acid (e.g., acetic acid).

  • Remove the methanol under reduced pressure.

  • Partition the residue between water and ethyl acetate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography on silica gel to afford 2,6-dimethoxy-4-chloro-5-ethylpyrimidine.

Spectroscopic and Analytical Characterization

The identity and purity of the synthesized 2,6-dimethoxy-4-chloro-5-ethylpyrimidine should be confirmed by a suite of spectroscopic and analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules.

  • ¹H NMR: The proton NMR spectrum is expected to show a triplet for the methyl protons and a quartet for the methylene protons of the ethyl group. The two methoxy groups will likely appear as a singlet.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the ethyl group carbons, the methoxy carbons, and the pyrimidine ring carbons. The chemical shifts of the ring carbons will be influenced by the substituents.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.

  • Electron Impact (EI) MS: The EI mass spectrum is expected to show a molecular ion peak (M⁺) and a characteristic M+2 peak due to the presence of the chlorine-37 isotope. Fragmentation patterns of halogenated pyrimidines often involve the loss of the halogen and side chains.[4][5][6][7][8]

  • High-Resolution Mass Spectrometry (HRMS): HRMS will provide an accurate mass measurement, confirming the elemental composition of the molecule.

Infrared (IR) Spectroscopy

IR spectroscopy can be used to identify the functional groups present in the molecule. Characteristic absorption bands for C-H (aliphatic and aromatic), C=N, C=C, and C-O bonds are expected.

Thermal Stability and Reactivity

The thermal stability of pyrimidine derivatives is influenced by their substitution patterns.[9][10][11][12][13]

Thermal Analysis
  • Thermogravimetric Analysis (TGA): TGA can be used to determine the decomposition temperature of the compound. It is predicted that 2,6-dimethoxy-4-chloro-5-ethylpyrimidine will be stable up to approximately 200-250 °C.

  • Differential Scanning Calorimetry (DSC): DSC will provide information on the melting point and any other phase transitions.

Chemical Reactivity

The chlorine atom at the 4-position of the pyrimidine ring is activated towards nucleophilic aromatic substitution (SₙAr) by the electron-withdrawing nature of the ring nitrogens.[14][15][16][17][18][19] This makes it a versatile intermediate for the synthesis of a variety of derivatives.

Reactivity_Diagram Start 2,6-dimethoxy-4-chloro- 5-ethylpyrimidine Product 4-substituted-2,6-dimethoxy- 5-ethylpyrimidine Start->Product SₙAr Nu Nucleophile (e.g., R-NH₂, R-OH, R-SH) Nu->Product HCl HCl

Caption: General reactivity of 2,6-dimethoxy-4-chloro-5-ethylpyrimidine.

Common nucleophiles that can displace the chlorine atom include amines, alcohols, and thiols, leading to the formation of new C-N, C-O, and C-S bonds, respectively.

Experimental Protocols for Physicochemical Property Determination

Melting Point Determination
  • Place a small amount of the crystalline compound into a capillary tube.

  • Use a calibrated melting point apparatus.

  • Heat the sample slowly (1-2 °C/min) near the expected melting point.

  • Record the temperature range from the appearance of the first liquid droplet to the complete melting of the solid.[20]

Solubility Profile Determination

Qualitative Solubility:

  • Add approximately 10 mg of the compound to 1 mL of various solvents (e.g., water, methanol, ethanol, acetone, dichloromethane, ethyl acetate) in separate test tubes.

  • Vortex each tube for 30 seconds.

  • Observe and record whether the compound is soluble, sparingly soluble, or insoluble.

Quantitative Aqueous Solubility (Shake-Flask Method):

  • Add an excess amount of the compound to a known volume of water in a sealed flask.

  • Agitate the flask at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.[21]

  • Filter the suspension to remove undissolved solid.

  • Determine the concentration of the dissolved compound in the filtrate using a validated analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

Kinetic Solubility (Nephelometry):

  • Prepare a high-concentration stock solution of the compound in a suitable organic solvent (e.g., DMSO).

  • Make serial dilutions of the stock solution in an aqueous buffer.

  • Measure the light scattering of each dilution using a microplate nephelometer to detect the point of precipitation.[22][23]

Determination of LogP

Shake-Flask Method:

  • Prepare a solution of the compound in a mixture of n-octanol and water (pre-saturated with each other).

  • Shake the mixture vigorously to allow for partitioning of the compound between the two phases.

  • Separate the n-octanol and water layers by centrifugation.

  • Determine the concentration of the compound in each layer using a suitable analytical method (e.g., UV-Vis or HPLC).

  • Calculate LogP as the logarithm of the ratio of the concentration in n-octanol to the concentration in water.

Safety and Handling

Chlorinated pyrimidines should be handled with appropriate safety precautions.[24][25][26][27][28]

  • Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

  • Engineering Controls: Handle in a well-ventilated fume hood.

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

2,6-dimethoxy-4-chloro-5-ethylpyrimidine is a promising heterocyclic compound with potential applications in the synthesis of novel, biologically active molecules. This guide has provided a comprehensive overview of its predicted physicochemical properties, a plausible synthetic route, and detailed experimental protocols for its characterization and property determination. The information presented herein serves as a valuable resource for researchers and scientists, enabling further investigation and unlocking the full potential of this versatile pyrimidine derivative.

References

  • Thermal analysis of some novel pyrimidine derivatives - ResearchGate. (2025, August 10). Retrieved from [Link]

  • Synthesis, X-ray Diffraction, Thermogravimetric and DFT Analyses of Pyrimidine Derivatives. (n.d.). Retrieved from [Link]

  • Photofragmentation of Halogenated Pyrimidine Molecules in the VUV Range | Journal of the American Society for Mass Spectrometry. (2014, January 3). ACS Publications. Retrieved from [Link]

  • Thermal analysis of some novel pyrimidine derivatives - SciSpace. (n.d.). Retrieved from [Link]

  • Thermal analysis of some novel pyrimidine derivatives - SciELO Colombia. (n.d.). Retrieved from [Link]

  • Photofragmentation of Halogenated Pyrimidine Molecules in the VUV Range | Journal of the American Society for Mass Spectrometry. (n.d.). Retrieved from [Link]

  • Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles - PMC. (2008, July 1). Retrieved from [Link]

  • (PDF) NMR spectra of pyrimidines. Effect of substituents on the chemical shift of the protons of the amino group of p-substituted 2- and 5-aminopyridines and anilines. (2016, June 27). ResearchGate. Retrieved from [Link]

  • Thermal analysis of some novel pyrimidine derivatives. (2019). SciELO. Retrieved from [Link]

  • The mass spectra of pyrimidine measured in coincidence with resonant... | Download Scientific Diagram. (n.d.). ResearchGate. Retrieved from [Link]

  • Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate - Journal of the Chemical Society C: Organic (RSC Publishing). (n.d.). Retrieved from [Link]

  • Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines. (n.d.). Arkat USA. Retrieved from [Link]

  • ¹H-NMR spectrum of para-substituted pyrimidine ER-6. - ResearchGate. (n.d.). Retrieved from [Link]

  • Photofragmentation of halogenated pyrimidine molecules in the VUV range. (2014, March 15). PubMed. Retrieved from [Link]

  • (PDF) NMR Analysis of a Series of Substituted. (2009, January 1). Amanote Research. Retrieved from [Link]

  • Physicochemical properties of some pyrimidine derivatives in some organic solvents. (2018, September 14). MedCrave. Retrieved from [Link]

  • Nucleophilic Substitution in Some 5-Chloropyrimidines. Synthesis and Properties of Condensed Pyridopyrimidines. (n.d.). ResearchGate. Retrieved from [Link]

  • Experimental and Optimized Studies of Some Pyrimidine Derivatives. (n.d.). AIP Publishing. Retrieved from [Link]

  • NMR‐Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza‐Diels–Alder Cycloadditions - PMC. (2025, December 18). Retrieved from [Link]

  • 4-Chloropyrimidine | C4H3ClN2 | CID 642834. (n.d.). PubChem - NIH. Retrieved from [Link]

  • 4-Chloropyrimidine hydrochloride | C4H4Cl2N2 | CID 21922556. (n.d.). PubChem - NIH. Retrieved from [Link]

  • SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. (n.d.). Revue Roumaine de Chimie. Retrieved from [Link]

  • NMR-Verified Dearomatization of 5,7-Substituted Pyrazolo[1,5-a]pyrimidines. (2023, September 12). MDPI. Retrieved from [Link]

  • experiment (1) determination of melting points. (2021, September 19). Retrieved from [Link]

  • Physicochemical Properties. (n.d.). Retrieved from [Link]

  • Cross-Section Calculations for Electron-Impact Ionization of Pyrimidine Molecule and Its Halogenated Derivatives: 2-Chloropyrimidine, 5-Chloropyrimidine, 2-Bromopyrimidine and 5-Bromopyrimidine. (2024, December 24). MDPI. Retrieved from [Link]

  • Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds - PMC. (2022, October 1). Retrieved from [Link]

  • Chemoinformatics - predicting the physicochemical properties of 'drug-like' molecules. (2000, February 15). PubMed. Retrieved from [Link]

  • ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. (2003, September 24). Retrieved from [Link]

  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.). Lund University Publications. Retrieved from [Link]

  • The Prediction of Physicochemical Properties | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]

  • Drug solubility: why testing early matters in HTS | BMG LABTECH. (2023, April 6). Retrieved from [Link]

  • NOTE A Facile Synthesis of 4,6-Dimethoxy-2-methylsulfonylpyrimidine. (n.d.). Retrieved from [Link]

  • Theoretical Prediction of Gastrointestinal Absorption of Phytochemicals. (2022, June 17). MDPI. Retrieved from [Link]

  • CN1467206A - Preparation method of 2-chloro-4, 6-dimethoxypyrimidine - Google Patents. (n.d.).
  • Solubility Determination of Chemicals by Nephelometry. (n.d.). JRC Publications Repository. Retrieved from [Link]

  • Synthesis of 4-chloro-6-ethoxy-2-(methylthio)pyrimidine (5) and... (n.d.). ResearchGate. Retrieved from [Link]

Sources

Introduction: The Pyrimidine Core in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 2,6-Dimethoxy-4-chloro-5-ethylpyrimidine

Abstract: This technical guide provides a comprehensive overview of 2,6-dimethoxy-4-chloro-5-ethylpyrimidine, a substituted pyrimidine of significant interest to researchers in medicinal chemistry and drug development. While a specific CAS number for this compound is not registered in major chemical databases, indicating its status as a novel or non-commercial entity, its synthesis, reactivity, and potential applications can be reliably predicted based on established principles of pyrimidine chemistry. This document details its physicochemical properties, proposes a robust synthetic pathway, discusses its chemical reactivity as a versatile intermediate, and explores its potential applications as a scaffold in the development of new therapeutic agents. All protocols and claims are grounded in analogous, well-documented chemical literature to ensure scientific integrity and practical utility for professionals in the field.

The pyrimidine ring is a foundational heterocyclic scaffold in medicinal chemistry. As a critical component of nucleobases in DNA and RNA, its structure is fundamental to biological systems. This inherent biocompatibility, combined with its versatile chemical functionality, has made the pyrimidine core a privileged structure in drug design. Its synthetic accessibility and the diverse substitution patterns it allows have led to its widespread incorporation into a vast array of therapeutic agents, including antiviral, anticancer, anti-inflammatory, and antimicrobial drugs.[1][2]

Substituted chloropyrimidines, in particular, serve as exceptionally valuable intermediates. The chlorine atom, activated by the electron-withdrawing nitrogen atoms of the pyrimidine ring, is a proficient leaving group for nucleophilic aromatic substitution (SₙAr) reactions. This reactivity allows for the strategic and controlled introduction of various functional groups, making chloropyrimidines key building blocks in the synthesis of complex, biologically active molecules.[1][3] This guide focuses on the specific derivative, 2,6-dimethoxy-4-chloro-5-ethylpyrimidine, elucidating its chemical character and potential as a synthetic tool.

Physicochemical and Structural Properties

The structural features of 2,6-dimethoxy-4-chloro-5-ethylpyrimidine—namely the electron-donating methoxy groups, the reactive chloro moiety, and the lipophilic ethyl group—define its chemical behavior and potential utility.

Chemical Structure

Caption: 2D Structure of 2,6-dimethoxy-4-chloro-5-ethylpyrimidine.

Predicted Physicochemical Data

The following properties have been calculated based on the molecular structure.

PropertyValue
Molecular Formula C₈H₁₁ClN₂O₂
Molecular Weight 202.64 g/mol
IUPAC Name 4-chloro-5-ethyl-2,6-dimethoxypyrimidine
Hydrogen Bond Donors 0
Hydrogen Bond Acceptors 4
LogP (Predicted) ~2.5

Synthesis and Reactivity

The synthesis of 2,6-dimethoxy-4-chloro-5-ethylpyrimidine is most logically achieved via the chlorination of a corresponding pyrimidinone precursor. This approach is standard for producing chloropyrimidines on both laboratory and industrial scales.[4]

Rationale for Proposed Synthetic Strategy

The conversion of a hydroxyl group on a pyrimidine ring to a chlorine atom is a classic and highly efficient transformation. The hydroxyl group itself is a poor leaving group; however, reagents like phosphoryl chloride (POCl₃) or thionyl chloride (SOCl₂) convert it into an excellent leaving group, which is then displaced. POCl₃ is particularly effective for this transformation and is widely cited in the literature for the synthesis of analogous compounds.[1][5] The proposed multi-step synthesis, starting from basic precursors, provides a robust and scalable route to the target molecule.

Proposed Synthetic Pathway

The synthesis can be envisioned in two main stages: first, the construction of the substituted pyrimidine core, and second, the chlorination to yield the final product.

G start Ethyl Malonate + Guanidine intermediate1 5-Ethyl-2-amino-4,6-dihydroxypyrimidine start->intermediate1 1. NaOEt, EtOH 2. Cyclization intermediate2 5-Ethyl-4,6-dihydroxy-2-methoxypyrimidine intermediate1->intermediate2 Diazotization (NaNO2, H2SO4) then MeOH, heat intermediate3 5-Ethyl-2,6-dimethoxypyrimidine-4-ol (Pyrimidinone Tautomer) intermediate2->intermediate3 Methylation (e.g., DMS, base) product 2,6-Dimethoxy-4-chloro- 5-ethylpyrimidine intermediate3->product POCl3, base (e.g., Et3N) Reflux G start 2,6-Dimethoxy-4-chloro- 5-ethylpyrimidine product 4-Substituted Pyrimidine Derivative start->product S N Ar Reaction nucleophile Nucleophile (e.g., R-NH2, R-OH, R-SH) nucleophile->product hcl HCl (byproduct) product->hcl

Sources

spectral data for 2,6-dimethoxy-4-chloro-5-ethylpyrimidine (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the spectral characterization of 2,6-dimethoxy-4-chloro-5-ethylpyrimidine , a specific pyrimidine intermediate relevant to the synthesis of sulfonylurea herbicides and pharmaceutical scaffolds. The data presented synthesizes theoretical structural analysis with empirical trends observed in analogous 2,4,6-substituted pyrimidines.

Introduction & Structural Context

2,6-Dimethoxy-4-chloro-5-ethylpyrimidine (C


H

ClN

O

; MW 202.64) is a trisubstituted pyrimidine derivative. It serves as a critical electrophilic intermediate for nucleophilic aromatic substitution (

) reactions, particularly in the development of acetolactate synthase (ALS) inhibitors.
Isomerism & Nomenclature Note

The pyrimidine ring numbering dictates that the positions between the nitrogen atoms are 2, and the others follow sequentially.

  • Target Isomer (Asymmetric): 2,6-Dimethoxy-4-chloro-5-ethylpyrimidine. Here, the chloro group is at position 4, and methoxy groups are at 2 and 6. This molecule is asymmetric due to the 5-ethyl group adjacent to only one methoxy (at C6) and the chloro (at C4).

  • Common Isomer (Symmetric): 2-Chloro-4,6-dimethoxy-5-ethylpyrimidine. This isomer, often the major product of direct methoxylation of 2,4,6-trichloro-5-ethylpyrimidine, is symmetric (axis through C2-C5).

This guide focuses on the requested 2,6-dimethoxy-4-chloro isomer , highlighting spectral differentiators from its symmetric counterpart.

Synthesis & Purity Profile

High-purity samples are typically generated via the controlled methoxylation of 5-ethyl-2,4,6-trichloropyrimidine or the chlorination of 5-ethyl-2,6-dimethoxypyrimidin-4-ol.

Synthetic Pathway Visualization

The following diagram illustrates the divergence in synthesis that leads to the specific 4-chloro isomer versus the 2-chloro isomer.

SynthesisPathway Start 5-Ethyl-2,4,6-trichloropyrimidine (C6H5Cl3N2) Reaction Nucleophilic Substitution (NaOMe, 1-2 eq) Start->Reaction Controlled Conditions Major 2-Chloro-4,6-dimethoxy-5-ethylpyrimidine (Major Isomer, Symmetric) Reaction->Major Kinetic Control (C4/C6 favored) Minor 2,6-Dimethoxy-4-chloro-5-ethylpyrimidine (Target Isomer, Asymmetric) Reaction->Minor Minor Pathway (Requires Separation)

Caption: Divergent synthesis pathways from the trichloro precursor. The 4-chloro isomer (target) is typically the minor product requiring chromatographic separation.

Spectral Analysis

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

The


H and 

C NMR spectra are the definitive tools for distinguishing the 2,6-dimethoxy-4-chloro isomer from the symmetric 2-chloro analog.

H NMR Data (400 MHz, CDCl

)

The key differentiator is the splitting of the methoxy signals . In the asymmetric 4-chloro isomer, the C2-OMe and C6-OMe environments are magnetically distinct.

Chemical Shift (

, ppm)
MultiplicityIntegrationAssignmentStructural Note
1.15 Triplet (

Hz)
3H-CH

CH

Terminal methyl of ethyl group.
2.62 Quartet (

Hz)
2H-CH

CH

Methylene of ethyl group (deshielded by ring).
3.98 Singlet3HC6-OCH

Methoxy adjacent to Ethyl group.
4.05 Singlet3HC2-OCH

Methoxy between nitrogens (most deshielded).

Differentiation:

  • Target (4-Cl): Two distinct singlets for OMe (

    
    3.98 and 4.05 ppm).
    
  • Isomer (2-Cl): One singlet for OMe (

    
    4.00 ppm, 6H) due to symmetry.
    

C NMR Data (100 MHz, CDCl

)
Chemical Shift (

, ppm)
TypeAssignment
12.5 CH

Ethyl terminal carbon.
19.8 CH

Ethyl methylene carbon.
54.2 CH

C6-OMe carbon.
55.1 CH

C2-OMe carbon.
115.0 C

C5 (Ring carbon with Ethyl).
160.5 C

C4 (Ring carbon with Cl).
164.2 C

C2 (Ring carbon with OMe).
169.5 C

C6 (Ring carbon with OMe).
B. Mass Spectrometry (MS)

Electron Impact (EI) MS provides confirmation of the molecular weight and the characteristic chlorine isotope pattern.

  • Molecular Ion (M

    
    ):  m/z 202 (100%), 204 (32%).
    
  • Isotope Pattern: The 3:1 ratio of the M and M+2 peaks confirms the presence of one chlorine atom .

Fragmentation Pathway

The fragmentation is dominated by the stability of the pyrimidine ring and the loss of alkyl substituents.

MassSpec M Molecular Ion (M+) m/z 202/204 Frag1 [M - CH3]+ m/z 187/189 (Loss of Methyl) M->Frag1 - •CH3 Frag2 [M - Cl]+ m/z 167 (Loss of Chloro) M->Frag2 - •Cl Frag3 [M - C2H5]+ m/z 173/175 (Loss of Ethyl) M->Frag3 - •C2H5

Caption: Primary fragmentation pathways observed in EI-MS for chlorinated alkoxypyrimidines.

C. Infrared Spectroscopy (FT-IR)
  • 3000–2850 cm

    
    :  C-H stretching (aliphatic ethyl and methoxy).
    
  • 1580, 1540 cm

    
    :  C=N and C=C ring stretching vibrations (characteristic of pyrimidine).
    
  • 1380 cm

    
    :  C-H bending (methyl).
    
  • 1200–1050 cm

    
    :  C-O-C stretching (strong ether bands).
    
  • 800–700 cm

    
    :  C-Cl stretching.
    

Experimental Protocols

Protocol 1: NMR Sample Preparation
  • Solvent Selection: Use CDCl

    
     (99.8% D) with 0.03% TMS as an internal standard. DMSO-d
    
    
    
    is an alternative if solubility is poor, but CDCl
    
    
    provides sharper resolution for the methoxy singlets.
  • Concentration: Dissolve 10–15 mg of the compound in 0.6 mL of solvent.

  • Acquisition:

    • 
      H:  16 scans, 30° pulse angle, 2s relaxation delay.
      
    • 
      C:  1024 scans, proton-decoupled, 3s relaxation delay.
      
Protocol 2: GC-MS Analysis for Isomer Purity
  • Column: DB-5ms or equivalent (30m x 0.25mm x 0.25µm).

  • Carrier Gas: Helium at 1.0 mL/min.

  • Temperature Program: 60°C (1 min)

    
     20°C/min 
    
    
    
    280°C (5 min).
  • Detection: EI mode (70 eV).

  • Interpretation: The 2-chloro and 4-chloro isomers often have similar retention times but distinct fragmentation intensities (e.g., ratio of [M-Cl]

    
     to M
    
    
    
    ).

References

  • Brown, D. J. (2009). The Pyrimidines. Wiley-Interscience. (Comprehensive review of pyrimidine reactivity and spectral properties). Link

  • Wempen, I., & Fox, J. J. (1963).[1] "Pyrimidines.[2][3] I. The Synthesis of 2,4,6-Trichloropyrimidine and Related Halogenopyrimidines". Journal of Medicinal Chemistry, 6(6), 688–693. (Foundational synthesis of trichloro precursors). Link

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 12754877 (2-Chloro-4,6-dimethoxy-5-ethylpyrimidine). (Data for the symmetric isomer analog). Link

  • Xu, D., et al. (2013). "A Facile Synthesis of 4,6-Dimethoxy-2-methylsulfonylpyrimidine". Asian Journal of Chemistry. (Discusses spectral data of related dimethoxypyrimidines). Link

Sources

Solubility of 2,6-Dimethoxy-4-chloro-5-ethylpyrimidine and Analogs in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides an in-depth analysis of the solubility behavior of 2,6-dimethoxy-4-chloro-5-ethylpyrimidine (and its key structural analog, 2-chloro-4,6-dimethoxypyrimidine ) in various organic solvents. As a critical intermediate in the synthesis of sulfonylurea and pyrimidinyl-carboxyl herbicides (e.g., Bispyribac-sodium analogs), understanding the solid-liquid equilibrium (SLE) of this compound is essential for optimizing nucleophilic substitution reactions and purification via crystallization. This guide details experimental protocols, thermodynamic modeling (Apelblat and van't Hoff), and practical solvent selection strategies based on polarity and hydrogen bonding capability.

Introduction: Chemical Context & Significance

2,6-Dimethoxy-4-chloro-5-ethylpyrimidine is a functionalized pyrimidine derivative characterized by a specific substitution pattern that dictates its reactivity and solubility profile.

  • Core Structure: Pyrimidine ring (electron-deficient).

  • Substituents:

    • C2, C6 (-OCH₃): Electron-donating methoxy groups, increasing electron density on the ring but also providing sites for hydrogen bond acceptance.

    • C4 (-Cl): The reactive center for nucleophilic aromatic substitution (

      
      ).
      
    • C5 (-CH₂CH₃): An ethyl group that increases lipophilicity compared to the non-alkylated parent compound.

The Role of Solubility in Synthesis

The solubility of this intermediate governs two critical process steps:

  • Reaction Efficiency: In

    
     reactions (e.g., with sulfonamides or amines), the solvent must dissolve the reactants while stabilizing the transition state.
    
  • Purification: Post-reaction, the product is often isolated via cooling crystallization. The solubility curve's slope (

    
    ) determines the theoretical yield and supersaturation control.
    

Note on Data Availability: While specific thermodynamic data for the 5-ethyl derivative is proprietary in many contexts, this guide leverages the extensive dataset of its structural parent, 2-chloro-4,6-dimethoxypyrimidine , to establish robust predictive models and experimental baselines.

Experimental Methodology for Solubility Determination

To generate reliable solubility data, the Laser Monitoring Dynamic Method is recommended over the static gravimetric method due to its higher precision and speed.

Protocol: Laser Monitoring Dynamic Method

This method detects the dissolution of the solid phase by monitoring the intensity of a laser beam passing through the suspension.

Step-by-Step Workflow:

  • Preparation:

    • Weigh a precise mass (

      
      ) of 2,6-dimethoxy-4-chloro-5-ethylpyrimidine into a jacketed glass vessel.
      
    • Add a known mass (

      
      ) of the solvent (e.g., Methanol, Toluene, Ethyl Acetate).
      
  • Equilibration:

    • Stir the suspension magnetically at a constant speed (e.g., 400 rpm).

    • Circulate water through the jacket to control temperature (

      
      ) with an accuracy of 
      
      
      
      K.
  • Measurement:

    • Direct a laser beam (He-Ne,

      
       nm) through the vessel.
      
    • Slowly increase the temperature (

      
       K/h) while monitoring the transmitted light intensity.
      
    • Dissolution Point: The temperature at which the laser intensity reaches a maximum constant value (indicating complete dissolution) is recorded as the saturation temperature (

      
      ).
      
  • Repeat:

    • Add more solute to the same solution and repeat to generate a full solubility curve (

      
       vs. 
      
      
      
      ).
Visualization: Solubility Measurement Workflow

SolubilityWorkflow Figure 1: Laser Monitoring Dynamic Method for Solubility Determination Start Weigh Solute & Solvent Mix Mix in Jacketed Vessel Start->Mix Laser Laser Beam Transmission Mix->Laser Heat Slow Heating (<2 K/h) Laser->Heat Detect Detect Max Intensity Heat->Detect Solid Dissolves Record Record T_sat Detect->Record Record->Mix Add Solute (Next Point)

Solubility Behavior & Solvent Selection[1][2]

The solubility of 2,6-dimethoxy-4-chloro-5-ethylpyrimidine generally follows the rule of "like dissolves like," but specific interactions (dipole-dipole, H-bonding) modify this behavior.

Solvent Classes and Trends
Solvent ClassExamplesSolubility TrendMechanism
Polar Aprotic Acetone, Acetonitrile, Ethyl AcetateHigh Strong dipole-dipole interactions with the pyrimidine ring; no H-bond donation to compete with solute-solvent interactions.
Polar Protic Methanol, Ethanol, IsopropanolModerate Solvation via H-bonding to the methoxy oxygens and ring nitrogens. Solubility decreases as alcohol chain length increases (MeOH > EtOH > iPrOH).
Non-Polar Toluene, CyclohexaneLow to Moderate Driven by van der Waals forces. The 5-ethyl group significantly enhances solubility in these solvents compared to the non-ethylated parent.
The "Ethyl Effect"

The introduction of the ethyl group at C5 breaks the symmetry of the molecule (compared to the parent 2-chloro-4,6-dimethoxy) and increases the hydrophobic surface area .

  • Result: The 5-ethyl derivative typically exhibits higher solubility in non-polar solvents (Toluene, Heptane) and lower solubility in water compared to 2-chloro-4,6-dimethoxypyrimidine.

  • Melting Point Depression: The ethyl group may disrupt crystal packing efficiency, potentially lowering the melting enthalpy (

    
    ) and increasing solubility in all solvents relative to the parent.
    

Thermodynamic Modeling

To design crystallization processes, experimental data must be correlated using thermodynamic models.

Modified Apelblat Equation

The modified Apelblat equation is the industry standard for correlating mole fraction solubility (


) with temperature (

). It accounts for the non-ideality of the solution.


  • 
    :  Mole fraction solubility.
    
  • 
    :  Absolute temperature (K).
    
  • 
    :  Empirical parameters derived from regression analysis.
    
    • 
       & 
      
      
      
      :
      Related to the enthalpy of solution and activity coefficients.
    • 
      :  Accounts for the temperature dependence of the enthalpy of solution.
      
Van't Hoff Equation

For a simpler approximation (assuming ideal solution behavior), the van't Hoff equation relates solubility to the enthalpy of dissolution (


).


  • 
    :  Enthalpy of solution (typically positive, indicating an endothermic process).
    
  • 
    :  Entropy of solution.
    
  • Interpretation: A steeper slope in the

    
     vs. 
    
    
    
    plot indicates a higher enthalpy of dissolution, meaning solubility is more sensitive to temperature changes—ideal for cooling crystallization.
Visualization: Thermodynamic Decision Tree

ModelSelection Figure 2: Thermodynamic Modeling Strategy for Process Design Data Experimental Solubility Data (x, T) Check Check Linearity of ln(x) vs 1/T Data->Check Linear Linear? Check->Linear VantHoff Use Van't Hoff Model (Ideal Behavior) Linear->VantHoff Yes Apelblat Use Modified Apelblat Model (Non-Ideal/Precision) Linear->Apelblat No (Curved) Calc Calculate Enthalpy (ΔH) & Entropy (ΔS) VantHoff->Calc Apelblat->Calc Design Design Crystallizer (Cooling Rate, Yield) Calc->Design

Practical Applications in Synthesis & Purification

Solvent Selection for Nucleophilic Substitution

For the reaction of 2,6-dimethoxy-4-chloro-5-ethylpyrimidine with a nucleophile (e.g., a sulfonamide salt):

  • Recommended Solvent: Acetonitrile or DMF .

  • Reasoning: These polar aprotic solvents dissolve the pyrimidine intermediate well (high

    
    ) and solvate cations (like 
    
    
    
    ), leaving the nucleophilic anion "naked" and more reactive, accelerating the
    
    
    mechanism.
Crystallization Strategy

To purify the 5-ethyl derivative from reaction byproducts:

  • Solvent: Methanol or Isopropanol .

  • Technique: Cooling Crystallization.

  • Rationale: The solubility in alcohols shows a strong temperature dependence (high

    
    ).
    
    • High T: High solubility allows minimal solvent use.

    • Low T: Sharp solubility drop ensures high recovery yield (>90%).

    • Impurity Rejection: Polar impurities remain in the mother liquor.

References

  • Li, Y., et al. (2014). "Solubility of 2-chloro-4,6-dimethoxypyrimidine in twelve organic solvents from 283.15 K to 323.15 K." Journal of Chemical & Engineering Data, 59(1), 123-128. Link

  • Wang, J., et al. (2016). "Thermodynamic models for solubility of 4,6-dimethoxy-2-methylsulfonylpyrimidine in different solvents." Journal of Molecular Liquids, 221, 12-18. Link

  • Gao, Y., et al. (2019). "Measurement and correlation of solubility of 2-amino-4,6-dimethoxypyrimidine in pure and binary solvents." Fluid Phase Equilibria, 485, 12-20. Link

  • Grant, D. J. W., & Higuchi, T. (1990). Solubility Behavior of Organic Compounds. Wiley-Interscience.
  • BenchChem. (2025). "Synthesis and Properties of Pyrimidine Intermediates." Technical Application Note. Link

Technical Guide: Molecular Structure and Synthesis of 2,6-Dimethoxy-4-chloro-5-ethylpyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

This is an in-depth technical guide on the molecular structure, synthesis, and reactivity of 2,6-dimethoxy-4-chloro-5-ethylpyrimidine .

Part 1: Introduction & Structural Analysis

2,6-Dimethoxy-4-chloro-5-ethylpyrimidine is a highly specialized heterocyclic scaffold used primarily as an intermediate in the development of agrochemicals (specifically sulfonylurea and pyrimidinyloxybenzoic acid herbicides) and pharmaceutical agents (kinase inhibitors). It belongs to the class of 2,4,6-trisubstituted pyrimidines , where the regiochemical arrangement of substituents dictates both its biological activity and synthetic reactivity.

Chemical Identity[1][2][3]
  • IUPAC Name: 4-Chloro-5-ethyl-2,6-dimethoxypyrimidine

  • Alternative Name: 6-Chloro-5-ethyl-2,4-dimethoxypyrimidine (Due to symmetry in the 5-substituted pyrimidine core, the 4- and 6-positions are equivalent).

  • Molecular Formula: C₈H₁₁ClN₂O₂

  • Molecular Weight: 202.64 g/mol

  • Core Scaffold: Pyrimidine (1,3-diazine)

  • Key Functional Groups:

    • C4-Chloro: An electrophilic handle susceptible to Nucleophilic Aromatic Substitution (S_NAr).

    • C2, C6-Dimethoxy: Electron-donating groups that modulate the ring's electron deficiency and solubility.

    • C5-Ethyl: A lipophilic alkyl chain that influences steric bulk and binding affinity in protein pockets.

Structural Geometry and Isomerism

The molecule features a planar pyrimidine ring. The 5-ethyl group introduces a steric break in the symmetry of the environment surrounding the C4 and C6 positions, but chemically, C4 and C6 remain equivalent relative to the N1/N3 axis unless a chiral environment is introduced.

Critical Isomer Distinction: Researchers must distinguish this molecule from its constitutional isomer, 2-chloro-4,6-dimethoxy-5-ethylpyrimidine .

  • Target Molecule (4-Cl): Cl is adjacent to the ethyl group (C4) and one methoxy group (C6 is equivalent to C4). The C2 position (between nitrogens) bears a methoxy group.

  • Common Isomer (2-Cl): Cl is located at C2 (between nitrogens). This is the thermodynamically favored product of direct methoxylation of 2,4,6-trichloropyrimidine, making the target 4-chloro isomer more challenging to synthesize selectively.

Part 2: Synthesis & Experimental Protocols

The synthesis of 2,6-dimethoxy-4-chloro-5-ethylpyrimidine requires a strategy that avoids the formation of the thermodynamic 2-chloro isomer. The most reliable route involves the construction of the 5-ethylbarbituric acid core, followed by chlorination and controlled methoxylation.

Synthetic Pathway Overview[4]

The workflow proceeds in three critical phases:

  • Cyclization: Condensation of diethyl ethylmalonate with urea.

  • Chlorination: Conversion to 2,4,6-trichloro-5-ethylpyrimidine.

  • Regioselective Methoxylation: Displacement of chlorides with sodium methoxide.

Detailed Experimental Protocol
Phase 1: Synthesis of 5-Ethylbarbituric Acid

Reagents: Diethyl ethylmalonate (1.0 eq), Urea (1.2 eq), Sodium Ethoxide (2.5 eq), Ethanol (Solvent).

  • Setup: Equip a 3-neck round-bottom flask with a reflux condenser, mechanical stirrer, and dropping funnel under nitrogen atmosphere.

  • Reaction: Dissolve sodium metal in absolute ethanol to generate sodium ethoxide. Add urea, followed by the dropwise addition of diethyl ethylmalonate.

  • Reflux: Heat the mixture to reflux (78°C) for 6–8 hours. A white precipitate (sodium salt of the pyrimidine) will form.

  • Workup: Dissolve the solid in warm water and acidify with HCl to pH 2. 5-Ethylbarbituric acid precipitates as a white solid. Filter, wash with cold water, and dry.

Phase 2: Synthesis of 2,4,6-Trichloro-5-ethylpyrimidine

Reagents: 5-Ethylbarbituric acid (1.0 eq), Phosphorus Oxychloride (POCl₃, excess), N,N-Diethylaniline (Catalytic).

  • Chlorination: Suspend the dried barbituric acid derivative in POCl₃. Add N,N-diethylaniline carefully.

  • Heating: Reflux the mixture (105°C) for 4–6 hours until the evolution of HCl gas ceases and the solution becomes clear.

  • Quenching: Distill off excess POCl₃ under reduced pressure. Pour the viscous residue slowly onto crushed ice with vigorous stirring (Exothermic!).

  • Extraction: Extract the aqueous mixture with dichloromethane (DCM). Wash the organic layer with saturated NaHCO₃ and brine. Dry over MgSO₄ and concentrate to yield the trichloro intermediate.

Phase 3: Regioselective Methoxylation

Challenge: Direct treatment with 2 equivalents of NaOMe favors the 2-chloro-4,6-dimethoxy isomer. To obtain the 4-chloro-2,6-dimethoxy isomer, kinetic control or separation is required.

Protocol (Isomer Separation Route):

  • Reaction: Dissolve 2,4,6-trichloro-5-ethylpyrimidine in methanol at 0°C.

  • Addition: Add Sodium Methoxide (2.0 eq) dropwise over 2 hours. Maintain temperature < 5°C to favor kinetic substitution.

  • Monitoring: The reaction produces a mixture of the 2-chloro (major) and 4-chloro (minor) isomers.

  • Purification: Evaporate methanol and partition between water and ethyl acetate.

  • Chromatography: The isomers have distinct polarities. The 4-chloro-2,6-dimethoxy-5-ethylpyrimidine (less symmetric dipole) typically elutes after the 2-chloro isomer on silica gel (Hexane/EtOAc gradient).

Synthesis Flowchart (Graphviz)

SynthesisPathway Start Diethyl Ethylmalonate + Urea Step1 5-Ethylbarbituric Acid (Cyclization) Start->Step1 NaOEt, EtOH Step2 2,4,6-Trichloro-5-ethylpyrimidine (POCl3 Chlorination) Step1->Step2 POCl3, Reflux Step3 Methoxylation (NaOMe, 0°C) Step2->Step3 2.0 eq NaOMe ProductMajor 2-Chloro-4,6-dimethoxy (Major Isomer) Step3->ProductMajor Thermodynamic ProductTarget 4-Chloro-2,6-dimethoxy-5-ethylpyrimidine (Target Isomer) Step3->ProductTarget Kinetic/Separation

Caption: Synthetic pathway emphasizing the divergence of isomers during the methoxylation step.

Part 3: Reactivity & Applications[1][3]

Nucleophilic Aromatic Substitution (S_NAr)

The C4-chloro atom is the primary reactive center. Despite the electron-donating effects of the two methoxy groups, the pyrimidine ring remains sufficiently electron-deficient to undergo S_NAr reactions with strong nucleophiles (amines, thiols, phenoxides).

  • Mechanism: The nucleophile attacks C4, forming a Meisenheimer complex stabilized by the ring nitrogens. The chloride ion is then eliminated.

  • Regioselectivity: In this specific isomer (4-chloro), there is no competition from other halogens. However, the 5-ethyl group provides steric hindrance, slowing down the reaction rate compared to non-alkylated analogues.

Applications in Drug & Agrochemical Design[1]
  • Herbicides: This molecule is a structural analog of the intermediates used for Pyribenzoxim and Bispyribac-sodium . The 4-chloro group is displaced by a salicylate or benzoate derivative to link the pyrimidine to the herbicide core.

  • Kinase Inhibitors: The 2,6-dimethoxy motif mimics the hydrogen-bonding patterns of ATP's adenine ring, while the 5-ethyl group fills hydrophobic pockets (e.g., the Gatekeeper region) in kinase enzymes.

Quantitative Properties (Predicted)
PropertyValueContext
LogP 2.8 ± 0.3Moderately lipophilic due to 5-ethyl and methoxy groups.
PSA ~45 ŲPolar Surface Area; good membrane permeability.
pKa ~1.5 (N-protonation)Very weak base; remains neutral at physiological pH.
Solubility Low (Water), High (DCM, EtOAc)Requires organic solvents for reaction.

Part 4: References

  • Synthesis of Pyrimidines: Brown, D. J. The Pyrimidines. Wiley-Interscience, 2009. (Standard reference for pyrimidine chemistry and chlorination protocols).

  • Regioselectivity in Pyrimidines: Boudet, N., et al. "Polyfunctionalizations of N-Heterocycles via Chemo- and Regioselective Metalations." Dissertation, LMU Munich, 2008.[1]

  • Herbicide Chemistry: Nezu, Y., et al. "Dimethoxypyrimidines as Herbicidal Intermediates." Pesticide Science, 1996.

  • Isomer Characterization: Cao, J., et al. "Crystal structure of substituted pyrimidines." Zeitschrift für Kristallographie, 2020.

  • General Reactivity: Carey, F. A., & Sundberg, R. J. Advanced Organic Chemistry Part B: Reactions and Synthesis. Springer.

(Note: While specific literature on the 5-ethyl derivative is sparse, the chemistry is extrapolated from the well-documented 4-chloro-2,6-dimethoxypyrimidine and 5-alkyl-2,4,6-trichloropyrimidine analogues.)

Sources

A Technical Guide to the Potential Biological Activity of 2,6-dimethoxy-4-chloro-5-ethylpyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of the potential biological activities of the novel synthetic compound, 2,6-dimethoxy-4-chloro-5-ethylpyrimidine. Drawing upon the established pharmacological profiles of structurally related pyrimidine derivatives, this document outlines a strategic approach for researchers, scientists, and drug development professionals to investigate its therapeutic potential. The narrative emphasizes experimental design, mechanistic exploration, and data interpretation, grounded in established scientific principles.

Introduction: The Pyrimidine Scaffold as a Privileged Pharmacophore

The pyrimidine ring is a fundamental heterocyclic structure found in nucleic acids and a plethora of biologically active molecules.[1][2] Its versatile chemical nature allows for extensive functionalization, making it a "privileged scaffold" in medicinal chemistry.[3] Pyrimidine derivatives have been successfully developed into a wide range of therapeutics, including anticancer agents like 5-fluorouracil, antivirals such as zidovudine (AZT), and antibacterial drugs like trimethoprim.[1]

The subject of this guide, 2,6-dimethoxy-4-chloro-5-ethylpyrimidine, is a synthetic pyrimidine derivative with a unique substitution pattern that suggests a strong potential for biological activity. The presence of a chlorine atom at the 4-position, methoxy groups at the 2- and 6-positions, and an ethyl group at the 5-position are all features that have been individually associated with various pharmacological effects in related compounds.

Rationale for Investigating Biological Activity

The specific substitutions on the pyrimidine ring of 2,6-dimethoxy-4-chloro-5-ethylpyrimidine provide a compelling rationale for investigating its biological potential, primarily in the areas of oncology and infectious diseases.

  • The Role of the Chloro Group: The chlorine atom at the 4-position is an electron-withdrawing group that can enhance the reactivity of the pyrimidine ring, making it a target for nucleophilic substitution. This reactivity is often exploited in the design of covalent inhibitors that form a strong bond with their biological targets. Furthermore, chloropyrimidines have been identified as a class of antimicrobial agents with significant in vitro activity against various pathogens.[4][5]

  • The Influence of Methoxy Groups: The methoxy groups at the 2- and 6-positions are electron-donating groups that can modulate the electronic properties of the pyrimidine ring, influencing its binding affinity to biological targets. Dimethoxy-substituted aromatic compounds have been explored as anticancer agents.[6][7]

  • The Contribution of the Ethyl Group: The ethyl group at the 5-position is a small alkyl group that can contribute to the lipophilicity of the molecule, potentially enhancing its cell membrane permeability and overall bioavailability.

Based on these structural features and the broader literature on pyrimidine derivatives, it is hypothesized that 2,6-dimethoxy-4-chloro-5-ethylpyrimidine may exhibit potent anticancer and antimicrobial activities. The following sections will detail the experimental workflows to test these hypotheses.

Investigating Anticancer Potential

The anticancer potential of novel compounds is typically assessed through a tiered approach, starting with in vitro cytotoxicity screening against a panel of cancer cell lines, followed by more detailed mechanistic studies.

In Vitro Cytotoxicity Screening

The initial step is to determine the concentration-dependent cytotoxic effect of 2,6-dimethoxy-4-chloro-5-ethylpyrimidine on various cancer cell lines.

Experimental Protocol: MTT Assay

  • Cell Culture: Culture a panel of human cancer cell lines (e.g., HCT-116 colorectal carcinoma, PC-3 prostate adenocarcinoma, and HepG-2 hepatocellular carcinoma) in appropriate media and conditions.[8][9]

  • Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare a series of dilutions of 2,6-dimethoxy-4-chloro-5-ethylpyrimidine in culture medium and treat the cells for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Data Presentation: Example IC50 Values

Cell LineIC50 (µM) of 2,6-dimethoxy-4-chloro-5-ethylpyrimidineIC50 (µM) of Doxorubicin (Positive Control)
HCT-11615.20.8
PC-325.81.2
HepG-232.11.5

Workflow Diagram: In Vitro Cytotoxicity Screening

G cluster_workflow In Vitro Cytotoxicity Screening Workflow start Start: Cancer Cell Lines seed Seed Cells in 96-well Plates start->seed treat Treat with Compound Dilutions seed->treat incubate Incubate (48-72h) treat->incubate mtt Add MTT Reagent incubate->mtt solubilize Solubilize Formazan mtt->solubilize read Measure Absorbance solubilize->read analyze Calculate IC50 Values read->analyze end_node End: Cytotoxicity Profile analyze->end_node

Caption: Workflow for determining the in vitro cytotoxicity of a test compound.

Mechanistic Studies: Apoptosis Induction

Should the compound exhibit significant cytotoxicity, the next logical step is to investigate the mechanism of cell death. Apoptosis, or programmed cell death, is a common mechanism for anticancer drugs.

Experimental Protocol: Annexin V-FITC/Propidium Iodide (PI) Staining

  • Cell Treatment: Treat the cancer cells with 2,6-dimethoxy-4-chloro-5-ethylpyrimidine at its IC50 concentration for 24 hours.

  • Cell Harvesting: Harvest the cells and wash them with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI. Incubate in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in different populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Signaling Pathway Diagram: Hypothetical Apoptosis Induction

G cluster_pathway Hypothetical Apoptosis Signaling Pathway compound 2,6-dimethoxy-4-chloro- 5-ethylpyrimidine cell_stress Cellular Stress compound->cell_stress bax_bak Bax/Bak Activation cell_stress->bax_bak mito Mitochondrial Outer Membrane Permeabilization bax_bak->mito cyto_c Cytochrome c Release mito->cyto_c apaf1 Apaf-1 cyto_c->apaf1 casp9 Caspase-9 Activation apaf1->casp9 casp3 Caspase-3 Activation casp9->casp3 apoptosis Apoptosis casp3->apoptosis G cluster_workflow Antimicrobial Susceptibility Testing Workflow start Start: Microbial Strains agar_well Agar Well Diffusion start->agar_well measure_zones Measure Zones of Inhibition agar_well->measure_zones broth_dilution Broth Microdilution measure_zones->broth_dilution determine_mic Determine MIC broth_dilution->determine_mic end_node End: Antimicrobial Profile determine_mic->end_node

Caption: Workflow for assessing the antimicrobial activity of a test compound.

Conclusion and Future Directions

This technical guide has outlined a comprehensive and scientifically rigorous approach to investigate the potential biological activities of 2,6-dimethoxy-4-chloro-5-ethylpyrimidine. Based on the established pharmacology of the pyrimidine scaffold and its specific substituents, this compound presents a promising lead for the development of novel anticancer and antimicrobial agents.

Positive results from the proposed initial screens would warrant further investigation, including:

  • Advanced Mechanistic Studies: Exploring the specific molecular targets of the compound through techniques such as Western blotting, kinase profiling, and transcriptomics.

  • In Vivo Efficacy Studies: Evaluating the therapeutic potential of the compound in animal models of cancer and infectious diseases.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of the compound to optimize its potency and selectivity.

The systematic evaluation of 2,6-dimethoxy-4-chloro-5-ethylpyrimidine, as detailed in this guide, will provide valuable insights into its therapeutic potential and could pave the way for the development of a new class of pyrimidine-based drugs.

References

  • Yousif MNM, El-Sayed WA, Abbas HS, Awad HM, Yousif NM. Anticancer Activity of New Substituted Pyrimidines, Their Thioglycosides and Thiazolopyrimidine Derivatives. J App Pharm Sci, 2017; 7 (11): 021-032. [Link]

  • Fused and Substituted Pyrimidine Derivatives as Profound Anti-Cancer Agents. PubMed. [Link]

  • Development of Fused and Substituted Pyrimidine Derivatives as Potent Anticancer Agents (A Review). ResearchGate. [Link]

  • Chloropyrimidines as a new class of antimicrobial agents. PubMed. [Link]

  • Assessment of the Antimicrobial and Antiproliferative Activities of Chloropyrazine-Tethered Pyrimidine Derivatives: In Vitro, Molecular Docking, and In-Silico Drug-Likeness Studies. MDPI. [Link]

  • Anticancer Activity of New Substituted Pyrimidines, Their Thioglycosides and Thiazolopyrimidine Derivatives. ResearchGate. [Link]

  • Chloropyrimidines as a New Class of Antimicrobial Agents. ResearchGate. [Link]

  • Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents. [Link]

  • Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives. PMC. [Link]

  • Synthesis and Antimicrobial Activity of Some new Pyrimidines of 6-Chlorobenzimidazoles. [Link]

  • Diverse Pharmacological Potential of Various Substituted Pyrimidine Derivatives. [Link]

  • Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. [Link]

  • Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. JACS Directory. [Link]

  • Pharmacological potentials of pyrimidine derivative: A review. ResearchGate. [Link]

  • A Brief Study on Pharmacological Activity of Pyrimidine Derivatives. ResearchGate. [Link]

  • Synthesis and biological activity of new derivatives of 6-chloro-5-((4-chlorophenyl) diazenyl) pyrimidine-2, 4-diamine and 4-chloro-6-methoxy-N, N-dimethylpyrimidin-2-amine. ResearchGate. [Link]

  • Design, Synthesis and Biological Evaluation of 6-(2,6-Dichloro-3,5-dimethoxyphenyl)-4-substituted-1H-indazoles as Potent Fibroblast Growth Factor Receptor Inhibitors. MDPI. [Link]

  • Synthesis and Biological Evaluation of Disubstituted Pyrimidines as Selective 5-HT 2C Agonists. MDPI. [Link]

  • Design, Synthesis, and Biological Evaluation of 2,4-Diaminopyrimidine Derivatives as Potent CDK7 Inhibitors. PubMed. [Link]

  • Synthesis and antitumor activity of 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine. PubMed. [Link]

  • Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine derivatives as potent antitumor agents. New Journal of Chemistry (RSC Publishing). [Link]

  • 2-Chloro-4,6-dimethoxypyrimidine. PubChem. [Link]

  • Synthesis and biological evaluation of 2',5'-dimethoxychalcone derivatives as microtubule-targeted anticancer agents. PubMed. [Link]

  • A REVIEW ON SYNTHESIS AND BIOLOGICAL ACTIVITIES OF PYRIMIDINE DERIVATIVES. [Link]

Sources

Pyrimidine Scaffolds in Modern Pharmacotherapy: A Structural and Functional Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrimidine heterocycle (1,3-diazine) remains one of the most privileged scaffolds in medicinal chemistry, serving as the structural backbone for a vast array of FDA-approved therapeutics.[1][2][3] From the foundational antimetabolites like 5-Fluorouracil (5-FU) to third-generation covalent kinase inhibitors like Lazertinib, the pyrimidine ring’s unique electron-deficient nature and hydrogen-bonding versatility make it an ideal template for target engagement.[2][3][4] This technical guide analyzes the structural activity relationships (SAR), synthetic pathways, and clinical applications of pyrimidine derivatives, providing a roadmap for researchers in drug discovery.[3]

Structural Biology & SAR: The Privileged Scaffold

The pyrimidine ring is characterized by two nitrogen atoms at positions 1 and 3, creating a


-deficient system.[1] This electron deficiency renders the ring susceptible to nucleophilic attack (facilitating functionalization) while maintaining stability against oxidative metabolism.[3]
Key SAR Vectors[2][3]
  • Positions 2 & 4: These carbons are highly electrophilic. In kinase inhibitors, these positions are frequently substituted with amine or ether linkers to interact with the hinge region of the ATP-binding pocket.[2]

  • Position 5: Often used for hydrophobic bulk (e.g., halogens, alkyl groups) to occupy the hydrophobic back-pocket (Gatekeeper region) of kinases.[1][2][3]

  • Position 6: Can be exploited for solubility-enhancing groups or to direct substituents into the solvent-exposed region.[1][2][4]

Visualization: Pyrimidine SAR Map

The following diagram illustrates the canonical substitution patterns utilized in modern drug design.

PyrimidineSAR Pyrimidine Pyrimidine Core (1,3-Diazine) C2 Position C2 (Hinge Binder) Target: Amines/Ethers Pyrimidine->C2 H-Bond Acceptor C4 Position C4 (Nucleophilic Attack) Target: SNAr Reactions Pyrimidine->C4 Electrophilic Center C5 Position C5 (Hydrophobic/Steric) Target: Halogens/Alkyls Pyrimidine->C5 Gatekeeper Interaction C6 Position C6 (Solubility Vector) Target: Solubilizing Groups Pyrimidine->C6 Solvent Exposure

Figure 1: Pharmacophore mapping of the pyrimidine scaffold highlighting key functionalization vectors for drug design.

Therapeutic Frontiers: Oncology & Infectious Disease

Oncology: The Kinase Revolution

Pyrimidine derivatives have evolved from simple DNA intercalators to sophisticated targeted therapies.

  • EGFR Inhibitors: The evolution from Gefitinib (quinazoline) to Osimertinib and the recently approved Lazertinib (2024 approval in combinations) highlights the scaffold's adaptability. Lazertinib utilizes an aminopyrimidine core to form a crucial hydrogen bond with Met793 in the EGFR hinge region, while a Michael acceptor (acrylamide) at a distal position forms a covalent bond with Cys797.[3][5]

  • VEGFR Inhibitors: Fruquintinib, a quinazoline (benzopyrimidine) derivative approved in late 2023, targets VEGFR-1, -2, and -3 with high selectivity, demonstrating the enduring utility of the fused pyrimidine system.[1][2][3]

Infectious Diseases[2][3][4]
  • Antivirals: Rilpivirine, a diarylpyrimidine (DAPY), acts as a Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI) for HIV-1.[1][2][3][4] Its flexibility ("wiggling") allows it to bind to mutant forms of the enzyme that are resistant to rigid analogues.

  • Antimicrobials: Trimethoprim remains a gold standard DHFR inhibitor, often used in synergy with sulfonamides.[1][3]

Quantitative Comparison of Key Pyrimidine Drugs
Drug NameClassTargetPyrimidine MotifKey Clinical Indication
Lazertinib TKI (3rd Gen)EGFR (L858R/T790M)AminopyrimidineNSCLC (EGFR+)
Fruquintinib TKIVEGFR 1/2/3QuinazolineMetastatic Colorectal Cancer
Rilpivirine NNRTIHIV-1 RTDiarylpyrimidineHIV-1 Infection
Capecitabine AntimetaboliteThymidylate SynthaseFluoropyrimidineBreast/Colorectal Cancer
Repotrectinib TKIROS1/TRKPyrazolopyrimidineROS1+ NSCLC

Synthetic Methodologies: Constructing the Core

Efficient synthesis is paramount for library generation. Two dominant strategies exist:

  • De Novo Ring Construction: The Biginelli Reaction is the classic multicomponent reaction (MCR) yielding dihydropyrimidines.

  • Functionalization of Pre-formed Rings: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Couplings (Suzuki-Miyaura) are the industry standards for generating kinase inhibitors.[2][3][4]

Visualization: Synthetic Workflow (SNAr & Suzuki)

This workflow represents the standard route for synthesizing a library of 2,4-disubstituted pyrimidines (common in kinase discovery).[1][2][3][4]

SyntheticRoute Start 2,4-Dichloropyrimidine (Starting Material) Step1 Step 1: SNAr (C4 Selective) Reagent: Amine (R1-NH2), Base Temp: 0°C to RT Start->Step1 Intermed Intermediate: 2-Chloro-4-aminopyrimidine Step1->Intermed Step2 Step 2: Suzuki Coupling (C2) Reagent: Boronic Acid (R2-B(OH)2) Cat: Pd(PPh3)4, Na2CO3 Intermed->Step2 Final Final Product: 2,4-Disubstituted Pyrimidine Step2->Final

Figure 2: Regioselective functionalization of 2,4-dichloropyrimidine. The C4 position is more electrophilic and reacts first in SNAr conditions.

Experimental Protocol: Regioselective Synthesis of a Kinase Inhibitor Core

Objective: Synthesis of N-isopropyl-2-phenylpyrimidin-4-amine via sequential SNAr and Suzuki coupling. This protocol validates the C4-selectivity principle described above.

Phase 1: C4-Selective SNAr (Nucleophilic Substitution)

Reaction: 2,4-Dichloropyrimidine + Isopropylamine


 2-Chloro-N-isopropylpyrimidin-4-amine[1][2][3][4]
  • Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2,4-dichloropyrimidine (1.49 g, 10.0 mmol) in anhydrous Ethanol (20 mL).

  • Addition: Cool the solution to 0°C using an ice bath. Add Triethylamine (1.5 mL, 11.0 mmol) followed by the dropwise addition of Isopropylamine (0.95 mL, 11.0 mmol).

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) and stir for an additional 3 hours. Note: C4 substitution is kinetically favored at lower temperatures.

  • Monitoring: Monitor by TLC (Hexane:EtOAc 3:1). The product (monosubstituted) will appear as a new spot; starting material should be consumed.[3]

  • Workup: Evaporate the solvent under reduced pressure. Resuspend the residue in Ethyl Acetate (50 mL) and wash with water (2 x 20 mL) and brine (20 mL).[2][3] Dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: The crude product is typically pure enough for the next step. If necessary, purify via silica gel column chromatography.[3]

Phase 2: C2-Suzuki-Miyaura Coupling

Reaction: 2-Chloro-N-isopropylpyrimidin-4-amine + Phenylboronic acid


N-isopropyl-2-phenylpyrimidin-4-amine[1][2][3][4]
  • Setup: In a microwave vial or pressure tube, dissolve the Intermediate from Phase 1 (1.0 mmol) and Phenylboronic acid (1.2 mmol) in a mixture of 1,4-Dioxane:Water (4:1 ratio, 5 mL).

  • Catalyst: Add Potassium Carbonate (2.0 mmol) and degas the solution by bubbling nitrogen for 5 minutes. Add Pd(PPh₃)₄ (5 mol%) under nitrogen.[2][3][4]

  • Reaction: Seal the vessel and heat to 90°C for 12 hours (or 120°C for 30 min in a microwave reactor).

  • Workup: Cool to RT. Filter through a pad of Celite to remove Palladium black. Dilute with Ethyl Acetate, wash with water and brine.[3]

  • Analysis: Purify via column chromatography. Confirm structure via ¹H-NMR (Look for pyrimidine protons ~8.0-8.5 ppm).[2][3][4]

Future Outlook

The pyrimidine scaffold is not static.[5][6] Recent trends (2024-2025) indicate a shift toward:

  • Macrocyclization: Drugs like Repotrectinib utilize a macrocyclic pyrazolopyrimidine structure to overcome solvent-front mutations in ROS1/TRK kinases.[1][2][4]

  • PROTACs: Pyrimidine-based kinase inhibitors are increasingly being used as the "warhead" moiety in Proteolysis Targeting Chimeras (PROTACs) to degrade rather than just inhibit oncogenic proteins.[2][3][4]

  • CNS Penetration: Optimization of the pyrimidine ring (e.g., fluorination at C5) is being used to improve Blood-Brain Barrier (BBB) permeability for glioblastoma targets.[2][3][4]

References

  • Lazertinib: Breaking the mold of third-generation EGFR inhibitors. Journal of Experimental & Clinical Cancer Research, 2024.[2][4]

  • FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application. Medicinal Research Reviews, 2025.[1][2][3][4]

  • Recent advances in pyrimidine derivatives as anticancer agents. European Journal of Medicinal Chemistry, 2024. [2][3][4]

  • Fruquintinib: A Novel VEGFR Inhibitor for Metastatic Colorectal Cancer. Drugs, 2023. [2][3][4]

  • Repotrectinib (Augtyro) Prescribing Information. US Food and Drug Administration, 2023.[3]

  • Synthesis of Pyrimidine Derivatives: A Review. Organic Preparations and Procedures International, 2022. [2][3][4]

  • Inavolisib (Itovebi) FDA Approval History. Drugs.com, 2024.[2][3]

Sources

starting materials for 2,6-dimethoxy-4-chloro-5-ethylpyrimidine synthesis

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Synthesis of 4-Chloro-5-ethyl-2,6-dimethoxypyrimidine

Executive Summary

4-Chloro-5-ethyl-2,6-dimethoxypyrimidine (CAS: 120268-44-2) is a critical heterocyclic intermediate used primarily in the synthesis of sulfonylurea and pyrimidinyloxybenzoic acid herbicides (e.g., analogues of Bispyribac or Pyribenzoxim) and pharmaceutical agents (e.g., sulfadimethoxine derivatives).[1][2] Its structural integrity—specifically the 2,6-dimethoxy substitution pattern combined with a 4-chloro handle and 5-ethyl core—dictates its reactivity and biological efficacy.[2]

This guide details the precision synthesis of this molecule. Unlike the common 2-chloro isomer (a frequent commodity chemical), the 4-chloro isomer requires a specific retrosynthetic approach to ensure the correct regiochemistry.[2] The recommended pathway utilizes O-methylisourea to lock the C2-methoxy functionality early, preventing the formation of the thermodynamic 2-chloro byproduct common in trichloropyrimidine routes.[2]

Retrosynthetic Analysis & Strategy

The synthesis is designed to avoid the regioselectivity issues associated with the nucleophilic substitution of 2,4,6-trichloro-5-ethylpyrimidine, which typically favors the formation of 2-chloro-4,6-dimethoxypyrimidine.[2]

  • Target : 4-Chloro-5-ethyl-2,6-dimethoxypyrimidine[1][2][3][4][5]

  • Disconnection : Nucleophilic aromatic substitution (SNAr) of chlorine by methoxide.

  • Key Intermediate : 2-Methoxy-5-ethyl-4,6-dichloropyrimidine.[2]

  • Primary Precursor : 2-Methoxy-5-ethyl-4,6-dihydroxypyrimidine.[2]

  • Starting Materials : Diethyl ethylmalonate + O-Methylisourea.[2]

DOT Diagram: Retrosynthetic Logic

Retrosynthesis Target 4-Chloro-5-ethyl-2,6-dimethoxypyrimidine (Target Molecule) Inter1 2-Methoxy-5-ethyl-4,6-dichloropyrimidine (Regio-controlled Intermediate) Target->Inter1 Regioselective Methoxylation (NaOMe, 1 eq) Inter2 2-Methoxy-5-ethyl-4,6-dihydroxypyrimidine (Cyclized Core) Inter1->Inter2 Chlorination (POCl3) SM1 Diethyl Ethylmalonate Inter2->SM1 Cyclocondensation SM2 O-Methylisourea Hemisulfate Inter2->SM2 Cyclocondensation

Caption: Retrosynthetic pathway prioritizing the C2-methoxy installation to guarantee the final isomer structure.

Primary Starting Materials & Specifications

The quality of the starting materials directly impacts the yield and impurity profile (specifically the "des-ethyl" or "over-chlorinated" byproducts).

MaterialCAS No.Grade/PurityCritical Quality Attribute (CQA)
Diethyl Ethylmalonate 133-13-1≥ 98.0%Water Content : <0.1% (Hydrolysis risk).[2][6] Acidity : Neutral.
O-Methylisourea Hemisulfate 52328-05-9≥ 98.0%Free Urea : <0.5% (Prevents formation of 2-hydroxy byproduct).[2]
Sodium Methoxide 124-41-430% in MeOHNaOH Content : <1% (Prevents hydrolysis of Cl).[2]
Phosphorus Oxychloride 10025-87-3≥ 99.0%PCl3 Content : Low (Avoids reduction side-reactions).[2]

Detailed Synthesis Workflow

Step 1: Cyclocondensation (Pyrimidine Core Formation)

This step constructs the pyrimidine ring with the C2-methoxy group already in place.[2]

  • Reaction : Diethyl ethylmalonate + O-Methylisourea → 2-Methoxy-5-ethyl-4,6-dihydroxypyrimidine.[2]

  • Mechanism : Base-catalyzed condensation.[2]

Protocol:

  • Setup : Charge a reactor with Methanol (solvent) and Sodium Methoxide (30% solution, 2.2 eq).

  • Addition : Add O-Methylisourea hemisulfate (1.1 eq) at 0–5°C. Stir for 30 min to liberate the free base.

  • Condensation : Add Diethyl ethylmalonate (1.0 eq) dropwise over 1 hour, maintaining temperature <10°C.

  • Reflux : Heat the mixture to reflux (65°C) for 4–6 hours. Monitor by HPLC (disappearance of malonate).

  • Workup : Distill off methanol. Dissolve residue in water.[7] Acidify with HCl to pH 4–5 to precipitate the product.

  • Isolation : Filter the white solid, wash with cold water, and dry.[8]

    • Yield Target: 85–90%.

    • Checkpoint: Confirm structure by NMR (absence of ethyl ester protons, presence of OMe singlet).

Step 2: Chlorination (Activation)

Conversion of the tautomeric hydroxyl groups to chlorides.

  • Reaction : 2-Methoxy-5-ethyl-4,6-dihydroxypyrimidine + POCl3 → 2-Methoxy-5-ethyl-4,6-dichloropyrimidine.[2]

Protocol:

  • Setup : Suspend the dried Step 1 product (1.0 eq) in POCl3 (4.0 eq).

  • Catalyst : Add N,N-Dimethylaniline (1.0 eq) cautiously (exothermic).

  • Reaction : Heat to reflux (105°C) for 3–5 hours. The suspension will clear as the dichloride forms.

  • Quench : Cool to room temperature. Pour the reaction mass slowly onto crushed ice/water (maintain <30°C to prevent hydrolysis of the C2-OMe).

  • Extraction : Extract with Dichloromethane (DCM) or Toluene. Wash organic layer with NaHCO3 (aq) and Brine.

  • Isolation : Concentrate to obtain the crude dichloride (oil or low-melting solid).

    • Yield Target: 90–95%.

    • Note: The 2-methoxy group is stable under these conditions, but prolonged heating with acid can demethylate it.

Step 3: Regioselective Methoxylation (Target Formation)

Displacement of one C4/C6-chloro group.[2] Since the molecule is symmetric (5-ethyl-2-methoxy-4,6-dichloro), displacement of either 4-Cl or 6-Cl yields the same product.[2]

  • Reaction : 2-Methoxy-5-ethyl-4,6-dichloropyrimidine + NaOMe (1 eq) → 4-Chloro-5-ethyl-2,6-dimethoxypyrimidine.[2]

Protocol:

  • Setup : Dissolve the Step 2 dichloride (1.0 eq) in anhydrous Methanol.

  • Addition : Add Sodium Methoxide (30% in MeOH, 1.05 eq) dropwise at 0–5°C.

    • Critical Control: Do not use excess NaOMe (>1.1 eq) or high temperatures, as this will lead to the trimethoxy byproduct (2,4,6-trimethoxy-5-ethylpyrimidine).[2]

  • Reaction : Stir at 0–10°C for 2–4 hours. Monitor strictly by HPLC.

  • Quench : Neutralize with dilute Acetic Acid to pH 7.

  • Workup : Remove methanol under vacuum. Resuspend in water and extract with Ethyl Acetate.

  • Purification : Crystallization from Hexane/Ethyl Acetate or Column Chromatography if high purity is required.

    • Yield Target: 80–85%.

    • Purity: >98% (HPLC).

DOT Diagram: Synthesis Workflow

SynthesisWorkflow Step1 Step 1: Cyclocondensation DEEM + O-Methylisourea (MeOH, NaOMe, Reflux) Intermediate1 2-Methoxy-5-ethyl-4,6-dihydroxypyrimidine Step1->Intermediate1 Step2 Step 2: Chlorination POCl3, PhNMe2 (Reflux, 105°C) Intermediate2 2-Methoxy-5-ethyl-4,6-dichloropyrimidine Step2->Intermediate2 Step3 Step 3: Methoxylation NaOMe (1.0 eq), 0°C (Kinetic Control) FinalProduct 4-Chloro-5-ethyl-2,6-dimethoxypyrimidine Step3->FinalProduct Intermediate1->Step2 Intermediate2->Step3

Caption: Step-wise synthesis workflow ensuring the correct isomer through early C2-functionalization.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Formation of 2-Hydroxy impurity Moisture in Step 1 or hydrolysis of O-methylisourea.[2]Ensure anhydrous MeOH; dry O-methylisourea salt; minimize water in DEEM.[2]
Formation of Trimethoxy byproduct Excess NaOMe or high temp in Step 3.Strictly control stoichiometry (1.0–1.05 eq); keep T < 10°C.
Low Yield in Step 2 Incomplete chlorination or hydrolysis during quench.Use fresh POCl3; quench slowly onto ice; maintain pH > 1 during workup.
Isomer Confusion User intended 2-chloro isomer (Bispyribac intermediate).Verify Target : The 2-chloro isomer is made via 2,4,6-trichloropyrimidine. This guide is for the 4-chloro isomer.[2][3][4][9][10]

References

  • Regioselectivity in Pyrimidine Substitution

    • Title: Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines.
    • Source: WuXi AppTec, QM Magic Class, Chapter 29.
    • URL: [Link]

  • Synthesis of 2-Amino-4,6-dimethoxypyrimidine (Analogous Chemistry): Title: An In-depth Technical Guide to 2-Amino-4,6-dimethoxypyrimidine: Properties, Synthesis, and Applications. Source: BenchChem Technical Guides.
  • Synthesis of 4-Chloro-2,6-dimethoxypyrimidine Derivatives

    • Title: A New Series of 3-Alkyl Phosphate Derivatives of 4,5,6,7-Tetrahydro-1-d-ribityl-1H-pyrazolo[3,4-d]pyrimidinedione as Inhibitors of Lumazine Synthase.
    • Source: Journal of Organic Chemistry (ACS Public
    • URL: [Link]

  • Commercial Availability & CAS Verification

    • Title: 4-Chloro-5-ethyl-2,6-dimethoxypyrimidine (CAS 120268-44-2) Product Page.[1][2][3][4][5]

    • Source: BLD Pharm.[1][4]

Sources

Technical Guide: Reaction Mechanisms for the Formation of Substituted Pyrimidines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrimidine pharmacophore is ubiquitous in medicinal chemistry, forming the core of nucleobase analogues (5-fluorouracil), kinase inhibitors (Imatinib), and antibiotics (Trimethoprim). For the drug development professional, "making the ring" is rarely the challenge; the challenge is controlling regioselectivity and preventing structural misassignment.

This guide moves beyond textbook definitions to analyze the three critical pathways for pyrimidine construction: the classical Binary Condensation , the multicomponent Biginelli Reaction , and the corrective Dimroth Rearrangement . We focus on the causality of electron flow, the stability of intermediates, and the protocols required to ensure reproducibility.

Part 1: The Binary Condensation (Amidine + 1,3-Dicarbonyl)

The condensation of an amidine (or guanidine/urea) with a 1,3-dicarbonyl species is the most reliable method for generating specific substitution patterns. However, when the 1,3-dicarbonyl is unsymmetrical, regioselectivity becomes the primary variable.

Mechanistic Insight: The Nucleophilic Trajectory

The reaction is driven by the nucleophilicity of the amidine nitrogen. In unsymmetrical


-diketones, the initial attack is governed by a competition between steric hindrance and the electrophilicity of the carbonyl carbons.
  • Initial Attack: The amidine nitrogen attacks the most electrophilic (or least sterically hindered) carbonyl carbon.

  • Hemiaminal Formation: This forms a tetrahedral intermediate (hemiaminal).

  • Dehydration: Loss of water generates an enamine-like intermediate.

  • Cyclization: The second nitrogen attacks the remaining carbonyl (intramolecularly).

  • Aromatization: Final dehydration establishes the aromatic pyrimidine system.

Critical Application Note: If using a


-ketoester (e.g., ethyl acetoacetate), the initial attack usually occurs at the ketone rather than the ester due to the higher electrophilicity of the ketone. This dictates the position of the substituents in the final product [1].
Visualization: Stepwise Condensation Pathway

CondensationMechanism Start Amidine + 1,3-Dicarbonyl Inter1 Tetrahedral Hemiaminal Start->Inter1 Nucleophilic Attack (Kinetic Control) Inter2 Acyclic Enamine Inter1->Inter2 -H2O (Dehydration) Cyclic Dihydropyrimidine Intermediate Inter2->Cyclic Intramolecular Cyclization Product Substituted Pyrimidine Cyclic->Product -H2O / -ROH (Aromatization)

Figure 1: The stepwise condensation pathway. Note that the initial nucleophilic attack determines the final regiochemistry.

Part 2: The Biginelli Multicomponent Reaction

The Biginelli reaction allows for the rapid generation of dihydropyrimidinone (DHPM) libraries. While early debates considered an aldol-like mechanism, modern spectroscopic evidence (Kappe, 1997) confirms the N-acyliminium ion mechanism .

Mechanistic Insight: The Kappe Pathway

Understanding this mechanism is crucial when optimizing yields for electron-deficient aldehydes.

  • Imine Formation: The urea and aldehyde condense under acid catalysis to form a hemiaminal, which dehydrates to an N-acyliminium ion . This is the rate-determining step.

  • Interception: The

    
    -ketoester (in its enol form) acts as a nucleophile, attacking the iminium ion.
    
  • Cyclization: The ureide nitrogen attacks the ester carbonyl.[1]

  • Final Dehydration: Formation of the DHPM core [2].

Scientist-to-Scientist: If your Biginelli reaction fails with specific aldehydes, check the stability of the N-acyliminium intermediate. Electron-withdrawing groups on the aldehyde generally stabilize the transition state, whereas steric bulk can inhibit the initial condensation.

Visualization: The Convergent Biginelli Workflow

BiginelliMechanism Aldehyde Aldehyde Iminium N-Acyliminium Ion (Key Intermediate) Aldehyde->Iminium Acid Cat. Condensation Urea Urea Urea->Iminium Acid Cat. Condensation Ketoester Beta-Ketoester (Enol Form) OpenChain Open Chain Ureide Ketoester->OpenChain Nucleophilic Addition Iminium->OpenChain Nucleophilic Addition DHPM 3,4-Dihydropyrimidinone (DHPM) OpenChain->DHPM Cyclization & Dehydration

Figure 2: The Kappe mechanism highlights the N-acyliminium ion as the electrophilic bottleneck of the reaction.

Part 3: The Dimroth Rearrangement (The "Hidden" Isomer)

In drug development, structural certainty is paramount. The Dimroth rearrangement is a thermodynamic equilibration that can cause an endocyclic nitrogen to swap places with an exocyclic amine. This often occurs during basic workup or heating of 1-alkyl-2-imino-pyrimidines.

Mechanistic Insight: ANRORC

The mechanism follows the ANRORC pathway (Addition of Nucleophile, Ring Opening, and Ring Closure).[2][3]

  • Addition: A nucleophile (often hydroxide or the solvent) attacks the pyrimidine ring at C2 or C6.

  • Ring Opening: The bond between N1 and C2 breaks, creating an acyclic intermediate.

  • Rotation: Bond rotation brings the exocyclic amine into position.

  • Ring Closure: The exocyclic amine attacks the carbonyl/nitrile carbon, reforming the ring.

  • Result: The substituent that was on the ring nitrogen is now on the exocyclic nitrogen [3].

Diagnostic Check: If your NMR shows a shift in the NH signal or an unexpected change in solubility after a basic wash, suspect a Dimroth rearrangement.

Visualization: ANRORC Pathway

Dimroth IsomerA 1-Alkyl-2-imino pyrimidine Open Acyclic Intermediate IsomerA->Open +OH- / Ring Opening IsomerB 2-(Alkylamino) pyrimidine Open->IsomerB Rotation / Recyclization

Figure 3: The thermodynamic shift from Isomer A to Isomer B via ring opening.

Part 4: Experimental Protocols

The following protocols are standardized for reproducibility. We contrast the modern microwave approach with the traditional reflux method.

Comparative Data: Synthesis Efficiency
ParameterConventional RefluxMicrowave-Assisted (MW)
Solvent System Ethanol/HCl or AcOHNeat or AcOH/Ethanol
Temperature 78°C (Reflux)100°C - 120°C
Time 4 - 12 Hours10 - 20 Minutes
Yield (Avg) 55% - 70%85% - 92%
Scalability High (Multi-gram)Low/Medium (Batch dependent)
Protocol A: Microwave-Assisted Biginelli Synthesis

Best for: Rapid library generation of DHPMs.

  • Reagents: Combine Benzaldehyde (1.0 mmol), Ethyl acetoacetate (1.0 mmol), and Urea (1.5 mmol).

  • Catalyst: Add Yb(OTf)3 (5 mol%) or concentrated HCl (2 drops).

  • Solvent: Minimal Ethanol (0.5 mL) or run neat if liquid components allow.

  • Irradiation: Seal in a pressure vial. Ramp to 120°C over 2 mins; hold for 10 mins (Power: Dynamic, max 300W).

  • Workup: Pour hot reaction mixture into crushed ice. The precipitate is filtered and recrystallized from hot ethanol.

    • Validation: Check MP and 1H NMR (distinctive doublet for the C4 proton around 5.0-6.0 ppm).

Protocol B: Classical Condensation (Guanidine + Diketone)

Best for: Large scale synthesis of 2-amino-4,6-disubstituted pyrimidines.

  • Base Preparation: Dissolve Na (2 eq) in dry EtOH to generate NaOEt in situ.

  • Addition: Add Guanidine HCl (1.1 eq) and stir for 30 mins to free-base the guanidine. Filter off NaCl if necessary (optional).

  • Condensation: Add Acetylacetone (1.0 eq) dropwise at room temperature.

  • Reflux: Heat to reflux for 4 hours.

  • Isolation: Evaporate solvent to 20% volume. Neutralize with dilute acetic acid to pH 7. Cool to 4°C. Collect crystals.

    • Safety: Handle Sodium metal under inert atmosphere.

References

  • Katritzky, A. R., et al. (1986).[4] "A C-13 nuclear magnetic resonance study of the pyrimidine synthesis by the reactions of 1,3-dicarbonyl compounds with amidines." Canadian Journal of Chemistry.[4]

  • Kappe, C. O. (1997). "A Reexamination of the Mechanism of the Biginelli Dihydropyrimidine Synthesis. Support for an N-Acyliminium Ion Intermediate." Journal of Organic Chemistry.

  • El-Mekabaty, A. (2021). "The Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines." Molecules.

  • Organic Chemistry Portal. (2023). "Biginelli Reaction: Mechanism and Recent Literature."

Sources

Methodological & Application

Application Notes and Protocols for the Suzuki Coupling of 2,6-Dimethoxy-4-chloro-5-ethylpyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of Functionalized Pyrimidines in Modern Drug Discovery

The pyrimidine nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous bioactive compounds, including antiviral and anticancer agents.[1][2][3][4] The ability to selectively functionalize the pyrimidine ring is therefore of paramount importance in the development of novel therapeutics. The Suzuki-Miyaura cross-coupling reaction has emerged as a powerful and versatile tool for creating carbon-carbon bonds, offering a reliable method for the synthesis of complex molecular architectures from readily available starting materials.[5][6]

This guide provides a comprehensive overview of the application of 2,6-dimethoxy-4-chloro-5-ethylpyrimidine in Suzuki coupling reactions. We will delve into the mechanistic underpinnings of this transformation, provide detailed, field-proven protocols, and offer insights into troubleshooting common challenges. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile building block in their synthetic endeavors.

Mechanistic Insights: The Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction proceeds through a catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three key steps: oxidative addition, transmetalation, and reductive elimination.[6]

  • Oxidative Addition: The catalytic cycle begins with the oxidative addition of the palladium(0) catalyst to the carbon-chlorine bond of 2,6-dimethoxy-4-chloro-5-ethylpyrimidine. This step forms a palladium(II) intermediate. The reactivity of the C-Cl bond in chloropyrimidines is generally lower than that of C-Br or C-I bonds, often necessitating the use of specialized catalyst systems.[7][8]

  • Transmetalation: In this step, the organic group from the boronic acid derivative is transferred to the palladium(II) complex. This is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.

  • Reductive Elimination: The final step involves the reductive elimination of the coupled product from the palladium(II) complex, regenerating the active palladium(0) catalyst and completing the catalytic cycle.

Suzuki_Coupling_Mechanism cluster_cycle Catalytic Cycle cluster_reactants Reactants Pd0 Pd(0)L_n OxidativeAddition Oxidative Addition Pd0->OxidativeAddition Ar-Cl PdII_Intermediate R-Pd(II)L_n-Cl OxidativeAddition->PdII_Intermediate Transmetalation Transmetalation PdII_Intermediate->Transmetalation R'-B(OR)2 Base PdII_Coupling R-Pd(II)L_n-R' Transmetalation->PdII_Coupling ReductiveElimination Reductive Elimination PdII_Coupling->ReductiveElimination ReductiveElimination->Pd0 Regeneration Product R-R' ReductiveElimination->Product Pyrimidine 2,6-dimethoxy-4-chloro- 5-ethylpyrimidine (Ar-Cl) Pyrimidine->OxidativeAddition BoronicAcid Aryl/Heteroaryl Boronic Acid (R'-B(OR)2) BoronicAcid->Transmetalation caption Figure 1. The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Caption: Figure 1. The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental Protocols: A Practical Guide

The following protocols are designed as a starting point for the Suzuki coupling of 2,6-dimethoxy-4-chloro-5-ethylpyrimidine. Optimization may be necessary depending on the specific boronic acid used.

General Procedure for Suzuki-Miyaura Coupling

Materials:

  • 2,6-dimethoxy-4-chloro-5-ethylpyrimidine (1.0 equiv)

  • Aryl or heteroaryl boronic acid (1.1–1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0–3.0 equiv)

  • Degassed solvent (e.g., 1,4-dioxane/H₂O, toluene/ethanol/H₂O, THF)

Reaction Setup:

  • To a dry Schlenk flask or microwave vial, add 2,6-dimethoxy-4-chloro-5-ethylpyrimidine, the boronic acid, the palladium catalyst, and the base.

  • Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an inert atmosphere.[7]

  • Add the degassed solvent via syringe. The solvent should be thoroughly sparged with an inert gas for at least 30 minutes prior to use.

  • Stir the reaction mixture at the desired temperature (typically 80-120 °C) for the specified time (typically 2-24 hours). Reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

Workup and Purification:

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to afford the desired coupled product.

Recommended Starting Conditions

For researchers new to this specific coupling, the following table provides a set of validated starting conditions that have proven effective for similar chloropyrimidine substrates.

ParameterRecommended ConditionsNotes
Catalyst Pd(PPh₃)₄ (5 mol%)A versatile and commonly used catalyst for Suzuki couplings.
Base K₂CO₃ (2.0 equiv)An effective and economical base.[9][10]
Solvent 1,4-Dioxane/H₂O (4:1)A common solvent system for Suzuki reactions.[8]
Temperature 100 °CA good starting temperature for less reactive chlorides.
Time 12-24 hMonitor by TLC or LC-MS for completion.

Troubleshooting Common Issues

Even with robust protocols, challenges can arise. The following diagram outlines a systematic approach to troubleshooting low yields or incomplete reactions.

Troubleshooting_Workflow Start Low Yield or Incomplete Reaction CheckInert Verify Inert Atmosphere Start->CheckInert CheckInert->Start Oxygen Contamination CheckReagents Assess Reagent Quality CheckInert->CheckReagents Atmosphere is Inert CheckReagents->Start Degraded Reagents ScreenCatalyst Screen Different Catalysts/Ligands CheckReagents->ScreenCatalyst Reagents are Pure ScreenBase Screen Different Bases ScreenCatalyst->ScreenBase ScreenSolvent Screen Different Solvents ScreenBase->ScreenSolvent OptimizeTemp Optimize Temperature and Time ScreenSolvent->OptimizeTemp Success Successful Coupling OptimizeTemp->Success

Caption: Figure 2. A workflow for troubleshooting Suzuki coupling reactions.

Key Considerations for Troubleshooting:

  • Catalyst Deactivation: The nitrogen atoms in the pyrimidine ring can coordinate with the palladium center, leading to catalyst deactivation.[7] The use of bulky electron-rich phosphine ligands can sometimes mitigate this issue.

  • Substrate Reactivity: Chloropyrimidines are generally less reactive than their bromo or iodo counterparts.[7] Higher temperatures, longer reaction times, or more active catalyst systems may be required.

  • Base and Solvent Effects: The choice of base and solvent is critical and highly interdependent. An incompatible combination can lead to poor catalytic activity.[7][9] For instance, the use of alcoholic solvent mixtures has been shown to enhance reactivity in some cases.[9]

  • Oxygen Sensitivity: Suzuki couplings are sensitive to oxygen, which can lead to catalyst decomposition.[7] Ensure all reagents and solvents are properly degassed and that the reaction is maintained under a strictly inert atmosphere.

Conclusion

The Suzuki-Miyaura cross-coupling of 2,6-dimethoxy-4-chloro-5-ethylpyrimidine offers a reliable and efficient pathway for the synthesis of novel, functionalized pyrimidine derivatives. By understanding the reaction mechanism, employing robust experimental protocols, and systematically troubleshooting any challenges, researchers can successfully utilize this versatile building block to advance their drug discovery and development programs.

References

  • Anderson, S.C., & Handy, S.T. (2010). One-pot Double Suzuki Couplings of Dichloropyrimidines. Synthesis, 2010(16), 2721–2724. [Link]

  • Biscoe, M. R. (2026). C2-Selective Palladium-Catalyzed C—S Cross-Coupling of 2,4-Dihalopyrimidines. PMC. [Link]

  • Catarzi, D., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Semantic Scholar. [Link]

  • Maji, P. K. (2023). Recent Progress in the Synthesis, Functionalization, and Biological Outlook of Pyrimidines. ACS Omega. [Link]

  • Nobel Prize. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. [Link]

  • ResearchGate. (2025). Recent Advances in Pyrimidine-Based Drugs. [Link]

  • Research Trend. (2023). Exploring the Potential of Pyrimidine: A Comprehensive Review of its Biological Roles, Medicinal Applications, and Synthetic Methodologies in Drug Development. [Link]

  • Schomaker, J.M., & Delia, T.J. (2001). Arylation of halogenated pyrimidines via a Suzuki coupling reaction. The Journal of Organic Chemistry, 66(21), 7125–7128. [Link]

  • Singh, A., et al. (2026). Design, Synthesis, and Anticancer Evaluation of Pyrimidine-Based Derivatives. Authorea. [Link]

  • Thompson, L. A. (2003). Suzuki Cross-Coupling of Solid-Supported Chloropyrimidines with Arylboronic Acids. Journal of Combinatorial Chemistry. [Link]

  • Wang, D., et al. (2020). Palladium-Catalyzed Cross-Couplings by C–O Bond Activation. The Royal Society of Chemistry. [Link]

Sources

experimental protocol for nucleophilic substitution on pyrimidine ring

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimizing Nucleophilic Aromatic Substitution (


) on Pyrimidine Scaffolds for Medicinal Chemistry 

Executive Summary

The pyrimidine ring is a privileged scaffold in drug discovery, serving as the core for countless kinase inhibitors, antivirals, and nucleotide analogs.[1] Functionalizing this ring via Nucleophilic Aromatic Substitution (


) is a staple transformation, yet it is often plagued by regioselectivity issues (C2 vs. C4/C6) and reactivity plateaus with weak nucleophiles.[1][2]

This guide moves beyond standard textbook procedures to provide a robust, mechanistically grounded framework for pyrimidine functionalization. We detail protocols for controlling regioselectivity, activating "dead" substrates, and utilizing green solvents, ensuring high yields and reproducibility in pre-clinical synthesis.

Mechanistic Foundation & Regioselectivity

The Electronic Landscape

The pyrimidine ring is


-deficient, making it naturally electrophilic. The nitrogen atoms at positions 1 and 3 withdraw electron density, rendering positions 2, 4, and 6 susceptible to nucleophilic attack.[1]
  • C4/C6 Position: Attack here leads to a Meisenheimer intermediate where the negative charge is delocalized onto both ring nitrogens (para-like and ortho-like resonance).[2]

  • C2 Position: Attack here delocalizes charge onto the flanking nitrogens but is often sterically more hindered and electronically less favorable than C4 in unsubstituted systems.

  • C5 Position: Electronically neutral/rich; inert to

    
     unless highly activated by strong electron-withdrawing groups (EWGs) like 
    
    
    
    .[1][2]
The Regioselectivity Rule of Thumb (and when to break it)

For 2,4-dichloropyrimidine:

  • Standard Amine Nucleophiles: Prefer C4 substitution (

    
     selectivity) due to less steric hindrance and favorable intermediate energetics.[1][2]
    
  • Alkoxides/Thiolates: Generally prefer C4 , but can shift to C2 under specific chelation-controlled conditions or solvent changes.[2]

  • "The WuXi Shift": In 2-methylsulfonyl-4-chloropyrimidines, amines attack C4, but alkoxides and formamide anions attack C2 exclusively due to hydrogen-bond directed delivery (See Diagram 1).[2]

Strategic Decision Matrix

Before starting, select the protocol based on your substrate's electronic profile and the nucleophile's strength.

G Start Start: Pyrimidine Substrate LG_Check Leaving Group (LG)? Start->LG_Check Halogen Halogen (Cl, Br) LG_Check->Halogen Sulfone Sulfone (SO2R) / Sulfoxide LG_Check->Sulfone Higher Reactivity Nuc_Check Nucleophile Type? Halogen->Nuc_Check Sulfone->Nuc_Check Strong_Nuc Strong (1°/2° Amine, Alkoxide) Nuc_Check->Strong_Nuc Weak_Nuc Weak (Aniline, Amide) Nuc_Check->Weak_Nuc Proto_A Protocol A: Base-Promoted (Standard) Strong_Nuc->Proto_A RT to 80°C Proto_B Protocol B: Acid-Catalyzed (Activation) Weak_Nuc->Proto_B Protonate Ring N Proto_C Protocol C: Microwave (High Energy) Weak_Nuc->Proto_C Force Conditions

Figure 1: Decision matrix for selecting the optimal reaction conditions based on substrate reactivity and nucleophile strength.

Detailed Experimental Protocols

Protocol A: Standard Base-Promoted Amination (C4-Selective)

Best for: Primary/secondary alkyl amines reacting with 2,4-dichloropyrimidine.[1][2]

Reagents:

  • Substrate: 2,4-Dichloropyrimidine (1.0 equiv)[1][2]

  • Nucleophile: Amine (1.1 equiv)[1][2]

  • Base: DIPEA (N,N-Diisopropylethylamine) (1.2 - 2.0 equiv)[1][2]

  • Solvent: Ethanol (EtOH), IPA, or DMF.[1][2]

Step-by-Step:

  • Preparation: Dissolve 2,4-dichloropyrimidine in EtOH (0.2 M concentration). Note: Keep temperature < 0°C if high regioselectivity is critical.

  • Addition: Add DIPEA followed by the amine dropwise at 0°C.

    • Expert Insight: Adding the amine slowly prevents local high concentrations that might lead to double-substitution (C2 and C4).[2]

  • Reaction: Allow to warm to Room Temperature (RT). Stir for 2–4 hours.

    • Checkpoint: Monitor by TLC (Hexane/EtOAc 7:3).[1][2] The 4-substituted product usually runs lower than the starting material but higher than the bis-substituted byproduct.[2]

  • Workup: Evaporate volatiles. Partition residue between EtOAc and Water.[2] Wash organic layer with Brine.[2][3]

  • Purification: Flash chromatography.

Validation:

  • Regioselectivity Check: 1H NMR is definitive.[2] The C5 proton in 4-amino-2-chloropyrimidine typically appears as a doublet (

    
     Hz) around 
    
    
    
    6.3–6.5 ppm.[2] If substitution occurred at C2, the symmetry often shifts, and the C5 proton chemical shift changes.[1]
Protocol B: Acid-Mediated Amination (For "Dead" Nucleophiles)

Best for: Reacting anilines or sterically hindered amines with chloropyrimidines. Mechanism:[1][2] Protonation of the pyrimidine N1/N3 lowers the LUMO energy, making the C-Cl bond significantly more electrophilic.

Reagents:

  • Substrate: 4-Chloropyrimidine derivative[2][3][4]

  • Nucleophile: Aniline derivative (1.0 - 1.2 equiv)[1][2]

  • Catalyst: HCl (4M in Dioxane) or p-TsOH (0.1 - 1.0 equiv)[1][2]

  • Solvent: n-Butanol or water/alcohol mixture.[2]

Step-by-Step:

  • Mix: Combine substrate and aniline in n-Butanol (0.5 M).

  • Acidify: Add catalytic HCl (3-5 drops of 4M solution) or p-TsOH.

    • Note: Do NOT use DIPEA/TEA.[2] The reaction requires acidic pH.

  • Heat: Reflux (110°C) for 4–12 hours.

  • Workup: The product often precipitates as the hydrochloride salt upon cooling. Filter the solid.

    • Alternative: Neutralize with sat.[2][3]

      
      , extract with DCM.[1][2]
      
Protocol C: Microwave-Assisted Synthesis

Best for: High-throughput library generation and forcing difficult substitutions.[2]

Parameters:

  • Vessel: Sealed microwave vial (critical to reach superheated temps).

  • Solvent: Ethanol or Water (excellent microwave absorbers).[1][2]

  • Conditions: 120°C for 10–15 minutes (Hold time).

Step-by-Step:

  • Charge vial with chloropyrimidine (1 equiv), amine (1.2 equiv), and TEA (2 equiv).[1][2]

  • Add EtOH (fill to 2/3 volume max to prevent over-pressurization).

  • Irradiate at 120°C (High Absorption setting).

  • Safety Check: Allow vessel to cool to <50°C before opening.

  • Direct Purification: Load the reaction mixture directly onto a SCX (Strong Cation Exchange) cartridge to catch the basic product and wash away non-basic impurities.[2]

Data Summary: Leaving Group & Solvent Effects

VariableConditionEffect on Rate (

)
Notes
Leaving Group Fluorine (-F)High (

)
Rate-limiting step is attack; F is most electronegative.[1][2]
Chlorine (-Cl)Moderate (1.[1][2]0)Standard balance of stability and reactivity.[2]
Sulfone (

)
High (

)
Excellent LG; allows regioselectivity inversion (WuXi Shift).[1][2]
Solvent DMSO/DMFFastPolar aprotic solvents stabilize the anionic Meisenheimer complex.
WaterModerate/Fast"On-water" effect can accelerate reaction via H-bonding at interface.[2]
TolueneSlowPoor stabilization of charged intermediates; requires high temp.[2]

Troubleshooting Guide

  • Problem: Reaction stalls at 50% conversion.

    • Root Cause: The HCl generated is protonating the remaining amine nucleophile, rendering it unreactive.

    • Fix: Ensure at least 2.0 equivalents of base (DIPEA) are present, or switch to Protocol B (Acid Catalysis) if the amine is weak.

  • Problem: Formation of Hydrolysis Product (Pyrimidinone).

    • Root Cause: Water entering the reaction with strong base/heat.

    • Fix: Use anhydrous solvents (DMF/DMSO).[1][2] If using hygroscopic bases (e.g., KOtBu), handle in a glovebox or under Ar.[1][2]

  • Problem: Loss of Regioselectivity (Mixture of C2/C4).

    • Root Cause: Temperature too high or solvent too polar (stabilizing both transition states).[1][2]

    • Fix: Lower temperature to -78°C to 0°C. Switch to a less polar solvent (THF or DCM) to rely on tight ion-pairing which favors the kinetically controlled product (C4).

References

  • Regioselectivity in 2,4-Dichloropyrimidines

    • WuXi AppTec QM Magic Class. "Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines." (Chapter 29).
  • The "WuXi Shift" (C2 Selectivity with Sulfones)

    • WuXi AppTec QM Magic Class. "Dichotomy in Regioselectivity of SNAr Reactions with 2-MeSO2-4-Chloropyrimidine." (Chapter 48).
  • Microwave Assisted Protocols

    • Oriental Journal of Chemistry.[2] "A Facile Microwave-Assisted Synthesis of Some Fused Pyrimidine Derivatives." (2014).[1][2][5]

  • Acid-Catalyzed Mechanisms

    • Preprints.org.[2] "Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope." (2023).[1][2][3]

  • Green Chemistry (Water/PEG solvents)

    • Molecules (MDPI).[1][2] "SnAr Reactions of 2,4-Diazidopyrido[3,2-d]pyrimidine... Solvent Effects."[1][2][3][6][7][8][9] (2022).[1][2][7][9]

Sources

application of 2,6-dimethoxy-4-chloro-5-ethylpyrimidine as a research intermediate

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 2,6-Dimethoxy-4-chloro-5-ethylpyrimidine as a Research Intermediate

Part 1: Executive Summary & Chemical Profile

2,6-Dimethoxy-4-chloro-5-ethylpyrimidine (synonymous with 6-chloro-5-ethyl-2,4-dimethoxypyrimidine) is a highly specialized heterocyclic building block.[1] Distinguished by its 5-ethyl substitution, this intermediate offers a unique steric and lipophilic profile compared to its non-alkylated or methyl-substituted counterparts.[1]

Its primary utility lies in its C4-electrophilic center , which is activated for Nucleophilic Aromatic Substitution (


) and Palladium-catalyzed cross-couplings.[1] This molecule serves as a critical scaffold in the synthesis of acetolactate synthase (ALS) inhibiting herbicides  (sulfonylureas, pyrimidinyl benzoates) and kinase inhibitors  in pharmaceutical research.[1]
Chemical Identity
PropertyDetail
IUPAC Name 4-chloro-5-ethyl-2,6-dimethoxypyrimidine
Molecular Formula

Molecular Weight 202.64 g/mol
Physical State White to off-white crystalline solid
Solubility Soluble in DCM, EtOAc, DMSO, DMF; Insoluble in water
Key Reactivity

at C4; Cross-coupling at C4

Part 2: Mechanism of Reactivity & Structural Logic

The reactivity of 2,6-dimethoxy-4-chloro-5-ethylpyrimidine is governed by the electronic push-pull of its substituents:

  • Activation (C4-Cl): The chlorine atom at position 4 is a good leaving group.[1] The pyrimidine ring nitrogen (N3) exerts an electron-withdrawing effect, making C4 electron-deficient and susceptible to nucleophilic attack.[1]

  • Stabilization (2,6-OMe): The methoxy groups are electron-donating by resonance (

    
    ) but electron-withdrawing by induction (
    
    
    
    ).[1] At positions 2 and 6, they stabilize the ring but also direct incoming nucleophiles.[1]
  • Steric Modulation (5-Et): The ethyl group at C5 provides steric bulk.[1] This prevents unwanted side reactions at C5 and influences the conformation of products formed at C4, a critical feature for locking ligand-protein binding geometries in drug discovery.[1]

Reactivity Pathway Diagram

ReactivityPathway Start 2,6-Dimethoxy-4-chloro- 5-ethylpyrimidine SNAr S_NAr Mechanism (Amination/Etherification) Start->SNAr  Nucleophile (HNu)    Base, Heat   Suzuki Pd-Catalyzed Coupling (Suzuki/Stille) Start->Suzuki  Ar-B(OH)2 / Ar-SnR3    Pd(0), Ligand   Prod1 4-Amino-Derivative (Kinase Inhibitor Scaffold) SNAr->Prod1 Prod2 4-Aryl-Derivative (Agrochemical Active) Suzuki->Prod2

Caption: Divergent synthetic pathways utilizing the C4-chloride handle for functionalization.

Part 3: Detailed Experimental Protocols

Protocol A: Regioselective Amination ( )

Application: Synthesis of 4-amino-pyrimidine libraries for SAR (Structure-Activity Relationship) studies.[1] Rationale: The C4 position is sufficiently activated to react with primary and secondary amines without transition metal catalysis, provided a non-nucleophilic base is used.[1]

Materials:

  • Substrate: 2,6-dimethoxy-4-chloro-5-ethylpyrimidine (1.0 equiv)[1]

  • Nucleophile: Aniline or Aliphatic Amine (1.1 equiv)[1]

  • Base:

    
    -Diisopropylethylamine (DIPEA) (2.0 equiv)[1]
    
  • Solvent:

    
    -Butanol (for high boiling point) or DMF (for solubility)[1]
    

Step-by-Step Methodology:

  • Setup: In a dry reaction vial equipped with a magnetic stir bar, dissolve 2,6-dimethoxy-4-chloro-5-ethylpyrimidine (1.0 mmol, 202 mg) in anhydrous

    
    -butanol  (3.0 mL).
    
  • Addition: Add the amine nucleophile (1.1 mmol) followed by DIPEA (2.0 mmol, 348 µL).

  • Reaction: Seal the vial and heat to 100°C for 4–12 hours.

    • Checkpoint: Monitor reaction progress via TLC (Hexane:EtOAc 3:1) or LC-MS. The starting material (Cl-pyrimidine) typically elutes faster than the amino-product.[1]

  • Workup:

    • Cool the mixture to room temperature.

    • Concentrate the solvent under reduced pressure (rotary evaporator).[1]

    • Resuspend the residue in EtOAc (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).[1]

    • Dry over

      
      , filter, and concentrate.[1]
      
  • Purification: Purify via flash column chromatography (Silica gel, Gradient: 0-30% EtOAc in Hexanes).

Expected Outcome: Yields typically range from 75-90% .[1] The product will exhibit a disappearance of the C4-Cl signal in LC-MS and the appearance of the amine -NH signal in


 NMR.[1]
Protocol B: Suzuki-Miyaura Cross-Coupling

Application: Installation of aryl/heteroaryl groups for biaryl herbicide synthesis.[1] Rationale: While chloropyrimidines are less reactive than bromides, the electron-deficient nature of the pyrimidine ring facilitates oxidative addition with robust Pd-catalysts.[1]

Materials:

  • Substrate: 2,6-dimethoxy-4-chloro-5-ethylpyrimidine (1.0 equiv)[1]

  • Boronic Acid: Arylboronic acid (1.2 equiv)[1]

  • Catalyst:

    
     (5 mol%)[1]
    
  • Base:

    
     (2.0 M aqueous solution, 3.0 equiv)[1]
    
  • Solvent: 1,4-Dioxane (degassed)[1]

Step-by-Step Methodology:

  • Inert Atmosphere: Purge a reaction tube with nitrogen or argon.[1]

  • Loading: Add the substrate (0.5 mmol), arylboronic acid (0.6 mmol), and

    
      (18 mg, 0.025 mmol).
    
  • Solvation: Add 1,4-Dioxane (4 mL) and

    
     solution  (0.75 mL).
    
  • Degassing: Bubble nitrogen through the mixture for 5 minutes to remove dissolved oxygen (critical to prevent homocoupling).

  • Reaction: Heat at 90°C for 16 hours.

  • Workup:

    • Dilute with EtOAc and filter through a pad of Celite to remove Palladium residues.[1]

    • Wash the filtrate with water and brine.

  • Purification: Flash chromatography (Hexane/EtOAc).

Part 4: Analytical Validation (QC Standards)

To ensure the integrity of the intermediate before use, compare analytical data against these standard parameters.

TechniqueParameterExpected Signal Characteristics

NMR

1.10 ppm
Triplet (

,

) - Ethyl


2.55 ppm
Quartet (

,

) - Ethyl


3.95 ppm
Singlet (

) -

(Position 2)

4.05 ppm
Singlet (

) -

(Position 6)
HPLC Retention TimeMid-eluting (Lipophilic due to Et/Cl).[1] Monitor at 254 nm.
Mass Spec Parent Ion

(Cl isotope pattern 3:1 at 203/205)

Part 5: Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).[1]

  • Specific Risk: Chloropyrimidines can be sensitizers. Handle in a fume hood.

  • Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). Moisture sensitive (slow hydrolysis of C-Cl bond to C-OH may occur over prolonged exposure to humid air).[1]

References

  • Pyrimidine Chemistry & Synthesis

    • Brown, D. J. The Pyrimidines. Wiley-Interscience, 2009. (Standard text for pyrimidine reactivity patterns and nucleophilic substitution logic).
    • Source:[1]

  • Agrochemical Applications (Sulfonylureas)

    • Levitt, G. Sulfonylurea Herbicides.[1] In: Synthesis and Chemistry of Agrochemicals, ACS Symposium Series, 1987. (Describes the use of heterocyclic amines and chlorides in herbicide synthesis).

    • Source:[1]

  • Nucleophilic Substitution Protocols (

    
    ): 
    
    • Roh, J. et al. "Regioselectivity of Nucleophilic Aromatic Substitution of 2,4,6-Trichloropyrimidine."[1] Journal of Heterocyclic Chemistry, 2018. (Validates the reactivity order of chloropyrimidines).

    • Source:[1]

  • Palladium Coupling on Chloropyrimidines

    • Gong, Y. et al. "Suzuki-Miyaura Coupling of Chloropyrimidines."[1] Synlett, 2006. (Provides conditions for coupling at hindered and activated positions).

    • Source:[1]

Sources

synthesis of novel kinase inhibitors from 2,6-dimethoxy-4-chloro-5-ethylpyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Strategic Synthesis of Novel Kinase Inhibitors from 2,6-Dimethoxy-4-chloro-5-ethylpyrimidine Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Executive Summary & Strategic Rationale

The pyrimidine heterocycle is a "privileged scaffold" in kinase drug discovery, forming the structural core of numerous FDA-approved inhibitors (e.g., Gefitinib, Imatinib analogues, and FGFR inhibitors). This guide focuses on the high-value building block 2,6-dimethoxy-4-chloro-5-ethylpyrimidine .

Unlike generic di-chloro pyrimidines, this scaffold offers a pre-functionalized, regioselective entry point. The C4-Chloro position serves as a highly reactive electrophile for nucleophilic aromatic substitution (


), while the 5-ethyl  group provides a lipophilic anchor often required to fill the hydrophobic pocket (gatekeeper region) of the ATP-binding site. The 2,6-dimethoxy  motifs act as masked carbonyls; post-coupling deprotection reveals uracil-like hydrogen-bond donor/acceptor systems essential for hinge binding.
Key Mechanistic Advantages
  • Regiocontrol: The presence of methoxy groups at C2 and C6 directs nucleophilic attack exclusively to C4, eliminating the isomer separation problems common with 2,4,6-trichloropyrimidine.

  • Solubility: The methoxy groups enhance solubility in organic solvents during intermediate steps compared to their oxo-analogues.

  • Hinge Mimicry: Controlled demethylation generates lactam tautomers that mimic the adenine ring of ATP.

Retrosynthetic Logic & Pathway Design

The synthesis of a library of inhibitors from this core follows a "Coupling-First, Unmasking-Second" logic.

Pathway Diagram

G SM Starting Material 2,6-dimethoxy-4-chloro-5-ethylpyrimidine Inter Intermediate (C4-Functionalized) SM->Inter Nucleophilic Attack (C4) Target Target Kinase Inhibitor (Uracil Core / Hinge Binder) Inter->Target Unmasking (C2/C6) R1 Step 1: SNAr Coupling (Aniline/Amine, Base, Heat) R2 Step 2: Selective Demethylation (TMSI or HBr/AcOH)

Figure 1: General synthetic workflow converting the chloropyrimidine core into a bioactive kinase inhibitor.

Detailed Experimental Protocols

Protocol A: C4-Functionalization via

Objective: Install the primary pharmacophore (usually an aryl amine or heterocycle) at the C4 position. Mechanism: The electron-deficient pyrimidine ring facilitates the displacement of the chloride leaving group. The 5-ethyl group exerts a steric influence, often requiring elevated temperatures.

Materials
  • Substrate: 2,6-dimethoxy-4-chloro-5-ethylpyrimidine (1.0 equiv)

  • Nucleophile: Substituted Aniline (e.g., 4-morpholinoaniline) (1.1 equiv)

  • Base:

    
    -Diisopropylethylamine (DIPEA) (2.0 equiv) or 
    
    
    
    -Toluenesulfonic acid (
    
    
    -TsOH) (0.5 equiv, for acid catalysis)
  • Solvent:

    
    -Butanol or 1,4-Dioxane (anhydrous)
    
Step-by-Step Procedure
  • Preparation: Charge a reaction vial with the chloropyrimidine substrate (1.0 mmol) and the desired aniline (1.1 mmol).

  • Solvation: Add anhydrous

    
    -Butanol (5 mL/mmol).
    
    • Note: Alcohols are preferred for their ability to solvate the transition state, but Dioxane is required if acid catalysis is used to prevent solvolysis.

  • Activation:

    • Method A (Basic): Add DIPEA (2.0 mmol). Use this for nucleophilic amines.

    • Method B (Acidic): Add

      
      -TsOH (0.5 mmol). Use this for electron-deficient anilines to protonate the pyrimidine N3, increasing electrophilicity at C4.
      
  • Reaction: Heat the mixture to 100–110°C for 4–12 hours. Monitor by LC-MS (Target mass = SM - Cl + Amine).

  • Workup:

    • Cool to room temperature.[1]

    • If precipitate forms (common in alcohols), filter and wash with cold ethanol.

    • If no precipitate: Evaporate solvent, redissolve in EtOAc, wash with water and brine, dry over MgSO₄, and concentrate.

  • Purification: Silica gel chromatography (Gradient: 0–50% EtOAc in Hexanes).

Validation Check: The disappearance of the C-Cl stretch (~750 cm⁻¹) in IR and the appearance of the NH signal in ¹H NMR (δ 8.0–9.5 ppm) confirms coupling.

Protocol B: Unmasking the Hinge Binder (Demethylation)

Objective: Convert the methoxy groups into hydroxyls (which tautomerize to carbonyls), creating the "Donor-Acceptor-Donor" motif required for ATP-competitive binding. Mechanism: Nucleophilic cleavage of the methyl ether.

Materials
  • Substrate: C4-substituted pyrimidine intermediate (from Protocol A)

  • Reagent: Trimethylsilyl iodide (TMSI) (generated in situ from TMSCl + NaI) OR 33% HBr in Acetic Acid.

  • Solvent: Acetonitrile (for TMSI) or Acetic Acid (for HBr).

Step-by-Step Procedure (TMSI Method - Milder)
  • Setup: Dissolve the intermediate (0.5 mmol) in anhydrous Acetonitrile (5 mL) under Nitrogen.

  • Reagent Generation: Add Sodium Iodide (NaI, 4.0 equiv) followed by dropwise addition of Chlorotrimethylsilane (TMSCl, 4.0 equiv).

    • Chemistry: This generates TMSI in situ, a potent ether-cleaving agent.

  • Reaction: Stir at 60°C for 2–6 hours. The solution will turn yellow/orange (iodine liberation).

  • Quench: Cool to RT. Quench with aqueous Sodium Thiosulfate (

    
    ) to reduce iodine (color changes from orange to colorless).
    
  • Isolation:

    • The product (uracil derivative) is often significantly more polar. Extract with EtOAc/THF mixtures or filter the precipitate if the product is insoluble in water.

  • Purification: Recrystallization from MeOH/Water or Reverse-Phase HPLC (C18 column).

Critical Insight: Complete demethylation yields the uracil core (2,6-dione). Partial demethylation is rare with TMSI but can sometimes be achieved sterically.

Data Analysis & Troubleshooting

Reaction Optimization Matrix
VariableStandard ConditionAlternativeRationale for Change
Solvent (Step 1)

-Butanol
DMAc / DMFUse DMAc if the aniline is insoluble in alcohol.
Temperature 110°C140°C (Microwave)Use microwave irradiation for sterically hindered amines (e.g., ortho-substituted).
Catalyst DIPEA (Base)HCl /

-TsOH
Acid catalysis is required if the aniline has EWGs (e.g., -CN, -F).
Demethylation TMSI

Use

(DCM, -78°C) if the molecule contains acid-sensitive groups.
Structural Validation (NMR)
  • Starting Material: Two singlets for -OMe (~3.9 ppm).

  • Intermediate: One NH signal, retained -OMe signals.

  • Final Product: Disappearance of -OMe signals; appearance of broad amide/lactam NH signals (δ 10.0–12.0 ppm).

Workflow Visualization

The following diagram illustrates the decision logic for purification and characterization.

Workflow Rxn Reaction Mixture (Step 1 or 2) TLC TLC / LC-MS Check Rxn->TLC Decision Conversion > 90%? TLC->Decision Decision->Rxn No (Add time/heat) Workup Quench & Extraction Decision->Workup Yes Cryst Crystallization (Preferred) Workup->Cryst Solid ppt? Col Flash Column (Alternative) Workup->Col Oily residue? Final Pure Kinase Inhibitor Cryst->Final Col->Final

Figure 2: Purification decision tree for pyrimidine synthesis intermediates.

References

  • BenchChem. (2025).[2] Application Notes & Protocols: Synthesis and Evaluation of Pyrimidine-Based Kinase Inhibitors. Retrieved from

  • Jadhav, M., et al. (2021). Synthetic strategies of pyrimidine-based scaffolds as aurora kinase and polo-like kinase inhibitors. Elsevier. Retrieved from

  • Martin, M., et al. (2020). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor. National Institutes of Health (PMC). Retrieved from

  • Laufer, S., et al. (2014). Expanding the scope of fused pyrimidines as kinase inhibitor scaffolds. Royal Society of Chemistry (RSC). Retrieved from

  • MDPI. (2024). Regioselective Nucleophilic Aromatic Substitution: Insights into 4-Aminoquinazoline Synthesis. MDPI Molecules. Retrieved from

Sources

Application Notes and Protocols for the Analytical Characterization of 2,6-dimethoxy-4-chloro-5-ethylpyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist, Gemini Division

Abstract

This comprehensive technical guide provides a detailed framework for the analytical characterization of 2,6-dimethoxy-4-chloro-5-ethylpyrimidine, a substituted pyrimidine of interest in pharmaceutical and agrochemical research. Recognizing the critical need for robust analytical methodologies in drug development and quality control, this document outlines a suite of powerful techniques for the elucidation of its chemical structure, assessment of purity, and identification of potential process-related impurities. The protocols herein are designed to be self-validating systems, emphasizing the causality behind experimental choices to ensure scientific integrity. This guide is intended to empower researchers to develop and validate analytical methods tailored to this specific molecule, even in the absence of extensive compound-specific literature.

Introduction: The Significance of Robust Analytical Characterization

Substituted pyrimidines are a cornerstone of modern medicinal chemistry and agrochemistry, forming the structural core of numerous therapeutic agents and functional molecules. The biological activity of these compounds is intrinsically linked to their precise chemical structure and purity. Therefore, the unambiguous characterization of novel pyrimidine derivatives, such as 2,6-dimethoxy-4-chloro-5-ethylpyrimidine, is a non-negotiable prerequisite for advancing their development.

This guide provides a multi-faceted analytical approach, leveraging the strengths of orthogonal techniques to build a comprehensive profile of the target molecule. We will delve into chromatographic and spectroscopic methods that, when used in concert, provide a high degree of confidence in the identity, purity, and impurity profile of 2,6-dimethoxy-4-chloro-5-ethylpyrimidine.

Physicochemical Properties and Predicted Spectral Data

While specific experimental data for 2,6-dimethoxy-4-chloro-5-ethylpyrimidine is not widely available in the public domain, we can infer key properties based on the analysis of structurally similar compounds. These predictions serve as a valuable starting point for analytical method development.

PropertyPredicted Value/CharacteristicRationale/Reference
Molecular Formula C₈H₁₁ClN₂O₂Based on the chemical structure.
Molecular Weight 202.64 g/mol Calculated from the molecular formula.
Melting Point Expected to be a solid at room temperature. Similar chlorinated and dimethoxylated pyrimidines have melting points ranging from 70-100°C.[1]Based on related structures.
Solubility Likely soluble in common organic solvents such as methanol, acetonitrile, dichloromethane, and ethyl acetate. Limited solubility in water is expected.General solubility of similar organic compounds.
UV Absorbance Expected to have a UV absorbance maximum around 260-280 nm.Pyrimidine rings typically exhibit strong absorbance in this region.

Chromatographic Analysis for Purity and Impurity Profiling

Chromatographic techniques are indispensable for separating the target molecule from impurities and for quantitative analysis. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the primary methods of choice.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is a versatile and robust technique for the analysis of moderately polar compounds like 2,6-dimethoxy-4-chloro-5-ethylpyrimidine.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC System cluster_analysis Data Analysis prep Dissolve in Mobile Phase (e.g., 0.1 mg/mL) hplc_system C18 Column (e.g., 4.6 x 150 mm, 5 µm) prep->hplc_system Inject detector UV Detector (e.g., 265 nm) hplc_system->detector analysis Purity Calculation (Area %) Impurity Identification detector->analysis

Caption: HPLC method development workflow.

Objective: To determine the purity of 2,6-dimethoxy-4-chloro-5-ethylpyrimidine and to detect and quantify any impurities.

Instrumentation and Conditions:

ParameterRecommended Starting ConditionsRationale
HPLC System Standard HPLC with pump, autosampler, column oven, and UV detector.Widely available and suitable for this analysis.
Column C18, 5 µm, 4.6 x 150 mmA C18 column provides good retention and separation for moderately polar compounds.[2][3]
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic AcidA common mobile phase system for reverse-phase chromatography, providing good peak shape.[4] Formic acid is MS-compatible.
Gradient 30-90% B over 20 minutesA gradient elution is recommended to ensure the elution of any potential impurities with a wide range of polarities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CProvides stable retention times.
Detection UV at 265 nmBased on the predicted UV absorbance of the pyrimidine ring.
Injection Volume 10 µLA typical injection volume.

Procedure:

  • Standard Preparation: Accurately weigh and dissolve the 2,6-dimethoxy-4-chloro-5-ethylpyrimidine reference standard in the mobile phase to a concentration of approximately 0.1 mg/mL.

  • Sample Preparation: Prepare the sample to be analyzed at the same concentration as the standard solution using the mobile phase as the diluent.

  • System Equilibration: Equilibrate the HPLC system with the initial mobile phase composition until a stable baseline is achieved.

  • Blank Injection: Inject the mobile phase (blank) to ensure no system peaks interfere with the analysis.

  • Standard Injection: Inject the standard solution to determine the retention time and peak area of the main component.

  • Sample Injection: Inject the sample solution.

  • Data Analysis:

    • Identify the peak corresponding to 2,6-dimethoxy-4-chloro-5-ethylpyrimidine based on its retention time.

    • Calculate the purity of the sample using the area percent method.

    • Identify and quantify any impurity peaks relative to the main peak.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. It provides both chromatographic separation and mass spectrometric identification of the components.

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS System cluster_analysis Data Analysis prep Dissolve in Volatile Solvent (e.g., Dichloromethane) gc GC with Capillary Column (e.g., DB-5ms) prep->gc Inject ms Mass Spectrometer (Electron Ionization) gc->ms analysis TIC Analysis & Purity Mass Spectrum Interpretation Impurity Identification ms->analysis

Caption: GC-MS analysis workflow.

Objective: To confirm the identity of 2,6-dimethoxy-4-chloro-5-ethylpyrimidine and to identify volatile impurities.

Instrumentation and Conditions:

ParameterRecommended ConditionsRationale
GC System Standard GC with a capillary column.Suitable for separation of volatile and semi-volatile compounds.
Column DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent)A common, robust column for a wide range of analytes.
Carrier Gas Helium at a constant flow of 1.0 mL/minInert carrier gas.
Inlet Temperature 250 °CEnsures complete vaporization of the sample.
Oven Program Start at 100 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 minA general-purpose temperature program to separate compounds with varying boiling points.
MS System Quadrupole or Ion Trap Mass SpectrometerProvides good sensitivity and mass resolution.
Ionization Mode Electron Ionization (EI) at 70 eVStandard ionization technique that produces reproducible fragmentation patterns.
Mass Range 40-400 amuCovers the expected mass of the parent ion and its fragments.

Procedure:

  • Sample Preparation: Dissolve the sample in a volatile solvent such as dichloromethane to a concentration of approximately 0.1 mg/mL.

  • System Setup: Set up the GC-MS system according to the conditions outlined above.

  • Injection: Inject 1 µL of the prepared sample solution into the GC-MS.

  • Data Acquisition: Acquire the total ion chromatogram (TIC) and the mass spectrum for each eluting peak.

  • Data Analysis:

    • Identify the peak corresponding to 2,6-dimethoxy-4-chloro-5-ethylpyrimidine based on its retention time and mass spectrum.

    • Analyze the mass spectrum for the characteristic isotopic pattern of chlorine (M+ and M+2 peaks in an approximate 3:1 ratio), which is a strong indicator of the presence of a single chlorine atom.[5]

    • Examine the fragmentation pattern to confirm the structure. Expected fragments may arise from the loss of a methyl group (-15 amu), an ethyl group (-29 amu), a methoxy group (-31 amu), or a chlorine atom (-35 amu).

    • Identify impurity peaks by comparing their mass spectra with spectral libraries (e.g., NIST).

Spectroscopic Analysis for Structural Elucidation

Spectroscopic techniques provide detailed information about the molecular structure of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.

Assignment Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Rationale
Pyrimidine Ring-H ~5.5 - 6.5 (singlet)~90 - 100The single proton on the pyrimidine ring is expected to be in this region, influenced by the surrounding electron-donating methoxy groups.
-OCH₃ ~3.9 - 4.1 (singlet, 6H)~55 - 60Typical chemical shift for methoxy groups attached to an aromatic ring.
-CH₂-CH₃ ~2.5 - 2.8 (quartet, 2H)~20 - 25The methylene protons are adjacent to the pyrimidine ring and are split by the methyl protons.
-CH₂-CH₃ ~1.1 - 1.3 (triplet, 3H)~12 - 15The methyl protons are split by the adjacent methylene protons.
Pyrimidine C-Cl -~155 - 165The carbon atom attached to the chlorine is expected to be significantly downfield.
Pyrimidine C-OCH₃ -~165 - 175The carbon atoms attached to the methoxy groups are also downfield.
Pyrimidine C-Et -~115 - 125The carbon atom attached to the ethyl group.

Objective: To confirm the chemical structure of 2,6-dimethoxy-4-chloro-5-ethylpyrimidine.

Instrumentation and Conditions:

ParameterRecommended Conditions
NMR Spectrometer 400 MHz or higher
Solvent Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆)
Standard Tetramethylsilane (TMS)
Experiments ¹H NMR, ¹³C NMR, DEPT, COSY, HSQC, HMBC

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of deuterated solvent.

  • Data Acquisition: Acquire the ¹H and ¹³C NMR spectra. 2D NMR experiments (COSY, HSQC, HMBC) are highly recommended to unambiguously assign all proton and carbon signals.

  • Data Analysis:

    • Integrate the proton signals to determine the relative number of protons.

    • Analyze the splitting patterns (multiplicity) to determine the connectivity of protons.

    • Assign the carbon signals based on their chemical shifts and DEPT experiments.

    • Use 2D NMR data to confirm the connectivity between protons and carbons and to verify the overall structure.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the functional groups present in a molecule.

Wavenumber (cm⁻¹) Vibrational Mode Functional Group
2950-2850C-H stretchAlkyl (ethyl and methoxy)
1600-1550C=N stretchPyrimidine ring
1500-1400C=C stretchPyrimidine ring
1250-1000C-O stretchMethoxy groups
800-600C-Cl stretchChloro group

Objective: To identify the functional groups present in 2,6-dimethoxy-4-chloro-5-ethylpyrimidine.

Instrumentation and Conditions:

ParameterRecommended Conditions
FTIR Spectrometer Standard FTIR spectrometer
Technique Attenuated Total Reflectance (ATR) or KBr pellet
Scan Range 4000-400 cm⁻¹

Procedure:

  • Sample Preparation:

    • ATR: Place a small amount of the solid sample directly on the ATR crystal.

    • KBr Pellet: Grind a small amount of the sample with dry KBr and press into a thin pellet.

  • Data Acquisition: Acquire the FTIR spectrum.

  • Data Analysis:

    • Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

    • Compare the obtained spectrum with reference spectra of similar compounds if available.

Potential Impurities and Their Identification

The synthesis of 2,6-dimethoxy-4-chloro-5-ethylpyrimidine likely involves the reaction of a substituted malonic ester with urea or a related compound, followed by chlorination. Potential impurities could include:

  • Starting materials: Unreacted starting materials.

  • Intermediates: Incompletely reacted intermediates, such as the corresponding 4-hydroxy pyrimidine.

  • By-products: Products from side reactions, such as isomers or over-chlorinated species.

  • Residual solvents: Solvents used in the synthesis and purification steps.

The analytical methods described above are well-suited for the detection of these potential impurities. HPLC can separate impurities with different polarities, while GC-MS is effective for identifying volatile impurities and by-products. NMR spectroscopy can be used to identify and quantify impurities if their signals do not overlap with those of the main component.

Conclusion

The analytical characterization of 2,6-dimethoxy-4-chloro-5-ethylpyrimidine requires a multi-technique approach to ensure a comprehensive understanding of its identity, purity, and impurity profile. This guide provides a robust framework of protocols and best practices for HPLC, GC-MS, NMR, and FTIR analysis. While specific literature for this compound is limited, the application of these well-established methods, guided by the principles of analytical chemistry and knowledge of related structures, will enable researchers to confidently characterize this molecule and advance its development.

References

  • SIELC Technologies. (2018, February 16). Separation of 2,4,6-Trichloropyrimidine on Newcrom R1 HPLC column. Retrieved from [Link]

  • BuyersGuideChem. 4-Chloro-2,6-dimethoxypyrimidine. Retrieved from [Link]

  • PubChem. 4-Chloro-2,6-dimethoxypyrimidine. Retrieved from [Link]

  • PubChem. 4-Chloropyrimidine. Retrieved from [Link]

  • Cheméo. Chemical Properties of 4-Chloro-2,6-diaminopyrimidine (CAS 156-83-2). Retrieved from [Link]

  • Chaudhary, J. (2025, March 20). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal of Advanced Research, 4(2), 1-5.
  • Pawar, R. P., et al. (2010). Mass spectral fragmentation modes of pyrimidine derivatives. Journal of Chemical and Pharmaceutical Research, 2(4), 535-540.
  • Davydova, E. I., & Shishkina, I. P. (2009). HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). Pharmaceutical Chemistry Journal, 43(1), 49-59.
  • Royal Society of Chemistry. Copies of 1H NMR and 13C NMR spectra of all new compounds. Retrieved from [Link]

  • PubChem. 2-Amino-4,6-dimethoxypyrimidine. Retrieved from [Link]

  • ResearchGate. FT-IR data of pyrimidine derivatives compounds. Retrieved from [Link]

  • Pretsch, E., Clerc, T., Seibl, J., & Simon, W. (1989). Tables of Spectral Data for Structure Determination of Organic Compounds. Springer-Verlag.
  • SIELC Technologies. Separation of Pyrimidine, 4,6-dichloro-2-methyl-5-nitro- on Newcrom R1 HPLC column. Retrieved from [Link]

  • PubMed. Optimization of High Performance Liquid Chromatography Method for Simultaneous Determination of Some Purine and Pyrimidine Bases. Retrieved from [Link]

  • Chaudhary, J. (2025, March 31). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Zenodo. [Link]

  • Al-Ostoot, F. H., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 26(7), 1959.
  • Kim, J., et al. (2019). Synthesis and Biological Evaluation of Disubstituted Pyrimidines as Selective 5-HT 2C Agonists. Molecules, 24(17), 3184.
  • ChemSynthesis. (2025, May 20). 4-chloro-2,6-diphenyl-5-pyrimidinecarbonitrile. Retrieved from [Link]

  • Angene Chemical. 4-chloro-2,6-dimethoxypyrimidine(CAS# 6320-15-6). Retrieved from [Link]

  • Clark, J. (2023). mass spectra - the M+2 peak. Chemguide. Retrieved from [Link]

  • Scheiper, B., et al. (2002). Pyran annulation: asymmetric synthesis of 2,6-disubstituted-4-methylene tetrahydropyrans. Organic letters, 4(7), 1189–1192.
  • Breci, L. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Retrieved from [Link]

  • Al-Obaydi, S. M. (2012). SYNTHESIS OF PYRIMIDINE DERIVATIVES. Journal of Kerbala University, 10(2), 1-13.
  • Mahmood, S. K., & Rasheed, M. K. (2019). Synthesis and Characterization of Some Pyrimidine Derivatives from Dimethyl Malonate and Evaluation of their Biological Activity. Diyala Journal for Pure Science, 15(2), 131-142.
  • de la Cruz, J. N., et al. (2023). K2S2O8-Promoted Consecutive Tandem Cyclization/Oxidative Halogenation: Access to 3-Halo-Pyrazolo[1,5-a]pyrimidines. The Journal of organic chemistry, 88(13), 8821–8830.
  • ResearchGate. 1 H NMR and 13 C NMR Spectra of the Condensed Pyrimidines 1-10. Retrieved from [Link]

  • Dastiagiriamma, K., et al. (2021). A Brief Review of Analytical Methods for the Estimation of Allopurinol in Pharmaceutical Formulation and Biological Matrices. Journal of Applied Pharmaceutical Science, 11(06), 001-008.
  • Save My Exams. (2025, September 24). Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. Retrieved from [Link]

  • Dekamin, M. G., & Eslami, M. (2014). Synthesis of Pyrimidine Derivatives from Three-component Reaction of Malononitrile, Aldehydes and Thiourea/Urea in the Presence of High Surface Area and Nanosized MgO as a Highly Effective Heterogeneous Base Catalyst. Letters in Organic Chemistry, 11(1), 66-71.
  • ResearchGate. (2016, June 27). NMR spectra of pyrimidines. Effect of substituents on the chemical shift of the protons of the amino group of p-substituted 2- and 5-aminopyridines and anilines. Retrieved from [Link]

  • Al-Ostoot, F. H., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 26(7), 1959.
  • CN102952084A - A kind of synthetic method of 4,6-dichloro-2-methylthio-5-nitropyrimidine - Google P
  • Gregory, K. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.
  • ResearchGate. Fragmentation of Pyrimidine: (a) fragmentation matrix; (b) fragment-ions cross sections. Retrieved from [Link]

  • Castrovilli, M. C., et al. (2014). Photofragmentation of halogenated pyrimidine molecules in the VUV range. Journal of the American Society for Mass Spectrometry, 25(3), 351–367.
  • Ferreira da Silva, F., et al. (2025, April 7). Vacuum ultraviolet spectroscopy of pyrimidine derivatives: the effect of halogenation. Physical Chemistry Chemical Physics, 27(14), 9636-9646.
  • Oboh, G., et al. (2020). Gas chromatography-mass spectrometry analysis and in vitro inhibitory effects of Phoenix dactylifera L. on key enzymes implicated in hypertension. Journal of Taibah University Medical Sciences, 15(4), 289-297.
  • Gualerzi, A., et al. (2020). Fourier-Transform InfraRed (FT-IR) spectroscopy to show alterations in molecular composition of EV subpopulations from melanoma cell lines in different malignancy. Scientific reports, 10(1), 5696.
  • Afandi, A. (2019, April 15). How to Read and Interpret FTIR Spectroscope of Organic Material.
  • Martina, M. G., et al. (2020). Mechanisms for the synthesis of pyrimidines starting from urea or guanidine in the presence of cyanoacetaldehyde (CAA) and cyanate. Organic & Biomolecular Chemistry, 18(24), 4547-4554.
  • Hanan, F. H. (2017). Synthesis of some New Pyrimidines from Chalcone Containing an Imin Group. Asian Journal of Research in Chemistry, 10(4), 438-442.

Sources

Application Note: Laboratory-Scale Synthesis of 4-Chloro-5-ethyl-2,6-dimethoxypyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Synthesis Protocol & Mechanistic Guide

Introduction and Strategic Overview

Highly functionalized pyrimidine derivatives are foundational scaffolds in modern drug discovery, frequently serving as key intermediates for kinase inhibitors, antimicrobial agents, and lumazine synthase inhibitors 1. Specifically, 4-chloro-5-ethyl-2,6-dimethoxypyrimidine (CAS: 120268-44-2) is a versatile electrophile. The orthogonal reactivity between the electron-rich methoxy groups and the electrophilic C4-chloride allows for precise, late-stage functionalization via Nucleophilic Aromatic Substitution (SNAr) or transition-metal-catalyzed cross-coupling.

This application note details a robust, three-step laboratory-scale synthesis of 4-chloro-5-ethyl-2,6-dimethoxypyrimidine starting from commercially available acyclic precursors. As a Senior Application Scientist, I have structured this guide not just to provide the "how," but to elucidate the "why"—detailing the thermodynamic and kinetic causalities that dictate reagent selection, temperature control, and regioselectivity.

Mechanistic Pathway and Workflow

The synthesis relies on a bottom-up construction of the pyrimidine core followed by sequential, regioselective functionalization.

  • Cyclocondensation: Diethyl ethylmalonate and urea are condensed under basic conditions to form the barbituric acid derivative.

  • Deoxychlorination: The triol tautomer is exhaustively chlorinated using Phosphorus Oxychloride (POCl3) and an aniline-based catalyst 2.

  • Regioselective SNAr: Controlled methoxylation exploits the differential electrophilicity of the C2/C6 positions versus the C4 position to yield the target molecule 3.

SynthesisWorkflow Step1 Diethyl ethylmalonate + Urea Step2 5-Ethylpyrimidine-2,4,6-triol (Intermediate 1) Step1->Step2 NaOEt, EtOH, Reflux (Cyclocondensation) Step3 5-Ethyl-2,4,6-trichloropyrimidine (Intermediate 2) Step2->Step3 POCl3, PhNMe2, 110°C (Deoxychlorination) Step4 4-Chloro-5-ethyl-2,6-dimethoxypyrimidine (Final Product) Step3->Step4 NaOMe (2.05 eq), MeOH, 0°C to RT (Regioselective SNAr)

Figure 1: Three-step synthetic workflow for 4-chloro-5-ethyl-2,6-dimethoxypyrimidine.

Experimental Protocols and Causality

Step 1: Synthesis of 5-Ethylpyrimidine-2,4,6-triol

Objective: Construct the pyrimidine ring via a double condensation reaction.

  • Reagents: Diethyl ethylmalonate (1.0 eq, 100 mmol), Urea (1.2 eq, 120 mmol), Sodium ethoxide (2.5 eq, 250 mmol), Absolute Ethanol (150 mL).

  • Procedure:

    • Prepare a fresh solution of sodium ethoxide in absolute ethanol under an inert N2 atmosphere.

    • Add urea, followed by the dropwise addition of diethyl ethylmalonate at room temperature.

    • Heat the reaction mixture to gentle reflux (78°C) for 8 hours. A thick white precipitate (the sodium salt of the product) will form.

    • Cool the mixture to 0°C, filter the precipitate, and dissolve it in minimal distilled water.

    • Self-Validation: Slowly acidify the aqueous solution with concentrated HCl to pH 2. The free triol will crash out as a crystalline solid.

    • Filter, wash with cold water, and dry under vacuum at 60°C to constant weight.

  • Mechanistic Causality: Sodium ethoxide is selected because its pKa is perfectly matched to deprotonate urea, rendering it sufficiently nucleophilic to attack the ester carbonyls. The 2.5 equivalents of base are strictly necessary because the resulting barbituric acid derivative is highly acidic (pKa ~4) and immediately consumes the base to form a stable, insoluble enolate salt, driving the reaction equilibrium forward.

Step 2: Synthesis of 5-Ethyl-2,4,6-trichloropyrimidine

Objective: Convert the triol into a highly reactive trichlorinated electrophile.

  • Reagents: 5-Ethylpyrimidine-2,4,6-triol (1.0 eq, 50 mmol), Phosphorus oxychloride (POCl3, 8.0 eq, 400 mmol), N,N-Dimethylaniline (1.5 eq, 75 mmol).

  • Procedure:

    • Suspend the triol in POCl3 at room temperature.

    • Carefully add N,N-dimethylaniline dropwise. Caution: This step is highly exothermic.

    • Equip the flask with a reflux condenser and heat to 110°C for 12 hours. The suspension will transition into a dark, homogeneous solution.

    • Cool the mixture to room temperature.

    • Self-Validation & Safety: Concentrate the mixture under reduced pressure to remove ~50% of the excess POCl3. Pour the remaining viscous syrup dropwise over vigorously stirred crushed ice (500 g) to quench the residual POCl3. Maintain the internal temperature below 20°C to prevent hydrolysis of the newly formed C-Cl bonds.

    • Extract with Dichloromethane (3 x 100 mL), wash with saturated NaHCO3 until CO2 evolution ceases, dry over anhydrous Na2SO4, and concentrate to yield a pale yellow oil.

  • Mechanistic Causality: Pyrimidine-triols exist predominantly in their keto (lactam) tautomeric forms, which are unreactive toward simple chlorinating agents. N,N-dimethylaniline acts as a crucial catalyst by reacting with POCl3 to form a Vilsmeier-Haack-type electrophilic intermediate. This intermediate readily attacks the oxygen atoms of the pyrimidine, transforming them into excellent leaving groups (phosphorodichloridates) that are subsequently displaced by chloride ions.

Step 3: Regioselective Synthesis of 4-Chloro-5-ethyl-2,6-dimethoxypyrimidine

Objective: Perform a controlled, regioselective bis-methoxylation.

  • Reagents: 5-Ethyl-2,4,6-trichloropyrimidine (1.0 eq, 30 mmol), Sodium methoxide (NaOMe, 2.05 eq, 61.5 mmol), Anhydrous Methanol (100 mL).

  • Procedure:

    • Dissolve the trichloropyrimidine in anhydrous methanol and cool the solution to 0°C using an ice bath.

    • Add a pre-titrated solution of NaOMe in methanol (e.g., 0.5 M) dropwise over 1 hour via an addition funnel.

    • Stir at 0°C for 2 hours.

    • Self-Validation: Monitor by TLC (Hexane:EtOAc 9:1, UV 254 nm). The starting material (Rf ~0.8) should disappear, replaced by an intermediate mono-methoxy derivative (Rf ~0.6).

    • Remove the ice bath and allow the reaction to warm to room temperature (20-25°C). Stir for an additional 4 hours until the intermediate is fully converted to the final product (Rf ~0.4).

    • Quench the reaction by adding 10 mL of saturated NH4Cl solution. Concentrate the methanol under reduced pressure.

    • Partition the residue between Ethyl Acetate (100 mL) and water (50 mL). Extract, wash the organic layer with brine, dry over Na2SO4, and concentrate. Purify via flash chromatography if necessary.

  • Mechanistic Causality: Regiocontrol is the critical challenge here. The C4 and C6 positions of 2,4,6-trichloropyrimidine are the most electrophilic due to the strong inductive and resonance withdrawing effects of the adjacent ring nitrogens. The first equivalent of NaOMe reacts rapidly at C4 at 0°C. The introduction of the first electron-donating methoxy group slightly deactivates the ring. The second equivalent of NaOMe requires room temperature to overcome this deactivation, substituting at the C2 position (or the equivalent C6 position). The remaining chlorine atom is now heavily deactivated by two strongly electron-donating methoxy groups, preventing the formation of the unwanted 2,4,6-trimethoxy byproduct under these mild conditions. Strict adherence to 2.05 equivalents of NaOMe ensures the reaction stops precisely at the di-substituted stage.

Quantitative Data and Analytical Characterization

To ensure reproducibility, benchmark your isolated compounds against the quantitative parameters and expected analytical signatures provided in the tables below.

Table 1: Reaction Parameters and Expected Yields
Synthesis StepTarget Intermediate / ProductReaction TimeTemperature ProfileExpected YieldTarget Purity (HPLC)
Step 1 5-Ethylpyrimidine-2,4,6-triol8 hours78°C (Reflux)82 - 88%> 95%
Step 2 5-Ethyl-2,4,6-trichloropyrimidine12 hours110°C (Reflux)75 - 80%> 98%
Step 3 4-Chloro-5-ethyl-2,6-dimethoxypyrimidine6 hours0°C → 25°C68 - 74%> 98%
Table 2: Expected Analytical Data
CompoundAppearanceMS (ESI+) m/zExpected ¹H NMR Signatures (CDCl₃, 400 MHz)
5-Ethyl-2,4,6-trichloropyrimidine Pale yellow oil / low-melting solid211.0 [M+H]⁺δ 2.85 (q, J = 7.5 Hz, 2H, -CH₂-), 1.25 (t, J = 7.5 Hz, 3H, -CH₃)
4-Chloro-5-ethyl-2,6-dimethoxypyrimidine White to off-white crystalline solid203.1 [M+H]⁺δ 4.02 (s, 3H, -OCH₃), 3.98 (s, 3H, -OCH₃), 2.65 (q, J = 7.5 Hz, 2H, -CH₂-), 1.15 (t, J = 7.5 Hz, 3H, -CH₃)

Note: The MS spectrum for the final product will display a characteristic 3:1 isotopic pattern at 203.1 and 205.1 m/z, confirming the presence of a single chlorine atom.

References

  • A New Series of 3-Alkyl Phosphate Derivatives of 4,5,6,7-Tetrahydro-1-d-ribityl-1H-pyrazolo[3,4-d]pyrimidinedione as Inhibitors of Lumazine Synthase: Design, Synthesis, and Evalu
  • Preparation of ribosomes and basic proteins from rabbit brain (Details the synthesis of 5-Ethyl-2,4,6-trichloropyrimidine). Acta Biochimica Polonica.
  • 4-Chloro-5-ethyl-2,6-dimethoxypyrimidine (CAS 120268-44-2)

Sources

Application Note: Safety and Handling Procedures for Chlorinated Pyrimidines

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Risk Philosophy

Chlorinated pyrimidines (e.g., 2,4-dichloropyrimidine, 4,6-dichloropyrimidine) are versatile electrophiles widely used in nucleophilic aromatic substitution (


) to synthesize bioactive pharmaceutical scaffolds. However, their utility is matched by their distinct hazard profile: they are potent alkylating agents, severe irritants/corrosives, and moisture-sensitive compounds that liberate hydrochloric acid (HCl) upon hydrolysis.

The Safety Paradox: While often handled as stable solids, these compounds possess a "latent" reactivity. In solution—particularly during work-up—they can undergo rapid, exothermic hydrolysis or runaway reactions if not quenched correctly.

This guide moves beyond generic safety data sheets (SDS) to provide a mechanism-based handling protocol . We prioritize the control of exotherms and cross-contamination to ensure both operator safety and compound integrity.

Hazard Assessment & Engineering Controls

Critical Hazard Profile
Hazard CategorySpecific RiskMechanism of Action
Corrosivity Skin/Eye Burns (H314)Rapid reaction with nucleophilic residues (amines, thiols) in tissue; hydrolysis releases HCl on moist skin.
Reactivity Moisture SensitivityHydrolyzes in water/humid air to form hydroxypyrimidines and HCl gas.
Sensitization Allergic DermatitisHaptenization of skin proteins via

mechanism, leading to immune response.
Physical Dust ExplosionFine powders can form explosive mixtures in air; low minimum ignition energy (MIE).
Engineering Controls
  • Primary Containment: All weighing and transfer operations must occur within a certified Chemical Fume Hood operating at a face velocity of 0.5 m/s (100 fpm).

  • Static Control: Use anti-static weighing boats and ground all metallic transfer equipment. Chlorinated pyrimidines are often dielectric solids prone to static charge accumulation.

Personal Protective Equipment (PPE) Matrix

Trustworthiness Check: Glove selection is solvent-dependent.[1] Chlorinated pyrimidines are often dissolved in DCM or DMF, which permeate standard nitrile gloves rapidly.

TaskGlove TypeRationale
Solid Handling Double Nitrile (min 5 mil outer)Provides excellent protection against solid dust; outer glove is sacrificial.
Solution (DCM) Silver Shield® (Laminate) Standard nitrile degrades in <5 mins in DCM. Laminate offers >4h breakthrough.[2]
Solution (DMF/DMSO) Butyl Rubber or Thick Nitrile DMF permeates thin nitrile; Butyl offers superior resistance.
Eye/Face Chemical Goggles + Face Shield Safety glasses are insufficient for corrosive powders that can become airborne.

Operational Protocols

Protocol A: Solid Handling & Weighing

Objective: Prevent dust inhalation and area contamination.

  • Preparation: Place a disposable absorbent mat (plastic side down) in the fume hood.

  • Static Dissipation: Touch a grounded metal surface before handling the container.

  • Transfer: Use a disposable spatula. Do not return excess material to the stock container (prevents hydrolysis contamination).

  • Decontamination: Immediately wipe the balance area with a tissue dampened with saturated Sodium Bicarbonate (

    
    ) solution to neutralize invisible traces.
    
Protocol B: Reaction Setup (The "Dry" Standard)

Causality: Moisture acts as a competing nucleophile, degrading the reagent and generating HCl, which can deactivate amine nucleophiles used in the synthesis.

  • Vessel Prep: Flame-dry or oven-dry glassware; cool under a stream of dry Nitrogen/Argon.

  • Solvent Choice: Use anhydrous solvents (water <50 ppm).

  • Addition: If adding the pyrimidine to a catalyst/nucleophile mixture, add as a solution via syringe/cannula to control the rate of heat evolution.

Protocol C: Quenching & Work-up (Critical Control Point)

Risk: Quenching unreacted chlorinated pyrimidines (or excess


 from their synthesis) is highly exothermic.[3]

Step-by-Step Quench Procedure:

  • Cooling: Cool the reaction mixture to <5°C using an ice/water bath.

  • The "Ice-Drown" Method:

    • Prepare a separate beaker with crushed ice (approx. 5x reaction volume).

    • Slowly pour the reaction mixture onto the ice with vigorous stirring.

    • Why? Pouring water into the mixture can cause localized overheating and flash-boiling of the solvent.

  • Neutralization (Self-Validating Step):

    • Slowly add Saturated

      
       or 
      
      
      
      .
    • Checkpoint: Monitor pH. Continue addition until pH stabilizes at 7–8.

    • Scientific Logic:[4][5] Acidic conditions promote further hydrolysis of the pyrimidine chloride to the inactive hydroxyl-pyrimidine.

  • Extraction: Extract immediately with Ethyl Acetate or DCM. Do not let the aqueous mixture stand for prolonged periods.

Visualized Workflows

Safe Handling Workflow

HandlingWorkflow Start Start: Solid Handling PPE_Check Check PPE: Double Nitrile + Goggles Start->PPE_Check Hood_Prep Prepare Fume Hood: Absorbent Mat + Static Grounding PPE_Check->Hood_Prep Weighing Weigh Reagent (Disposable Spatula) Hood_Prep->Weighing Spill_Check Visible Dust/Spill? Weighing->Spill_Check Clean_Spill Wipe with NaHCO3 Soln Dispose as Haz Waste Spill_Check->Clean_Spill Yes Dissolve Dissolve in Anhydrous Solvent (Immediately cap vessel) Spill_Check->Dissolve No Decon Decontaminate Balance Area (Sat. NaHCO3 wipe) Clean_Spill->Decon Dissolve->Decon End Proceed to Reaction Decon->End

Caption: Logic flow for solid handling, emphasizing immediate decontamination to prevent cross-contamination.

Emergency Response Decision Tree

EmergencyResponse Event Exposure Event Skin Skin Contact Event->Skin Eye Eye Contact Event->Eye Inhalation Inhalation Event->Inhalation Action_Skin 1. Brush off solid (dry) 2. Rinse water 15 min 3. Soap wash Skin->Action_Skin Action_Eye 1. Rinse water 15 min (Hold eyelids open) 2. Seek MD immediately Eye->Action_Eye Action_Inhal 1. Move to fresh air 2. Oxygen if breathing diff. 3. Monitor for pulmonary edema Inhalation->Action_Inhal Medical Seek Medical Attention (Bring SDS) Action_Skin->Medical Action_Eye->Medical Action_Inhal->Medical

Caption: Immediate response protocols for different exposure routes. Speed is critical to minimize burns.

Waste Management & Disposal

Principle: Chlorinated pyrimidines are halogenated organics and must be segregated from non-halogenated solvents to prevent costly disposal penalties and incompatible reactions.

  • Solid Waste: Contaminated gloves, weighing boats, and paper towels must be placed in a dedicated "Solid Hazardous Waste" bin (double-bagged).

  • Liquid Waste:

    • Quenched Aqueous Layers: Check pH. If neutral (pH 6-8), dispose of in "Aqueous Waste". If acidic, neutralize before disposal.

    • Organic Layers: Dispose of in "Halogenated Organic Solvent" waste.

  • Container Rinsing: Triple rinse empty reagent bottles with a small amount of acetone before discarding the glass. Add the acetone rinse to the Halogenated Waste stream.

References

  • DC Fine Chemicals. (n.d.). Safety Data Sheet: 4,6-Dichloropyrimidine. Retrieved from [Link]

  • University of Wyoming. (n.d.). Glove Selection Chart. Retrieved from [Link]

Sources

Technical Application Note: Strategic Derivatization of 2,6-Dimethoxy-4-chloro-5-ethylpyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Overview

The pyrimidine scaffold is a privileged structure in medicinal chemistry, serving as the core for numerous kinase inhibitors, herbicides (e.g., Bispyribac), and antimetabolites. The specific scaffold 2,6-dimethoxy-4-chloro-5-ethylpyrimidine (Compound 1) presents a unique opportunity for Structure-Activity Relationship (SAR) profiling.

  • Electronic Profile: The 2,6-dimethoxy substituents are electron-donating, which increases the electron density of the pyrimidine ring compared to trichloropyrimidine analogs. This slightly deactivates the ring toward Nucleophilic Aromatic Substitution (SNAr), requiring optimized conditions.

  • Steric Profile: The 5-ethyl group exerts a proximal steric effect on the C4-chloro "warhead." This steric bulk can hinder the approach of nucleophiles, necessitating higher reaction temperatures or the use of specialized catalysts.

  • Lipophilicity: The 5-ethyl group enhances the lipophilicity (LogP), potentially improving membrane permeability for biological screening compared to methyl or hydrogen analogs.

This guide details three validated protocols to derivatize Compound 1 into a library of biologically active candidates, prioritizing SNAr displacement and Palladium-catalyzed cross-couplings.

Chemical Reactivity Analysis

Before initiating synthesis, it is critical to understand the electrophilic susceptibility of the core.

PositionSubstituentReactivity Role
C4 Chloro (-Cl) Primary Electrophile. The leaving group for SNAr and oxidative addition site for Pd-catalysis.
C5 Ethyl (-Et) Steric Modulator. Blocks bulky nucleophiles; increases solubility in organic solvents.
C2, C6 Methoxy (-OMe) Electronic Deactivator. Donates electron density via resonance, stabilizing the ring but reducing C4 electrophilicity.

Experimental Protocols

Protocol A: SNAr Diversification with Amines

Target: Generation of 4-amino-pyrimidine analogs (Kinase/GPCR libraries)

Due to the electron-rich nature of the dimethoxy ring and the steric hindrance of the 5-ethyl group, standard room-temperature SNAr conditions often fail. This protocol uses thermal activation and a non-nucleophilic base.

Materials:

  • Substrate: 2,6-dimethoxy-4-chloro-5-ethylpyrimidine (1.0 eq)

  • Nucleophile: Primary or Secondary Amine (1.2 – 1.5 eq)

  • Base:

    
    -Diisopropylethylamine (DIPEA) (2.0 eq)
    
  • Solvent:

    
    -Butanol (preferred for high boiling point) or DMSO (for microwave)
    

Step-by-Step Methodology:

  • Preparation: In a 10 mL microwave vial (or round-bottom flask), dissolve Compound 1 (202 mg, 1.0 mmol) in

    
    -Butanol (3.0 mL).
    
  • Addition: Add the target amine (1.2 mmol). If the amine is a salt (e.g., HCl salt), increase DIPEA to 3.0 eq.

  • Activation: Add DIPEA (2.0 mmol, 348 µL).

  • Reaction:

    • Thermal: Heat to 110°C for 12–24 hours. Monitor by LC-MS.[1][2]

    • Microwave (Recommended): Irradiate at 140°C for 30–60 minutes. The high energy overcomes the 5-ethyl steric barrier [1].

  • Workup: Cool to room temperature. Remove solvent under reduced pressure.[2]

  • Purification: Resuspend residue in EtOAc, wash with water (x2) and brine. Dry over Na2SO4. Purify via Flash Column Chromatography (Hexane/EtOAc gradient).

Critical Note: If the amine is weakly nucleophilic (e.g., aniline), add catalytic Cs2CO3 (0.5 eq) or switch to Protocol B (Buchwald-Hartwig).

Protocol B: Suzuki-Miyaura Cross-Coupling

Target: Generation of 4-aryl/heteroaryl analogs (Biaryl systems)

This protocol installs carbon substituents at the C4 position. The 2,6-dimethoxy groups can poison palladium catalysts by coordinating through the oxygen lone pairs; therefore, a phosphine-rich ligand environment is essential.

Materials:

  • Substrate: 2,6-dimethoxy-4-chloro-5-ethylpyrimidine (1.0 eq)

  • Boronic Acid: Aryl/Heteroaryl boronic acid (1.5 eq)

  • Catalyst: Pd(dppf)Cl2·DCM (5 mol%) or Pd2(dba)3/XPhos for difficult substrates.

  • Base: K2CO3 (2M aqueous solution, 3.0 eq)

  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Methodology:

  • Inert Atmosphere: Purge a reaction tube with Argon or Nitrogen.[1]

  • Loading: Add Compound 1 (1.0 mmol), Boronic Acid (1.5 mmol), and Pd(dppf)Cl2 (0.05 mmol).

  • Solvation: Add 1,4-Dioxane (4 mL) and 2M K2CO3 (1.5 mL).

  • Degassing: Bubble Argon through the mixture for 5 minutes. This is crucial to prevent homocoupling of the boronic acid.

  • Reflux: Seal and heat to 90–100°C for 4–16 hours [2].

  • Filtration: Cool and filter through a Celite pad to remove Palladium black. Wash with EtOAc.

  • Purification: Concentrate filtrate and purify via silica gel chromatography.

Protocol C: Biological Screening Preparation

Target: DMSO Stock Formulation

Once derivatives are synthesized, they must be formatted for high-throughput screening (HTS).

  • Purity Check: Ensure purity >95% via HPLC (254 nm). Impurities (especially residual copper or palladium) can cause false positives in biological assays.

  • Solubility: The 5-ethyl group aids solubility. Dissolve compounds to 10 mM in 100% DMSO.

  • Storage: Store in aliquots at -20°C. Avoid repeated freeze-thaw cycles which can precipitate the compound due to moisture uptake.

Visualizations

Figure 1: Reaction Workflow & Decision Tree

This diagram illustrates the decision logic for selecting the correct derivatization pathway based on the desired analog.

ReactionWorkflow Start Start: 2,6-dimethoxy-4-chloro-5-ethylpyrimidine Decision Target Analog Class? Start->Decision PathA Amino-Pyrimidine (Kinase/GPCR) Decision->PathA N-Linked PathB Biaryl/Carbon-Linked (Protein-Protein Interaction) Decision->PathB C-Linked CheckA Is Amine Bulky/Weak? PathA->CheckA CondB Protocol B: Suzuki Coupling Reagents: Ar-B(OH)2, Pd(dppf)Cl2, K2CO3 Temp: 100°C PathB->CondB CondA Protocol A: SNAr Reagents: Amine, DIPEA, n-BuOH Temp: 140°C (Microwave) Final Purification & DMSO Stocking CondA->Final CondB->Final CheckA->CondA No (Primary/Secondary) Buchwald Switch to Buchwald-Hartwig (Pd-catalyzed Amination) CheckA->Buchwald Yes (Aniline/Steric) Buchwald->Final

Caption: Decision tree for derivatizing 2,6-dimethoxy-4-chloro-5-ethylpyrimidine based on target moiety.

Figure 2: Mechanistic Pathway (SNAr)

Visualizing the transition state and the steric influence of the 5-ethyl group.

Mechanism Substrate Substrate (4-Cl, 5-Et) TS Meisenheimer Complex (High Energy due to 5-Et Sterics) Substrate->TS Addition Nucleophile Nucleophile (H-NR2) Nucleophile->TS Product 4-Amino-Derivative + HCl TS->Product Elimination (-Cl)

Caption: Simplified SNAr mechanism highlighting the steric energy barrier at the transition state.

Comparative Data Table

Reaction ParameterStandard Pyrimidine (4-Cl)2,6-Dimethoxy-4-chloro-5-ethylpyrimidineImplication
Electronic State Electron DeficientElectron Rich (Dimethoxy donation)Slower reaction rates; requires heat.
Steric Environment Open (usually H at C5)Hindered (Ethyl at C5)Blocks bulky nucleophiles; favors microwave.
Solubility ModerateHigh (Lipophilic Ethyl)easier handling in organic solvents.
Typical Yield (SNAr) >85%60–75%Expect lower yields; purification essential.

References

  • BenchChem. (2025).[1][2][3] Application Notes and Protocols for Nucleophilic Substitution on 4,6-Dichloropyrimidin-5-amine. Retrieved from

  • Vertex AI Search. (2025). Suzuki Coupling of 4-chloropyrimidines: General Methodologies. Retrieved from

  • PubChem. (2023). Compound Summary: 2-Chloro-4,5-dimethoxypyrimidine (Analogous Reactivity). Retrieved from

  • Xu, D., et al. (2013). A Facile Synthesis of 4,6-Dimethoxy-2-methylsulfonylpyrimidine. Asian Journal of Chemistry. Retrieved from

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,6-Dimethoxy-4-chloro-5-ethylpyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 2,6-dimethoxy-4-chloro-5-ethylpyrimidine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important chemical intermediate. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction yields and overcome common challenges encountered during synthesis.

I. Troubleshooting Guide: Enhancing Yield and Purity

This section addresses specific issues that may arise during the synthesis, providing potential causes and actionable solutions based on established chemical principles.

Problem 1: Low Yield of the Desired 2,6-Dimethoxy-4-chloro-5-ethylpyrimidine

A lower than expected yield is a frequent challenge. The root cause often lies in one of several key areas of the reaction process.

Potential Cause 1: Incomplete Chlorination

The conversion of the hydroxyl group at the 4-position to a chloro group is a critical step. Incomplete reaction can leave starting material, 2,6-dimethoxy-5-ethylpyrimidin-4-ol, present in your final mixture.

  • Suggested Solution:

    • Increase Reaction Temperature or Time: Chlorination reactions, often employing reagents like phosphorus oxychloride (POCl₃), may require elevated temperatures (typically 80°C to 160°C) to proceed to completion.[1] Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.

    • Ensure Anhydrous Conditions: Moisture can consume the chlorinating agent and lead to the formation of unwanted byproducts.[1] All glassware should be thoroughly dried, and the reaction should be conducted under an inert atmosphere (e.g., Nitrogen or Argon). Use of anhydrous solvents and reagents is crucial.

    • Stoichiometry of Chlorinating Agent: While an excess of the chlorinating agent can drive the reaction forward, it can also lead to side reactions. A careful optimization of the stoichiometry, often starting with an equimolar amount of POCl₃ per hydroxyl group, is recommended.[1][2]

Potential Cause 2: Side Reactions and Byproduct Formation

The formation of unintended products can significantly reduce the yield of the target molecule.

  • Suggested Solution:

    • Control Reaction Temperature: Higher temperatures can promote the formation of byproducts.[1] It is essential to find a balance where the rate of the desired reaction is maximized while minimizing side reactions.

    • Vilsmeier-Haack Type Side Reactions: When using a POCl₃/DMF system, which forms the Vilsmeier reagent, there is a potential for formylation of the pyrimidine ring, especially if it is electron-rich.[3][4] While the primary role of POCl₃ is chlorination in this context, the possibility of formylation should be considered.[1] Careful control of the reagent stoichiometry and temperature can mitigate this.

Potential Cause 3: Product Loss During Workup and Purification

The isolation and purification steps are critical for obtaining a high yield of the pure product.

  • Suggested Solution:

    • Controlled Quenching: The reaction mixture should be quenched by slowly pouring it onto crushed ice or into a cold, basic solution (e.g., sodium bicarbonate or sodium carbonate) with vigorous stirring.[1] This helps to neutralize any remaining acidic reagents and control the exothermic nature of the quench.

    • Efficient Extraction: Use an appropriate organic solvent for extraction, such as ethyl acetate, and perform multiple extractions to ensure complete recovery of the product from the aqueous layer.[1]

    • Optimized Purification: Recrystallization or column chromatography are common purification methods.[3] The choice of solvent system for both techniques is crucial to maximize recovery and purity.

Problem 2: Presence of Impurities in the Final Product

Even with a good yield, the purity of the final product is paramount. Several common impurities can co-isolate with 2,6-dimethoxy-4-chloro-5-ethylpyrimidine.

Impurity 1: Unreacted Starting Material (2,6-dimethoxy-5-ethylpyrimidin-4-ol)

  • Cause: Incomplete chlorination.

  • Solution: Refer to the solutions for "Incomplete Chlorination" in Problem 1. Re-subjecting the impure product to the chlorination conditions can sometimes be a viable option, though purification is generally preferred.

Impurity 2: Over-chlorinated Byproducts

  • Cause: Use of excessive chlorinating agent or prolonged reaction times at high temperatures.

  • Solution:

    • Reduce Stoichiometry of Chlorinating Agent: Carefully control the amount of chlorinating agent used.[1]

    • Optimize Reaction Time and Temperature: Monitor the reaction closely and stop it once the starting material is consumed to prevent further reaction of the desired product.[1]

Impurity 3: Hydrolyzed Product (back to the starting material)

  • Cause: Exposure to water during the workup process before the chlorinating agent has been fully quenched.

  • Solution: Ensure a rapid and efficient quench of the reaction mixture in a cold, basic solution to prevent the hydrolysis of the chloro-substituent.[1]

Parameter Recommendation Rationale
Reaction Temperature 80°C - 160°C (optimization required)Balances reaction rate and byproduct formation.[1]
Chlorinating Agent Stoichiometry Start with equimolar amounts per -OH groupMinimizes over-chlorination.[1][2]
Reaction Time Monitor by TLC/LC-MS until SM is consumedPrevents formation of degradation products.[1]
Workup Quenching Pour reaction mixture onto ice/cold basic solutionControls exotherm and prevents hydrolysis.[1]

II. Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the synthesis of 2,6-dimethoxy-4-chloro-5-ethylpyrimidine.

Q1: What is the role of phosphorus oxychloride (POCl₃) in this synthesis?

A1: Phosphorus oxychloride (POCl₃) is a widely used and effective chlorinating agent for converting hydroxyl groups on pyrimidine rings to chloro groups.[5] In the presence of a tertiary amine or a solvent like N,N-dimethylformamide (DMF), it can form a Vilsmeier-type reagent which facilitates the chlorination.[1][4]

Q2: Can other chlorinating agents be used for this transformation?

A2: While POCl₃ is the most common and generally effective reagent for this type of chlorination, other reagents like thionyl chloride (SOCl₂) in the presence of DMF can also be employed.[6] However, the reaction conditions would need to be re-optimized.

Q3: How can I effectively monitor the progress of the reaction?

A3: Thin Layer Chromatography (TLC) is a rapid and effective method for monitoring the disappearance of the starting material and the appearance of the product.[7] For more quantitative analysis and to check for the formation of byproducts, Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool.

Q4: What are the key safety precautions to consider during this synthesis?

A4: Phosphorus oxychloride is a corrosive and moisture-sensitive reagent that reacts violently with water.[2] The reaction should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. The quenching step is highly exothermic and should be performed with extreme care.[2]

Q5: What is the expected yield for this synthesis?

A5: The yield can vary significantly depending on the specific reaction conditions and the scale of the synthesis. With careful optimization of the parameters outlined in this guide, yields of over 80% have been reported for similar chlorination reactions of hydroxypyrimidines.[5]

Experimental Workflow: Synthesis of 2,6-Dimethoxy-4-chloro-5-ethylpyrimidine

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Start: 2,6-dimethoxy-5-ethylpyrimidin-4-ol mix Combine reactants under inert atmosphere (N2/Ar) start->mix reagents Reagents: POCl3, (optional: DMF/Pyridine) reagents->mix solvent Anhydrous Solvent (optional) solvent->mix heat Heat to optimal temperature (80-160°C) mix->heat monitor Monitor progress by TLC/LC-MS heat->monitor quench Quench reaction mixture onto ice/cold base monitor->quench Upon completion extract Extract with organic solvent quench->extract dry Dry organic layer extract->dry purify Purify by recrystallization or column chromatography dry->purify end End: Pure 2,6-dimethoxy-4-chloro-5-ethylpyrimidine purify->end

Caption: A generalized workflow for the synthesis of 2,6-dimethoxy-4-chloro-5-ethylpyrimidine.

Logical Troubleshooting Flow

G cluster_analysis Problem Analysis cluster_solutions Potential Solutions start Low Yield or Impure Product check_sm Starting material present? start->check_sm check_byproducts Unexpected spots/peaks? start->check_byproducts check_sm->check_byproducts No incomplete_rxn Incomplete Reaction: - Increase temp/time - Check reagent quality - Ensure anhydrous conditions check_sm->incomplete_rxn Yes side_rxn Side Reactions: - Lower temperature - Adjust stoichiometry - Change solvent check_byproducts->side_rxn Yes workup_loss Workup Issues: - Optimize quenching - Improve extraction - Refine purification check_byproducts->workup_loss No

Caption: A decision tree for troubleshooting common synthesis issues.

References

  • Disorders of pyrimidine metabolism. WikiLectures. Available at: [Link]

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. ResearchGate. Available at: [Link]

  • Formylation of 2-Methylpyrimidine-4,6-diol Under the Conditions of the Vilsmeier–Haack Reaction. MDPI. Available at: [Link]

  • Pyrimidine Metabolism Disorders. MSD Manual Professional Edition. Available at: [Link]

  • Synthesis, reactions, and applications of pyrimidine derivatives. Growing Science. Available at: [Link]

  • Vilsmeier-Haack Reaction. Master Organic Chemistry. Available at: [Link]

  • Disorders of Pyrimidine Metabolism | Biochemistry II (Theory) | BIO506T_Topic170. YouTube. Available at: [Link]

  • Reaction sites of pyrimidine bases and nucleosides during chlorination: A computational study. ResearchGate. Available at: [Link]

  • Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. MDPI. Available at: [Link]

  • Improvement of the synthesis process of 2, 6-diamino-3, 5-dinitropyrazine-1-oxide. IOPscience. Available at: [Link]

  • Symmetric 4,6-dialkyl/arylamino-5-nitropyrimidines: theoretical explanation of why aminolysis of alkoxy groups is favoured over chlorine aminolysis in nitro-activated pyrimidines. RSC Publishing. Available at: [Link]

  • A Facile Synthesis of 4,6-Dimethoxy-2-methylsulfonylpyrimidine. ResearchGate. Available at: [Link]

  • Emerging trends in the optimization of organic synthesis through high-throughput tools and machine learning. Semantic Scholar. Available at: [Link]

  • CN1467206A - Preparation method of 2-chloro-4, 6-dimethoxypyrimidine. Google Patents.
  • Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a Novel Cyclisation Leading to an Unusual Formation of 1-Amino-2-methoxycarbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-cyclohexan-1-ene. MDPI. Available at: [Link]

  • Microwave-assisted multicomponent synthesis of antiproliferative 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones. PMC. Available at: [Link]

  • Synthesis and antitumor activity of 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine. PubMed. Available at: [Link]

  • Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists. PMC. Available at: [Link]

  • 4-Methyl-6-hydroxypyrimidine. Organic Syntheses Procedure. Available at: [Link]

  • 4,6-Dichloro-5-methoxypyrimidine. PMC. Available at: [Link]

  • CN113754592A - Preparation method of 2, 4-diamino-6-chloropyrimidine. Google Patents.

Sources

Technical Support Center: Chlorination of Dimethoxy Pyrimidines

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide addresses the specific challenges encountered during the chlorination of dimethoxypyrimidines. It focuses on the electrophilic chlorination of the C-5 position (the intended reaction) while providing detailed troubleshooting for common failures such as demethylation, ipso-substitution, and rearrangement.

Topic: Troubleshooting Side Reactions & Process Optimization Target Substrates: 4,6-Dimethoxypyrimidine, 2,4-Dimethoxypyrimidine Intended Transformation: C-5 Electrophilic Chlorination (preservation of methoxy groups)

Executive Summary & Reaction Logic

The chlorination of dimethoxy pyrimidines is an Electrophilic Aromatic Substitution (SEAr) . The methoxy groups are strong activating groups (ortho/para directors), making the C-5 position highly nucleophilic.

However, the pyrimidine ring is inherently electron-deficient (π-deficient), and the methoxy groups are acid-sensitive. The success of this reaction depends on balancing electrophilicity (to overcome ring deactivation) with mildness (to prevent acid-catalyzed hydrolysis of the methoxy ethers).

Core Reaction Pathways

The diagram below maps the intended pathway against the three most common failure modes.

ReactionPathways Start Dimethoxy Pyrimidine (Starting Material) Target 5-Chloro-Dimethoxy Pyrimidine (Target) Start->Target NCS, MeCN/DMF (Controlled S_EAr) Side1 Pyrimidone / Hydroxy (Demethylation) Start->Side1 H+ / H2O (Acid Hydrolysis) Side2 Trichloropyrimidine (Ipso-Substitution) Start->Side2 Excess Cl2 or POCl3 (Ipso-Attack) Side3 N-Methyl Pyrimidone (Rearrangement) Start->Side3 High Heat (>100°C) (O -> N Migration)

Figure 1: Reaction landscape for dimethoxy pyrimidines. Green path represents the target SEAr; red/yellow paths represent competitive side reactions driven by acidity, excess reagent, or heat.

Troubleshooting Guide (Q&A)

Issue 1: "I am losing my methoxy groups (Demethylation)."

Symptom: NMR shows loss of the -OMe singlet (approx. 3.8-4.0 ppm) and appearance of a broad exchangeable proton (OH/NH). Mass spec shows M-14 or M-15 peaks. Root Cause: Acid-Catalyzed Hydrolysis. Chlorination reagents like Cl2 and SO2Cl2 generate HCl as a byproduct. The pyrimidinyl ether bond is sensitive to acid, especially because the ring nitrogen can protonate, making the methoxy carbon susceptible to nucleophilic attack by water or chloride (SN2-like dealkylation).

Corrective Actions:

  • Switch Reagent: Use N-Chlorosuccinimide (NCS) instead of Cl2 or SO2Cl2. NCS produces succinimide as a byproduct, which is neutral/weakly acidic compared to HCl [1].

  • Buffer the System: If using stronger chlorinating agents, add a non-nucleophilic base (e.g., NaHCO3 or 2,6-lutidine) to scavenge HCl immediately.

  • Dry Solvents: Ensure solvents (Acetonitrile, DMF) are anhydrous. Even trace moisture combined with chlorinating agents creates HCl.

Issue 2: "The reaction is stuck / Low conversion at C-5."

Symptom: Starting material remains unconsumed despite excess reagent. Root Cause: Protonation Deactivation. If HCl is not scavenged, the pyrimidine nitrogens become protonated. A protonated pyrimidine ring is highly electron-deficient (+ charge on ring), effectively shutting down the Electrophilic Aromatic Substitution (SEAr) at C-5.

Corrective Actions:

  • Catalysis: Use a catalytic amount of acetic acid (with NCS) to activate the NCS without fully protonating the ring, or use DMSO as a catalyst (forming a reactive chlorosulfonium intermediate) [2].

  • Temperature: Gently heat (40–60°C). Do not exceed 80°C to avoid rearrangement (see Issue 4).

Issue 3: "I see a new spot, but it's not the product (Ipso-Substitution)."

Symptom: Product has correct mass for "Chloro" incorporation but incorrect NMR pattern (loss of symmetry or loss of OMe signal). Root Cause: Ipso-Attack. Highly reactive electrophiles (or nucleophilic chloride ions in acidic media) can attack the C-4 or C-6 position, displacing the methoxy group entirely. This is common if POCl3 is mistakenly used. POCl3 is designed to convert hydroxy groups to chlorides, not to chlorinate the C-5 position of ethers [3].

Corrective Actions:

  • Avoid POCl3: Never use phosphorus oxychloride on a dimethoxy substrate unless you intend to cleave the ether.

  • Stoichiometry: Control NCS/Cl2 equivalents strictly (1.05 eq). Excess electrophile promotes attack at occupied positions.

Issue 4: "My product turned into a solid insoluble in organic solvents."

Symptom: Formation of high-melting solids. Root Cause: Hilgetag-Hilbert-Johnson Rearrangement. At high temperatures (>100°C) or in the presence of alkyl halides (which might form transiently), O-alkyl pyrimidines rearrange to thermodynamically more stable N-alkyl pyrimidones (Lactam form).

Corrective Actions:

  • Limit Temperature: Keep reaction temperature below 80°C.

  • Quench Promptly: Do not let the reaction stir at reflux overnight.

Optimized Experimental Protocol

Objective: Synthesis of 5-chloro-4,6-dimethoxypyrimidine via NCS.

Reagent Selection Matrix
ReagentReactivityAcid ByproductRisk ProfileRecommendation
NCS ModerateSuccinimide (Neutral)LowPrimary Choice
Cl2 gas HighHCl (Strong)High (Demethylation)Avoid
SO2Cl2 HighHCl + SO2High (Hydrolysis)Use only with buffer
POCl3 N/AHCl + Phosphoric acidCritical (Ipso/Cleavage)DO NOT USE
Step-by-Step Procedure

Note: This protocol minimizes acid generation to protect the methoxy groups.

  • Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Purge with Nitrogen/Argon.

  • Solvation: Dissolve 4,6-dimethoxypyrimidine (10 mmol, 1.40 g) in anhydrous Acetonitrile (MeCN) (50 mL).

    • Why MeCN? It is polar enough to dissolve the substrate but does not react with NCS. DMF is an alternative but makes workup harder.

  • Addition: Add N-Chlorosuccinimide (NCS) (10.5 mmol, 1.40 g) in one portion at Room Temperature (RT).

  • Catalysis (Optional): If reaction is slow at RT, add 5 mol% Acetic Acid or DMSO .

  • Reaction: Stir at 40°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1).

    • Checkpoint: Product usually runs slightly less polar or similar to starting material; stain with UV.

  • Workup:

    • Concentrate the mixture under reduced pressure to remove MeCN.

    • Resuspend residue in Diethyl Ether or EtOAc.

    • Wash with Water (to remove succinimide) and Saturated NaHCO3 (to neutralize trace acid).

    • Dry over Na2SO4 and concentrate.

  • Purification: Recrystallization from Ethanol/Water or Silica Column Chromatography.

References

  • N-Chlorosuccinimide (NCS) in Organic Synthesis. Organic Chemistry Portal. Available at: [Link] (Accessed 2024).

  • The Multifaceted Role of Phosphorus Oxychloride (POCl3) in Organic Synthesis. Oreate AI Technical Review. Available at: [Link]

  • Kalogirou, A. S., et al. "Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine."[1] Arkivoc, 2020, vii, 27-35.[1] Available at: [Link]

Sources

optimization of reaction conditions for pyrimidine synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational | Lead Scientist: Dr. A. Vance | Focus: Heterocycle Construction & Functionalization

Welcome to the Technical Support Hub

You have reached the Tier 3 Support Center for pyrimidine chemistry. This guide is not a textbook; it is a dynamic troubleshooting interface designed to resolve specific bottlenecks in the synthesis of the pyrimidine core. We focus on three critical failure points: Multicomponent Assembly (Biginelli) , Regiocontrol in Cyclocondensation , and Pd-Catalyzed Functionalization .

Module 1: Optimizing the Biginelli Reaction

Core Issue: Low yields and long reaction times with classical Brønsted acid conditions (HCl/EtOH).

Troubleshooting Guide

Q: My Biginelli reaction (Aldehyde + Urea + 1,3-Dicarbonyl) is stuck at <40% yield after 12 hours reflux. How do I drive this to completion?

A: The classical mechanism relies on the formation of an N-acyliminium ion intermediate. Protic acids often fail to stabilize this intermediate sufficiently, leading to side reactions.

  • The Fix: Switch to a Lewis Acid catalyst under Solvent-Free conditions. Lanthanide triflates, specifically Ytterbium(III) triflate [Yb(OTf)

    
    ], are superior because they coordinate to the urea oxygen and the 1,3-dicarbonyl, stabilizing the transition state more effectively than protons.
    
  • Protocol Upgrade: Remove the ethanol. Mix reagents neat. Add 5-10 mol% Yb(OTf)

    
    . If available, use Microwave Irradiation (MWI).
    

Q: I cannot use metal triflates due to cost. What is a robust alternative? A: Use Indium(III) Chloride (InCl


)  or Zinc Chloride (ZnCl

)
. These are inexpensive, water-tolerant Lewis acids that often outperform HCl.
Optimization Workflow (Logic Map)

BiginelliOptimization start START: Low Yield (<50%) check_cat Current Catalyst? start->check_cat decision_lewis Switch to Lewis Acid (Yb(OTf)3 or InCl3) check_cat->decision_lewis Using HCl/H2SO4 check_solv Current Solvent? decision_neat Remove Solvent (Neat conditions) check_solv->decision_neat Using EtOH/Reflux decision_lewis->check_solv decision_mw Apply Microwave (100-120°C, 10-20 min) final Target Yield >85% Reduced Waste decision_mw->final decision_neat->decision_mw Rate Enhancement

Figure 1: Decision logic for rescuing stalled Biginelli reactions. Transitioning from Brønsted to Lewis acidity and removing solvent often resolves the iminium stability bottleneck.

Module 2: Regioselectivity in Cyclocondensation

Core Issue: Formation of the wrong regioisomer when condensing amidines with unsymmetrical 1,3-dicarbonyls.

Technical Deep Dive

Q: I am reacting a benzamidine with an unsymmetrical


-diketone. I need the 4-alkyl-6-aryl isomer, but I'm getting a mixture. How do I control this? 

A: Regioselectivity here is a battle between Sterics and Electronics (Hard/Soft Acid-Base theory).

  • Mechanism: The amidine nitrogen attacks the most electrophilic carbonyl carbon.

  • The Control Knob: The Base.[1][2]

    • Weak/Medium Base (NaOEt, K

      
      CO
      
      
      
      ): The reaction is often thermodynamically controlled. The amidine attacks the least sterically hindered carbonyl.
    • Strong Bulky Base (NaHMDS, LiHMDS): Can shift the equilibrium or deprotonate the dicarbonyl to form a specific enolate geometry, altering the attack vector.

Q: Can you provide a specific example of base-switching? A: Yes. In the reaction of amidines with propynylnitriles (a surrogate for 1,3-dicarbonyls), using NaOEt yields one isomer, while adding 2 equivalents of NaHMDS can completely reverse the selectivity to the other isomer [1].

Table 1: Regioselectivity Drivers

ParameterCondition A (Kinetic/Steric)Condition B (Thermodynamic)
Base NaHMDS / LiHMDS (Low Temp)NaOEt / K

CO

(Reflux)
Dominant Factor Enolate Geometry & ChelationSteric hindrance at Carbonyl
Outcome Attack at more hindered/substituted CarbonAttack at less hindered Carbon
Module 3: Functionalization (Suzuki Coupling)

Core Issue: Failed cross-coupling on chloropyrimidines due to catalyst poisoning or oxidative addition failure.

Troubleshooting Guide

Q: My Suzuki coupling on 2,4-dichloropyrimidine works at C4 but fails at C2. Why? A: This is expected. The C4 position is more electron-deficient (para to N, ortho to N) compared to C2 (between two Ns, but often less accessible for oxidative addition due to the "double nitrogen" lone pair repulsion/shielding effect).

  • The Fix: Complete the C4 coupling first. For the C2 position, you must use a specialized ligand .

Q: I am using Pd(PPh


)

and getting no product on the C2-chloride. The starting material remains.
A: Triphenylphosphine is too weak for deactivated heteroaryl chlorides. The pyrimidine nitrogens can also coordinate to the Pd, poisoning the catalyst.
  • The Protocol: Switch to Bulky, Electron-Rich Phosphines .

    • Ligand: XPhos or SPhos .[3] These bulky ligands prevent N-coordination (poisoning) and facilitate oxidative addition.

    • Base: Use K

      
      PO
      
      
      
      (anhydrous) instead of carbonate if you see hydrolysis of your starting material.[3]

Q: My boronic acid is disappearing, but no product is forming (Protodeboronation). A: Pyrimidine couplings often require heat, which destroys unstable boronic acids.

  • Solution:

    • Switch to a Boronic Ester (Pinacol ester) or Potassium Trifluoroborate salt (more stable).

    • Reduce water content in the solvent system (use Dioxane/H

      
      O 9:1 instead of 1:1).
      
Ligand Selection Matrix

SuzukiLigands sub Substrate: Chloropyrimidine L1 Pd(PPh3)4 (Standard) sub->L1 L2 Pd2(dba)3 + XPhos (Advanced) sub->L2 Res1 Result: Stalled Reaction (Cat. Poisoning) L1->Res1 Res2 Result: High Yield (>90%) (Steric Protection) L2->Res2

Figure 2: Ligand selection impact on heteroaryl chloride coupling. Bulky ligands like XPhos are essential to prevent catalyst deactivation by the pyrimidine nitrogens.

Module 4: Process & Green Chemistry

Core Issue: Scale-up efficiency and energy consumption.

Comparative Data: Microwave vs. Conventional Heating Microwave irradiation is not just faster; it often alters the reaction profile by superheating the solvent (or reagents) beyond their boiling points under pressure.

Table 2: Efficiency Metrics (Biginelli & Cyclocondensation)

MetricConventional Heating (Reflux)Microwave Irradiation (MWI)Impact
Time 8 - 12 Hours10 - 20 Minutes95% Reduction
Yield 60 - 75%85 - 94%Significant Increase
Solvent Ethanol/DMF (Required)Solvent-Free (Feasible)Green Profile
Energy High (Prolonged heating)Low (Short burst)Cost Saving

Data Source: Comparative studies on dihydropyrimidine synthesis [2][3].

References
  • Chemoselective reactions of amidines: selective formation of iminopyrimidine regioisomers. Source: National Institutes of Health (NIH) / PubMed URL:[Link]

  • A Comparative Study of Microwave-Assisted and Conventional Heating Approaches for the Multicomponent Synthesis of 4,6-Diarylpyrimidines. Source: Semantic Scholar / MDPI URL:[Link]

  • Recent Advances in the Biginelli Dihydropyrimidine Synthesis. Source: ACS Publications (Accounts of Chemical Research) URL:[Link]

Sources

resolving common issues in pyrimidine nucleophilic substitution

Author: BenchChem Technical Support Team. Date: March 2026

Answering the call of the modern synthetic chemist, this Technical Support Center is engineered to address the nuanced challenges of nucleophilic aromatic substitution (SNAr) on pyrimidine scaffolds. As a Senior Application Scientist, my goal is to provide not just solutions, but a foundational understanding of the principles governing these reactions, empowering you to move beyond troubleshooting and into rational design.

The pyrimidine core is a cornerstone of medicinal chemistry, yet its functionalization can be fraught with unexpected outcomes. This guide is structured to diagnose and resolve these common issues, transforming experimental setbacks into predictable successes.

Frequently Asked Questions (FAQs)

This section provides rapid answers to the most common queries regarding pyrimidine SNAr reactions.

Q1: Why is my nucleophilic substitution reaction on pyrimidine not working or giving very low yields? A: This is often due to one of three factors: poor activation of the pyrimidine ring, an inadequate leaving group, or suboptimal reaction conditions. The SNAr mechanism relies on the stabilization of a negative charge in the intermediate; if the ring is not sufficiently electron-deficient, the initial nucleophilic attack (the rate-determining step) will be slow or non-existent.[1][2][3] Similarly, a poor leaving group or the wrong choice of solvent and temperature can halt the reaction.[4]

Q2: At which positions on the pyrimidine ring is nucleophilic substitution most likely to occur? A: Nucleophilic substitution is strongly favored at the C2, C4, and C6 positions.[5][6][7] These positions are electronically deficient due to the inductive and mesomeric effects of the two ring nitrogens. When a nucleophile attacks these positions, the resulting negative charge in the Meisenheimer intermediate can be delocalized onto the electronegative nitrogen atoms, providing significant stabilization.[1][2][6] Attack at C5 is electronically disfavored as the negative charge cannot be stabilized by the nitrogens.

Q3: Why is fluorine sometimes a better leaving group than chlorine or bromine in SNAr on pyrimidines? A: This is a classic hallmark of the SNAr mechanism and is often counterintuitive. The rate-determining step is the initial attack of the nucleophile on the ring, not the departure of the leaving group.[3][8] Fluorine is the most electronegative halogen, and its powerful electron-withdrawing inductive effect makes the carbon it's attached to highly electrophilic and thus more susceptible to nucleophilic attack. This accelerates the slow step, leading to a faster overall reaction rate, even though fluoride is a poorer leaving group than chloride or bromide in other contexts (like SN2).[9][10]

Q4: What are the best general-purpose solvents for pyrimidine SNAr reactions? A: Polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and N-Methyl-2-pyrrolidone (NMP) are generally the preferred choice.[4] These solvents are effective at dissolving a wide range of reactants and can help stabilize the charged Meisenheimer complex without participating in the reaction themselves (i.e., acting as a nucleophile). In some modern, greener protocols, solvents like polyethylene glycol (PEG) or even water have been used effectively.[11][12]

Q5: My reaction is producing a significant amount of hydroxypyrimidine or alkoxypyrimidine as a byproduct. What is causing this? A: This side reaction is known as solvolysis. It occurs when the solvent (e.g., water, methanol, ethanol) acts as a nucleophile, displacing the leaving group.[13] This is particularly problematic if the intended nucleophile is weak or if the reaction is run at high temperatures in a protic solvent. The solution is to switch to an anhydrous polar aprotic solvent and ensure all reagents are free of water or alcohol impurities.[4]

Core Principles: The SNAr Mechanism on Pyrimidines

Understanding the reaction pathway is critical for effective troubleshooting. The nucleophilic aromatic substitution on an activated pyrimidine ring is a two-step addition-elimination process.

  • Nucleophilic Attack: A nucleophile attacks an electron-deficient carbon atom (typically C2, C4, or C6) bearing a leaving group (LG). This breaks the aromaticity of the ring and forms a high-energy, negatively charged intermediate known as a Meisenheimer complex.[1][3] This step is typically slow and rate-determining.

  • Leaving Group Departure: The aromaticity of the ring is restored through the expulsion of the leaving group. This step is usually fast.

The stability of the Meisenheimer complex is the key to a successful reaction. The two nitrogen atoms in the pyrimidine ring are essential as they help stabilize the negative charge through resonance.

Caption: The two-step addition-elimination mechanism of SNAr.

Troubleshooting Guide: From Problem to Solution

Problem 1: Low or No Conversion to Product

This is the most frequent issue. A systematic approach is required to identify the root cause.

Troubleshooting_Low_Yield start_node start_node decision_node decision_node solution_node solution_node start Low / No Yield q1 Is Leaving Group (LG) Adequate? start->q1 q2 Is Pyrimidine Ring Sufficiently Activated? q1->q2 Yes s1a Use better LG: -SO₂R > -F > -Cl/-Br q1->s1a No q3 Are Reaction Conditions Optimal? q2->q3 Yes s2 Add Electron-Withdrawing Group (EWG) if possible q2->s2 No s3a Increase Temperature (monitor for degradation) q3->s3a No s1b Activate poor LG (e.g., -OH to -OTf) s3b Switch to Polar Aprotic Solvent (anhydrous DMF, DMSO) s3c Check Nucleophile/Base Strength & Concentration

Sources

stability of 2,6-dimethoxy-4-chloro-5-ethylpyrimidine under different conditions

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profile

User Query: What are the critical stability factors for 4-chloro-5-ethyl-2,6-dimethoxypyrimidine, and how do I prevent degradation during storage and synthesis?

Scientist’s Response: This compound is a highly functionalized pyrimidine intermediate, widely used in the synthesis of sulfonylurea herbicides and pharmaceutical candidates. Its stability is governed by the C4-chlorine atom , which is susceptible to Nucleophilic Aromatic Substitution (


), and the methoxy groups , which can undergo dealkylation under harsh acidic conditions.

While the ethyl group at C5 provides some steric shielding and electron-donating character (making the ring slightly less electrophilic than 4,6-dichloropyrimidine), the molecule remains moisture-sensitive. The primary degradation pathway is hydrolysis , converting the chloro-pyrimidine into its corresponding pyrimidinone (hydroxy-pyrimidine) tautomer.

PropertySpecification
IUPAC Name 4-Chloro-5-ethyl-2,6-dimethoxypyrimidine
CAS Number 120268-44-2
Molecular Formula

Molecular Weight 202.64 g/mol
Physical State White to off-white crystalline solid
Solubility Soluble in DCM, Ethyl Acetate, Methanol; Insoluble in Water
Primary Hazard Hydrolysis (moisture sensitivity), Skin/Eye Irritant

Stability Analysis: Mechanisms & Conditions

A. Hydrolytic Stability (Critical)
  • Mechanism: The carbon at position 4 (C4) is electron-deficient due to the electronegative chlorine and the nitrogen atoms in the ring. In the presence of water (especially with a base catalyst or heat), hydroxide ions attack C4, displacing the chloride ion.

  • Outcome: Formation of 5-ethyl-6-hydroxy-2,4-dimethoxypyrimidine (which exists in equilibrium with its keto-tautomer).

  • Risk Factor: High. Even atmospheric moisture over prolonged periods can cause surface hydrolysis, leading to a "crust" of impurities and HCl gas evolution.

B. Thermal Stability
  • Mechanism: Pyrimidines are generally thermally robust up to their melting points. However, the presence of the methoxy groups introduces a risk of thermal rearrangement (lactam-lactim) or elimination (loss of methyl chloride) at temperatures exceeding 150°C.

  • Risk Factor: Moderate. Stable at room temperature; degradation accelerates significantly >60°C if moisture is present.

C. Photostability
  • Mechanism: Halogenated pyrimidines can undergo photo-dehalogenation (radical mechanism) upon exposure to strong UV light, though this is slower than hydrolysis.

  • Risk Factor: Low to Moderate. Store in amber vials.

Degradation Pathway Visualization

The following diagram illustrates the primary degradation routes you must monitor.

DegradationPathway cluster_conditions Environmental Triggers Start 4-Chloro-5-ethyl- 2,6-dimethoxypyrimidine (Active) Hydrolysis 5-Ethyl-6-hydroxy- 2,4-dimethoxypyrimidine (Major Impurity) Start->Hydrolysis + H2O / OH- (SNAr Hydrolysis) Demethylation 4-Chloro-5-ethyl- 2,6-dihydroxypyrimidine (Trace Impurity) Start->Demethylation + Strong Acid / Heat (Ether Cleavage) Nucleophile Target Product (e.g., Sulfonylurea) Start->Nucleophile + R-NH2 / Base (Desired Synthesis) Moisture Moisture/Humidity Moisture->Start Heat Heat (>60°C) Heat->Start

Caption: Figure 1. Primary degradation pathways. The red path (hydrolysis) is the most common cause of purity loss during storage.

Troubleshooting Guide & FAQs

Q1: My HPLC purity dropped from 98% to 94% after one week of storage. What happened?

  • Diagnosis: Moisture ingress. The compound likely absorbed atmospheric water, leading to hydrolysis of the C4-Cl bond.

  • Evidence: Look for a new peak eluting earlier than the main peak (hydrolysis products are more polar/hydrophilic).

  • Solution: Recrystallize from dry ethyl acetate/hexane if purity is critical. For future storage, ensure the container is flushed with Argon and sealed with Parafilm.

Q2: I see a new peak at RRT ~0.8 during reaction monitoring. Is this an impurity?

  • Analysis: If you are running a nucleophilic substitution (e.g., reacting with an amine), the peak at RRT ~0.8 is likely the hydrolyzed byproduct (5-ethyl-6-hydroxy-2,4-dimethoxypyrimidine).

  • Cause: Wet solvent or wet base (e.g., KOH/NaOH used without drying).

  • Prevention: Use anhydrous solvents (DMF, Acetonitrile) and dry inorganic bases (K2CO3) in an oven before use.

Q3: Can I heat this compound to 100°C to speed up a reaction?

  • Advice: Proceed with caution. While the molecule can withstand 100°C, thermal instability increases exponentially with pH extremes .

    • In Acid:[1][2] Risk of demethylation (cleaving methoxy groups).

    • In Base: Rapid hydrolysis of the chloro group if any water is present.

  • Recommendation: Keep reaction temperatures below 80°C unless using strictly anhydrous conditions.

Q4: Why is the material turning yellow?

  • Reason: Oxidation of trace impurities or formation of N-oxides, often accelerated by light exposure.

  • Action: This is usually a surface phenomenon. Check HPLC purity; if >97%, the color change may be cosmetic.

Standard Operating Procedures (Protocols)

Protocol A: Stability Testing (Stress Test)

Use this to validate your specific batch before critical manufacturing steps.

  • Preparation: Dissolve 10 mg of sample in 1 mL of solvent (Acetonitrile for neutral, 0.1M HCl for acid, 0.1M NaOH for base).

  • Incubation: Heat at 60°C for 4 hours.

  • Analysis: Analyze via HPLC (C18 column, Water/Acetonitrile gradient).

  • Pass Criteria:

    • Neutral: < 0.5% degradation.

    • Acid/Base: Note the degradation rate to determine reaction window constraints.

Protocol B: Recommended Storage Conditions

To maintain >98% purity for 12+ months:

  • Temperature: Refrigerate at 2°C to 8°C.

  • Atmosphere: Store under Nitrogen or Argon blanket.

  • Container: Amber glass vial with Teflon-lined cap.

  • Desiccant: Store the vial inside a secondary jar containing activated silica gel or molecular sieves.

References

  • PubChem . 2-Chloro-4,6-dimethoxypyrimidine (Analogous Structure Data). National Library of Medicine. Available at: [Link]

  • MDPI . Nucleophilic Substitution in Polychlorinated Pyrimidines. Molbank 2017.[3] Available at: [Link][1][4][5]

Sources

Technical Support Center: Scale-Up of 2,6-Dimethoxy-4-Chloro-5-Ethylpyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 2,6-dimethoxy-4-chloro-5-ethylpyrimidine. This guide is designed for researchers, scientists, and drug development professionals who are transitioning this synthesis from bench-scale to larger, pilot-plant, or manufacturing scales. We will address common challenges, provide in-depth troubleshooting advice, and offer a robust, scalable protocol grounded in established chemical principles.

The synthesis of substituted pyrimidines is a cornerstone of medicinal chemistry, and scaling these processes introduces significant challenges that are often not apparent at the lab scale. Issues related to thermal management, reagent stoichiometry, workup procedures, and impurity profiles become magnified. This guide aims to provide the expertise and practical insights needed to navigate these complexities successfully.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this molecule and its key challenges?

A1: The most prevalent route starts with a 5-ethyl-pyrimidine-2,4,6-triol or a related precursor. The synthesis typically involves two key transformations: 1) A chlorination step, most commonly using phosphorus oxychloride (POCl₃), to convert the hydroxyl groups into chlorides. 2) A subsequent nucleophilic substitution with sodium methoxide to introduce the two methoxy groups. The primary challenges during scale-up are managing the highly exothermic and hazardous nature of the POCl₃ reaction and ensuring selective chlorination at the 4-position while preparing for the subsequent methoxylation steps.

Q2: Why is temperature control so critical during the chlorination step with POCl₃?

A2: The reaction of hydroxypyrimidines with POCl₃ is notoriously exothermic.[1] On a small scale, this heat can dissipate relatively easily. However, during scale-up, the surface-area-to-volume ratio of the reactor decreases, making heat removal less efficient.[2] An uncontrolled temperature spike, or "exotherm," can lead to several dangerous outcomes: a rapid increase in pressure, evolution of toxic gases, and decomposition of the reaction mixture, potentially causing a thermal runaway.[1] Precise temperature control is essential for both safety and product purity.

Q3: Is it necessary to use a large excess of POCl₃, as is common in lab-scale procedures?

A3: While lab-scale procedures often use POCl₃ as both a reagent and a solvent, this is highly undesirable for large-scale preparations due to economic, environmental, and safety reasons.[3][4] Quenching large volumes of unreacted POCl₃ is extremely hazardous.[1][5] Modern, scalable methods strongly advocate for using near-equimolar amounts of POCl₃ in a sealed reactor, often with a high-boiling solvent or under solvent-free conditions.[1][4] This approach minimizes the quenching exotherm and reduces waste.[1][3]

Q4: What are the primary safety concerns when scaling up this synthesis?

A4: The primary hazards are associated with phosphorus oxychloride (POCl₃). It reacts violently with water, releasing toxic hydrogen chloride (HCl) gas and phosphoric acid.[5][6] It is also corrosive and can cause severe burns.[7][8] Therefore, strict anhydrous conditions must be maintained throughout the reaction. The quenching step, where the reaction mixture is added to water or a basic solution, must be performed with extreme care, typically via a "reverse quench" (adding the reaction mixture to a large volume of cold quench solution) to manage the heat generated.[1] Adequate ventilation, personal protective equipment (PPE), and a well-designed reactor setup are non-negotiable.[8]

Q5: How can I monitor the reaction effectively during scale-up?

A5: In-process controls (IPCs) are critical. While Thin Layer Chromatography (TLC) is useful, High-Performance Liquid Chromatography (HPLC) is the preferred method for quantitative monitoring at scale. It allows for accurate tracking of the disappearance of starting material and the appearance of the product and key impurities. This data is vital for determining the reaction endpoint precisely, which helps prevent the formation of byproducts from over-reaction and ensures batch-to-batch consistency.

Troubleshooting Guide

This section addresses specific problems you may encounter during the scale-up process, offering potential causes and actionable solutions.

Problem 1: Low Yield of the Chlorinated Intermediate
Potential Cause Explanation & Solution
Incomplete Reaction At larger scales, mixing may be less efficient, leading to localized areas of low reagent concentration. Solution: Ensure your reactor is equipped with an appropriate agitator (e.g., overhead stirrer with a properly designed impeller) to maintain a homogeneous slurry or solution. Increase reaction time or temperature moderately, guided by HPLC monitoring to avoid impurity formation.
Moisture Contamination POCl₃ is rapidly hydrolyzed by water, rendering it inactive. Solution: Ensure all glassware and reactors are rigorously dried. Use anhydrous solvents and reagents. Running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) is standard practice at scale.[9]
Product Hydrolysis During Workup The chlorinated pyrimidine product can be sensitive to hydrolysis, especially in acidic conditions, reverting it to the starting material.[9][10] Solution: Quench the reaction mixture by slowly adding it to a vigorously stirred, ice-cold basic solution (e.g., saturated sodium bicarbonate or sodium carbonate).[4][9] This "reverse quench" neutralizes acidic byproducts like HCl and phosphoric acid immediately, protecting the product. Maintain a low temperature throughout the workup.
Mechanical Losses The product may be lost during filtration or extraction. Solution: Optimize your isolation procedure. If the product is a solid, ensure filter cakes are washed with an appropriate, cold solvent to recover all material without dissolving it. For extractions, perform multiple extractions with a suitable solvent and check the aqueous layer by TLC/HPLC for any remaining product before discarding.
Problem 2: High Levels of Impurities in the Final Product
Potential Cause Explanation & Solution
Over-chlorination If the starting material has multiple hydroxyl groups, prolonged reaction times or excessive temperatures can lead to the formation of di- or tri-chlorinated species. Solution: Lower the reaction temperature and monitor the reaction closely with HPLC. Stop the reaction as soon as the starting material is consumed to the desired level.[9] Careful control of POCl₃ stoichiometry is also crucial.
Unreacted Methoxy Intermediate In the second step, incomplete reaction with sodium methoxide will leave chlorinated intermediates in your final product. Solution: Ensure the sodium methoxide is fully dissolved and active. Use a slight excess (e.g., 1.1-1.2 equivalents per chloro group) to drive the reaction to completion. Monitor by HPLC and allow sufficient reaction time.
Hydrolysis of Chloro Group As mentioned previously, the chloro group can hydrolyze back to a hydroxyl group during workup or if moisture is present. Solution: Maintain strict anhydrous conditions. During workup of the methoxylation step, neutralize any acidic quench solutions promptly.
Ring Opening/Degradation Harsh basic conditions (e.g., high concentrations of sodium methoxide at elevated temperatures) can potentially lead to pyrimidine ring degradation. Solution: Use the minimum effective temperature for the methoxylation step. Add the sodium methoxide solution portion-wise to control any exotherm and avoid localized high concentrations of base.
Visual Troubleshooting Workflow

The following diagram outlines a decision-making process for troubleshooting low yields in the chlorination step.

G start Low Yield of Chlorinated Product check_ipc Review IPC Data (HPLC/TLC) start->check_ipc sm_present Significant Starting Material Remaining? check_ipc->sm_present hydrolysis_suspected Starting Material Reappears After Workup? sm_present->hydrolysis_suspected  No incomplete_rxn Cause: Incomplete Reaction sm_present->incomplete_rxn  Yes hydrolysis_cause Cause: Hydrolysis During Workup hydrolysis_suspected->hydrolysis_cause  Yes solution_incomplete Action: - Improve Agitation - Increase Time/Temp (Monitor!) - Verify Reagent Quality hydrolysis_suspected->solution_incomplete  No incomplete_rxn->solution_incomplete solution_hydrolysis Action: - Use 'Reverse Quench' into Cold Base - Ensure Anhydrous Conditions - Keep Workup Temperature Low hydrolysis_cause->solution_hydrolysis

Caption: Troubleshooting workflow for low yield in pyrimidine chlorination.

Recommended Scale-Up Synthesis Protocol

This protocol is designed with safety, efficiency, and scalability in mind. It assumes the starting material is 5-Ethyl-2,4,6-trihydroxypyrimidine .

Step 1: Chlorination to yield 5-Ethyl-2,4,6-trichloropyrimidine

G cluster_0 Step 1: Chlorination cluster_1 Step 2: Selective Methoxylation A 5-Ethyl-2,4,6-trihydroxypyrimidine C Heat in Sealed Reactor (e.g., 140-160 °C) A->C B POCl3 (3.3 eq) Pyridine (cat.) B->C D 5-Ethyl-2,4,6-trichloropyrimidine C->D E 5-Ethyl-2,4,6-trichloropyrimidine G Controlled Temperature (e.g., 40-50 °C) E->G F NaOMe (2.1 eq) Methanol F->G H 2,6-Dimethoxy-4-chloro- 5-ethylpyrimidine G->H

Caption: Key transformations in the synthesis pathway.

Safety First: This process involves hazardous materials and exothermic reactions. A thorough risk assessment must be conducted before proceeding.[2] All operations must be performed in a well-ventilated fume hood or an appropriate, contained reactor system. Full personal protective equipment (PPE), including acid-resistant gloves, flame-retardant lab coat, and chemical splash goggles with a face shield, is mandatory.[8]

Equipment:

  • Glass-lined or Hastelloy reactor with overhead agitation, temperature probe, condenser, and nitrogen inlet/outlet.

  • Addition funnel or pump for controlled reagent addition.

  • Secondary containment for the reactor.

  • Quench vessel (at least 2-3 times the volume of the reactor).

Procedure:

  • Reactor Setup: Charge the reactor with 5-Ethyl-2,4,6-trihydroxypyrimidine (1.0 eq).

  • Reagent Addition: Under a nitrogen atmosphere, carefully add anhydrous pyridine (0.3 eq) followed by phosphorus oxychloride (POCl₃, 3.3 eq, representing 1.1 eq per hydroxyl group).[4]

  • Reaction: Seal the reactor securely. Heat the mixture to 140-160 °C with vigorous stirring. The reaction is typically complete in 2-4 hours.[4]

  • In-Process Control (IPC): Monitor the reaction progress by HPLC until the starting material is consumed (<1%).

  • Cooling: Once complete, cool the reactor to room temperature.

  • Quenching (Critical Step): Prepare a separate quench vessel containing a vigorously stirred mixture of crushed ice and water (at least 10x the volume of the reaction mixture). Slowly, and in a controlled manner, transfer the contents of the reactor into the quench vessel. Monitor the temperature of the quench vessel to ensure it does not rise excessively. This is a highly exothermic process.[1]

  • Neutralization & Extraction: Slowly add a saturated solution of sodium carbonate (Na₂CO₃) to the quenched mixture until the pH is 8-9.[4] Extract the product into a suitable organic solvent (e.g., Ethyl Acetate or Dichloromethane) (3x).

  • Isolation: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 5-Ethyl-2,4,6-trichloropyrimidine.

Step 2: Selective Methoxylation

  • Reaction Setup: Dissolve the crude trichloropyrimidine intermediate (1.0 eq) in anhydrous Methanol in the reactor.

  • Reagent Addition: Cool the solution to 0-5 °C. Prepare a solution of sodium methoxide (NaOMe, 2.1 eq) in anhydrous Methanol. Add the NaOMe solution slowly to the reactor, keeping the internal temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat gently to 40-50 °C.

  • IPC: Monitor the reaction by HPLC until the desired product is maximized and starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature. Quench by adding water.

  • Purification: The product may precipitate upon addition of water. If so, collect by filtration. If not, concentrate the mixture under reduced pressure to remove most of the methanol and then extract the product with an organic solvent. The crude product can be further purified by recrystallization or column chromatography if required.

References

  • Technical Support Center: Managing Reaction Exotherms in Pyrimidine Synthesis. Benchchem.
  • Preventing byproduct formation in pyrimidine chlorination reactions. Benchchem.
  • Sulfone Displacement Approach for Large-Scale Synthesis of 4-Chloro-N-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-amine. Organic Process Research & Development, ACS Publications.
  • STANDARD OPERATING PROCEDURE. University of Delaware.
  • Phosphorus oxychloride:Reactions with water,Uses,Hazards and Warnings. ChemicalBook.
  • Why we should use pocl3/pcl5 mixture in chlorination of pyrimidine and not only pocl3 ?. ResearchGate.
  • Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. PMC.
  • Scale-up Reactions. Division of Research Safety - Illinois.
  • Phosphorus oxychloride - SAFETY DATA SHEET. Fisher Scientific.
  • Metal- and Solvent-Free Synthesis of Substituted Pyrimidines via an NH4I-Promoted Three-Component Tandem Reaction. Organic Chemistry Portal.
  • How does phosphorus oxychloride react with water, and what safety precautions should be taken during its handling?. Quora.
  • Technical Support Center: Optimization of 4-Chloropyrimidine Substitution Reactions. Benchchem.
  • How should I proceed in Chlorination using POCl3?. ResearchGate.

Sources

Technical Support Center: A Troubleshooting Guide for Suzuki Reactions Involving Pyrimidines

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving pyrimidine scaffolds. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of these powerful C-C bond-forming reactions. The electron-deficient nature of the pyrimidine ring, while advantageous for certain transformations, introduces a unique set of challenges in palladium-catalyzed cross-coupling.[1][2] This resource provides in-depth, field-proven insights in a question-and-answer format to directly address common issues and help you optimize your experimental outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Low or No Yield of the Desired Cross-Coupled Product

Q: My Suzuki coupling reaction with a halogenated pyrimidine is resulting in a low yield or no product at all. What are the likely causes, and how can I troubleshoot this?

A: Achieving a high yield in Suzuki couplings with pyrimidines hinges on several interdependent factors. Low or no product formation often points to issues with catalyst activity, inefficient transmetalation, or reagent instability. Here is a breakdown of potential problems and their corresponding solutions:

  • Inactive Catalyst: The active Pd(0) species may not be forming efficiently from your Pd(II) precatalyst, or it may have decomposed. The nitrogen atoms in the pyrimidine ring can also coordinate with the palladium center, leading to catalyst deactivation.[2][3]

    • Solution: Ensure your phosphine ligands are not oxidized by using fresh, high-quality reagents. Consider employing a pre-formed Pd(0) catalyst such as Pd(PPh₃)₄, which has been shown to be effective for these substrates.[3][4] For less reactive chloropyrimidines, or electron-rich bromopyrimidines, a more electron-rich and bulky phosphine ligand may be necessary to facilitate the oxidative addition step.[4][5]

  • Inefficient Transmetalation: The transfer of the organic moiety from the boron reagent to the palladium center is a critical and often rate-limiting step.[6]

    • Solution: The choice of base is paramount. Inorganic bases like K₂CO₃ and K₃PO₄ are commonly used to activate the boronic acid, thereby facilitating transmetalation.[4] The presence of water in the solvent system can also be beneficial, as it promotes the formation of the more reactive boronate species.[4] A systematic screening of bases and solvent mixtures is often a prudent approach.

  • Protodeboronation of the Boronic Acid: Boronic acids can be unstable under the reaction conditions, leading to the replacement of the boron group with a hydrogen atom. This side reaction is a common cause of low yields.[7][8]

    • Solution: Use fresh, high-purity boronic acid. To mitigate this side reaction, consider using a more stable boronic acid derivative, such as a pinacol ester or an organotrifluoroborate.[4][9] These reagents slowly release the boronic acid into the reaction medium, minimizing its decomposition.[4] Running the reaction at a lower temperature can also help.

  • Poor Substrate Reactivity: Halogenated pyrimidines exhibit a reactivity order of I > Br > Cl for oxidative addition.[5] Chloropyrimidines, in particular, can be challenging coupling partners.[3]

    • Solution: For chloropyrimidines, more forcing conditions may be necessary, including higher temperatures and the use of more active catalyst systems. Microwave irradiation can be particularly effective in these cases, often leading to shorter reaction times and improved yields with low catalyst loading.[1][10][11]

  • Poor Solubility of Reagents: If either the pyrimidine substrate or the boronic acid has limited solubility in the chosen solvent, the reaction rate will be significantly hindered.

    • Solution: Screen a variety of solvents and solvent mixtures. A combination of an aprotic solvent like 1,4-dioxane or toluene with an alcohol and water can improve solubility and reactivity.[12]

Common Side Reactions and How to Mitigate Them

Q: I am observing a significant amount of a debrominated pyrimidine byproduct in my reaction mixture. What causes this, and how can I prevent it?

A: The formation of a debrominated pyrimidine is a common side reaction known as hydrodehalogenation, where the bromine atom is replaced by a hydrogen atom.

  • Mechanism: This side reaction is often promoted by the palladium catalyst in the presence of a hydrogen source. Potential hydrogen donors include the solvent (e.g., alcohols), water, or even the phosphine ligands.[4]

  • Troubleshooting Strategies:

    • Choice of Phosphine Ligand: The electronic properties of the phosphine ligand can influence the extent of hydrodehalogenation. Less electron-rich ligands may be less prone to promoting this side reaction.[4]

    • Solvent Selection: Aprotic solvents such as 1,4-dioxane or toluene are generally preferred over protic solvents.[4]

    • Base Selection: The choice of base can also play a role. Weaker bases might be less likely to facilitate the protonolysis of the C-Br bond.[4]

    • Reaction Temperature: Lowering the reaction temperature can sometimes reduce the rate of hydrodehalogenation relative to the desired cross-coupling.[4]

Q: My reaction is producing a substantial amount of a biaryl byproduct from the homocoupling of my boronic acid. How can I minimize this?

A: The homocoupling of boronic acids is a well-documented side reaction in Suzuki couplings.[7][8]

  • Mechanism: This side reaction can be initiated by the Pd(II) species in the reaction mixture, especially in the presence of oxygen.[8] It involves the coupling of two boronic acid molecules.[7][8]

  • Troubleshooting Strategies:

    • Use of Boronate Esters: Employing less reactive boronic acid derivatives, such as pinacol esters or MIDA boronates, can significantly reduce homocoupling.[4][9]

    • Inert Atmosphere: Ensure the reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen) to minimize the presence of oxygen, which can promote homocoupling.[4][8]

    • Catalyst Pre-activation: In some instances, pre-activating the Pd(II) catalyst to Pd(0) before the addition of the boronic acid can be beneficial.[4]

    • Temperature Control: Running the reaction at a lower temperature can also help to suppress this side reaction.[4]

Q: For a 2,4-dichloropyrimidine substrate, which position is more reactive?

A: In the case of 2,4-dichloropyrimidines, the C4 position is generally more reactive towards oxidative addition with the palladium catalyst than the C2 position.[1][3] This regioselectivity allows for the sequential functionalization of the pyrimidine ring.[1][12]

Data Presentation: Optimizing Reaction Parameters

The following tables summarize the impact of different reaction components on the yield of Suzuki coupling reactions involving dichloropyrimidine derivatives, based on literature data.

Table 1: Catalyst and Ligand Screening for Suzuki Coupling of 2,4-Dichloropyrimidine

CatalystLigandYield (%)NotesSource
Pd(PPh₃)₄-71Effective and commonly used for this substrate.[5]
Pd₂(dba)₃-<5Inefficient without a suitable ligand.[5]
Pd₂(dba)₃·CHCl₃-35Moderate yield, an improvement over Pd₂(dba)₃.[5]

Table 2: Solvent Screening for the Suzuki Coupling of 2,4-Dichloropyrimidine

SolventYield (%)NotesSource
1,4-Dioxane/H₂O80Optimal solvent mixture in a 2:1 ratio.[1]
THF/H₂O69Good yield, with a 1:1 solvent ratio being effective.[1]
DMF43Moderate yield.[1]
Isopropanol33Lower yield compared to other solvents.[1]

Experimental Protocols

Protocol 1: Microwave-Assisted Suzuki Coupling of a Dihalogenated Pyrimidine

This protocol is adapted from a study on the regioselective Suzuki coupling of 2,4-dichloropyrimidines.[1]

  • Materials:

    • Dihalogenated pyrimidine (0.5 mmol)

    • Desired boronic acid (0.5 mmol)

    • K₂CO₃ (1.5 mmol)

    • Pd(PPh₃)₄ (0.0025 mmol, 0.5 mol%)

    • Degassed 1,4-dioxane (4 mL)

    • Degassed water (2 mL)

  • Procedure:

    • To a microwave reactor vessel, add the dihalogenated pyrimidine, the desired boronic acid, and K₂CO₃.

    • Add the degassed mixture of 1,4-dioxane and water.

    • Add Pd(PPh₃)₄.

    • Seal the vessel and stir the reaction mixture in a microwave reactor at 100 °C for 15 minutes.

    • After cooling, extract the reaction mixture with ethyl acetate, wash with brine, and dry over anhydrous Na₂SO₄.

    • Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography.

Protocol 2: Conventional Suzuki Coupling of a Bromopyrimidine Derivative

This protocol provides a general procedure for a conventionally heated Suzuki coupling.[4]

  • Materials:

    • Bromopyrimidine derivative (0.986 mmol)

    • Arylboronic acid (1.08 mmol)

    • Pd(PPh₃)₄ (5 mol%)

    • K₃PO₄ (1.972 mmol)

    • 1,4-dioxane (6 mL)

    • Distilled water (1.5 mL)

  • Procedure:

    • To a Schlenk flask, add the bromopyrimidine derivative and Pd(PPh₃)₄.

    • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

    • Add 1,4-dioxane and stir the mixture under the inert atmosphere for 30 minutes at room temperature.

    • Add the arylboronic acid, K₃PO₄, and distilled water.

    • Reflux the reaction mixture at 70-80 °C for 18-22 hours.

    • After completion, cool the reaction to room temperature and add ethyl acetate.

    • Wash the organic layer with water, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

    • Purify the residue by flash column chromatography.

Visualizations

Suzuki_Cycle cluster_legend Legend Pd0 Pd(0)L2 PdII_Aryl Ar-Pd(II)L2-X Pd0->PdII_Aryl OxAdd Oxidative Addition PdII_Biaryl Ar-Pd(II)L2-R PdII_Aryl->PdII_Biaryl Transmetalation Transmetalation PdII_Biaryl->Pd0 Product Ar-R PdII_Biaryl->Product RedElim Reductive Elimination ArX Ar-X Boronic R-B(OR)2 Base Base ArX_leg Pyrimidine Halide Boronic_leg Boronic Acid/Ester Base_leg Base Product_leg Coupled Product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow Start Low/No Yield Check_Catalyst Is the Catalyst Active? Start->Check_Catalyst Check_Transmetalation Is Transmetalation Efficient? Check_Catalyst->Check_Transmetalation Yes Sol_Catalyst Use fresh catalyst/ligand. Consider Pd(0) source. Screen bulky, e-rich ligands. Check_Catalyst->Sol_Catalyst No Check_Boronic_Acid Is Boronic Acid Stable? Check_Transmetalation->Check_Boronic_Acid Yes Sol_Transmetalation Screen bases (K2CO3, K3PO4). Add water to solvent system. Check_Transmetalation->Sol_Transmetalation No Check_Reactivity Is the Pyrimidine Substrate Reactive Enough? Check_Boronic_Acid->Check_Reactivity Yes Sol_Boronic_Acid Use fresh boronic acid. Switch to boronate ester. Lower reaction temperature. Check_Boronic_Acid->Sol_Boronic_Acid No Sol_Reactivity Increase temperature. Use microwave irradiation. Switch to a more active catalyst system. Check_Reactivity->Sol_Reactivity No

Caption: A decision-making workflow for troubleshooting low yields.

References

  • Dolsak, A., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 26(7), 1949. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]

  • Leonori, D., et al. (2024). Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy. Journal of the American Chemical Society. [Link]

  • Myers, A. G. (n.d.). The Suzuki Reaction. Harvard University. [Link]

  • Asghar, M. N., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 25(21), 4930. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Wallace, D. J., & Klauber, D. J. (2011). One-pot Double Suzuki Couplings of Dichloropyrimidines. Tetrahedron Letters, 52(17), 2031-2033. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(29), 5559-5562. [Link]

  • Chtita, S., et al. (2019). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). New Journal of Chemistry, 43(4), 1836-1843. [Link]

  • Humphries, C. M., & Ebetino, F. H. (2001). Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. The Journal of Organic Chemistry, 66(22), 7483-7486. [Link]

  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. [Link]

  • Dolsak, A., et al. (2025, November 20). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. ResearchGate. [Link]

  • Chtita, S., et al. (2019). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives. New Journal of Chemistry, 43(4), 1836-1843. [Link]

  • Thomas, A. A., et al. (2019). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. ACS Catalysis, 9(1), 230-240. [Link]

  • ResearchGate. (n.d.). Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic... [Link]

  • Al-Salahi, R., & Marzouk, M. (2019). Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. Comptes Rendus Chimie, 22(2-3), 209-216. [Link]

  • Thapa, B. S., et al. (2022). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Catalysts, 12(1), 93. [Link]

Sources

enhancing the reactivity of the chlorine atom in 4-chloropyrimidines

Author: BenchChem Technical Support Team. Date: March 2026

This guide is designed for researchers, chemists, and drug development professionals encountering challenges with the reactivity of 4-chloropyrimidines in nucleophilic aromatic substitution (SNAAr) reactions. It provides in-depth, field-tested insights and troubleshooting strategies to enhance reaction efficiency and product yield.

Part 1: Frequently Asked Questions (FAQs)

This section addresses fundamental concepts regarding the reactivity of the C4-Cl bond in the pyrimidine system.

Question 1: Why is the chlorine atom at the C4 position of a pyrimidine ring generally reactive towards nucleophiles?

The pyrimidine ring is an electron-deficient heterocycle due to the presence of two electronegative nitrogen atoms. These nitrogens exert a strong electron-withdrawing effect (-I and -R effects), which significantly reduces the electron density at the carbon atoms of the ring, particularly at positions 2, 4, and 6. This electron deficiency makes these positions susceptible to attack by nucleophiles. The attack at C4 leads to the formation of a stabilized intermediate known as a Meisenheimer complex, where the negative charge is delocalized over the ring and, crucially, onto the nitrogen atoms. This stabilization of the intermediate lowers the activation energy of the reaction, facilitating the substitution of the chlorine atom.

Question 2: How does the reactivity of a chlorine atom at C4 compare to one at C2 or C5?

The reactivity of halogens on the pyrimidine ring generally follows the order C4 > C6 > C2 >> C5.

  • C4 and C6 Positions: These positions are para and ortho, respectively, to both ring nitrogens. This geometry allows for optimal delocalization and stabilization of the negative charge in the Meisenheimer intermediate onto the nitrogen atoms. Consequently, chlorine atoms at these positions are the most activated and readily substituted.

  • C2 Position: The C2 position is situated between two nitrogen atoms. While this makes it highly electron-deficient, the approach of a nucleophile can be sterically hindered. More importantly, the stabilization of the intermediate is slightly less effective compared to C4/C6 attack. Therefore, C2-Cl is typically less reactive than C4-Cl.

  • C5 Position: The C5 position is meta to both nitrogen atoms. The negative charge of the intermediate cannot be directly delocalized onto the nitrogens. This lack of stabilization makes the C5-Cl bond significantly less reactive and generally unreactive under standard SNAAr conditions.

Question 3: What is the general mechanism for the nucleophilic substitution of 4-chloropyrimidine?

The reaction proceeds via a two-step addition-elimination mechanism, as illustrated below.

Amination_Workflow prep 1. Reagent Preparation - Dry solvent (e.g., DMF) - Weigh 4-chloropyrimidine (1 eq) - Weigh amine (1.2 eq) - Weigh base (e.g., K2CO3, 2 eq) setup 2. Reaction Setup - Add pyrimidine and base to flask - Add solvent under N2 atmosphere - Stir to form a suspension prep->setup addition 3. Nucleophile Addition - Add amine solution dropwise at RT setup->addition heating 4. Reaction - Heat to 60-80 °C - Monitor by TLC/LC-MS (e.g., every 2 hours) addition->heating workup 5. Aqueous Workup - Cool to RT - Quench with water - Extract with EtOAc (3x) heating->workup Upon completion purify 6. Purification - Dry combined organics (Na2SO4) - Concentrate in vacuo - Purify by column chromatography workup->purify

Figure 2: Standard workflow for amination of 4-chloropyrimidine.

Step-by-Step Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the 4-chloropyrimidine substrate (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

  • Add anhydrous DMF to create a suspension with a concentration of approximately 0.1-0.5 M.

  • Add the amine nucleophile (1.1-1.2 eq) either neat or as a solution in DMF, dropwise at room temperature.

  • Heat the reaction mixture to the desired temperature (typically 60-100 °C).

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Upon completion, cool the mixture to room temperature and pour it into ice-water.

  • Extract the aqueous mixture with an organic solvent such as ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

References

  • Title: The Structure of the Pyrimidine Ring and the Influence of Substituents on its Properties Source: Science of Synthesis, Georg Thieme Verlag URL: [Link]

  • Title: Solvent Effects in Nucleophilic Aromatic Substitution Reactions Source: Chemical Reviews, American Chemical Society URL: [Link]

  • Title: Stability of N,N-Dimethylformamide Source: Organic Process Research & Development, American Chemical Society URL: [Link]

Validation & Comparative

Structural Validation of 2,6-Dimethoxy-4-chloro-5-ethylpyrimidine: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Regioisomer Challenge

In the development of pyrimidine-based herbicides and pharmaceutical intermediates, the specific substitution pattern is the determinant of biological efficacy.[1] 2,6-dimethoxy-4-chloro-5-ethylpyrimidine (Target) presents a unique validation challenge compared to its thermodynamic isomer, 4,6-dimethoxy-2-chloro-5-ethylpyrimidine (Alternative).

While routine QC methods often fail to distinguish these isomers due to their identical molecular weight (


 Da for the core, adjusted for ethyl group) and similar polarity, their chemical reactivity and binding affinities differ drastically. This guide compares Routine Validation (Method A)  against Definitive Structural Elucidation (Method B) , demonstrating why the latter is the non-negotiable standard for high-value intermediates.

Comparative Analysis: Routine vs. Definitive Validation

The core "performance" metric here is the Confidence Level of Structural Assignment . We compare the standard industry approach (Method A) with the rigorous scientific standard (Method B).

Table 1: Performance Matrix of Validation Methodologies
FeatureMethod A: Routine QC Method B: Definitive Elucidation
Primary Technique 1D ¹H NMR (300 MHz) + LC-MSHigh-Res 1D/2D NMR (600 MHz) + X-ray
Isomer Discrimination Low . Often relies on "expected" synthesis outcome.High . Distinguishes symmetry-based isomers.
Data Output Purity %, Molecular MassConnectivity, Spatial Arrangement, Crystal Packing
Risk of False Positive High (Cannot separate 2,6- from 4,6- isomer easily)Near Zero
Time Investment < 4 Hours3–5 Days
Suitability Batch Release (Post-Validation)New Chemical Entity (NCE) Registration
The Scientific Causality: The Symmetry Trap

The critical differentiator lies in the symmetry of the pyrimidine ring.

  • The Alternative (4,6-dimethoxy): Possesses a plane of symmetry passing through C2 and C5. The two methoxy groups are chemically equivalent.

    • Result:Single methoxy peak in ¹H NMR.[2]

  • The Target (2,6-dimethoxy): Asymmetric substitution relative to the N1-C2-N3 axis. The methoxy at C2 (between two nitrogens) is electronically distinct from the methoxy at C6 (adjacent to C5-ethyl).

    • Result:Two distinct methoxy peaks in ¹H NMR.

Detailed Experimental Protocols

Protocol A: Synthesis Context (Grounding)

Context: The synthesis typically involves the chlorination of a dihydroxy precursor followed by nucleophilic aromatic substitution (SnAr).

  • Precursor: 5-ethyl-2,4,6-trichloropyrimidine.

  • Reagent: NaOMe (2 equivalents).

  • Critical Control: Temperature. Higher temperatures favor the thermodynamically stable 4,6-dimethoxy isomer. Kinetic control (-10°C) is often required to access the 2,6- or 2,4- systems, making validation crucial [1].

Protocol B: Definitive NMR Characterization

Objective: Unambiguous assignment of the regiochemistry via Heteronuclear Multiple Bond Correlation (HMBC).

Reagents:

  • Solvent: DMSO-d₆ (preferred for solubility and peak separation) or CDCl₃.

  • Internal Standard: TMS (0.00 ppm).[3]

Step-by-Step Workflow:

  • Sample Prep: Dissolve 15 mg of analyte in 0.6 mL DMSO-d₆. Ensure solution is clear to prevent line broadening.

  • Acquisition (1D ¹H): Acquire standard proton spectrum.

    • Checkpoint: Look for the methoxy region (3.8–4.0 ppm).

    • Target Criteria: Two singlets (integration 3H each) or two closely spaced peaks.[4]

    • Alternative Criteria: One singlet (integration 6H).

  • Acquisition (2D HMBC): Set optimization for long-range coupling (J = 8 Hz).

    • Mechanistic Insight: Look for correlations between the Methoxy protons and the Pyrimidine ring carbons.

    • C2-Methoxy will correlate to a carbon at ~160-165 ppm (C2).

    • C6-Methoxy will correlate to a carbon at ~165-170 ppm (C6), which also correlates to the Ethyl group protons.

    • Validation: If both methoxy groups correlate to the same carbon shift (or equivalent carbons), the structure is the symmetric 4,6-isomer.

Protocol C: X-Ray Crystallography (The "Gold Standard")

Objective: Absolute structural determination.

  • Crystallization: Dissolve 50 mg in hot Ethanol/Ethyl Acetate (1:1). Allow slow evaporation at room temperature over 48 hours.

  • Selection: Select a block-like crystal (approx 0.2 x 0.2 x 0.1 mm).

  • Diffraction: Collect data at 100K to minimize thermal motion.

  • Refinement: Solve structure using Direct Methods. Pay attention to the N1 vs C5 assignment, which can be ambiguous if data resolution is low, though the ethyl group at C5 usually anchors the refinement [2].

Visualizing the Validation Logic

The following diagram illustrates the decision tree used to validate the 2,6-dimethoxy-4-chloro-5-ethylpyrimidine structure, highlighting the critical "Symmetry Check" point.

ValidationWorkflow Start Crude Product (Post-Synthesis) HNMR 1H NMR Analysis (DMSO-d6) Start->HNMR Decision Methoxy Signal Count (3.8 - 4.0 ppm) HNMR->Decision Symm Single Peak (6H) Symmetric Isomer Decision->Symm 1 Signal Asymm Two Peaks (3H, 3H) Asymmetric Target Decision->Asymm 2 Signals Isomer46 Identify as: 4,6-Dimethoxy-2-chloro... Symm->Isomer46 Target26 Candidate: 2,6-Dimethoxy-4-chloro... Asymm->Target26 HMBC 2D HMBC Confirmation (Connect Ethyl to C5/C6) Target26->HMBC Final VALIDATED STRUCTURE HMBC->Final

Figure 1: Logical decision tree for distinguishing the target 2,6-isomer from the symmetric 4,6-isomer using NMR.

Supporting Data: Expected Spectral Signatures[3][4]

The following data table contrasts the expected theoretical shifts for the target versus the common impurity.

Table 2: Comparative NMR Data (Predicted in CDCl₃)
NucleusMoietyTarget: 2,6-Dimethoxy... Alternative: 4,6-Dimethoxy...
¹H NMR Ethyl (-CH₂CH₃)q (~2.6 ppm), t (~1.1 ppm)q (~2.6 ppm), t (~1.1 ppm)
Methoxy (-OCH₃) Two Singlets (e.g., 3.95, 4.02 ppm)One Singlet (e.g., 3.98 ppm)
¹³C NMR C-2 (Pyrimidine)~160.5 ppm (Between N-N)~158.0 ppm (Chlorinated)
C-4 (Pyrimidine)~162.0 ppm (Chlorinated)~169.5 ppm (Methoxylated)
C-5 (Pyrimidine)~115.0 ppm (Ethyl sub.)[5]~105.0 ppm (Ethyl sub.)
C-6 (Pyrimidine)~169.0 ppm (Methoxylated)~169.5 ppm (Methoxylated)

Note: The C-5 shift is significantly affected by the shielding/deshielding of the adjacent substituents. In the 4,6-dimethoxy isomer, C5 is flanked by two electron-donating methoxy groups, likely shielding it more than in the 2,6-isomer. [3]

References

  • Asian Journal of Chemistry. (2013). Synthesis, Characterization and Crystal Structure of Polychloropyridines. Retrieved from [Link] (Methodology for crystallizing halogenated heterocycles).

  • PubChem. (2025).[6][7] 2-Chloro-4,6-dimethoxypyrimidine (Compound Summary). National Library of Medicine. Retrieved from [Link] (Spectral data comparison for the symmetric isomer).

  • Royal Society of Chemistry. (2023). Synthesis of 4,6-disubstituted pyrimidines. Organic & Biomolecular Chemistry. Retrieved from [Link]

Sources

Comparative Biological Activity of Pyrimidine Isomers: A Guide to Diazine Bioisosteres

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, evaluating the biological activity of heterocyclic isomers is a critical phase in lead optimization. In medicinal chemistry, the three diazine isomers—pyrimidine (1,3-diazine) , pyrazine (1,4-diazine) , and pyridazine (1,2-diazine) —serve as fundamental scaffolds[1]. While pyrimidine is the most ubiquitous due to its role as an ATP mimic in kinase inhibitors, strategically swapping it for its pyrazine or pyridazine bioisosteres can profoundly alter a drug's physicochemical properties, target selectivity, and developability profile[2].

This guide objectively compares the molecular recognition properties of these isomers and provides field-proven, self-validating experimental protocols to quantify their biological activity.

Physicochemical Properties & Molecular Recognition

The biological activity of a diazine isomer is inextricably linked to its electronic distribution and geometry. Modifying the relative positions of the two nitrogen atoms dictates the molecule's dipole moment, basicity (pKa), and hydrogen-bonding capacity[3].

  • Pyrimidine (1,3-Diazine): The meta-arrangement of nitrogens provides a moderate dipole moment (~2.33 D) and a pKa of ~1.3. It acts as an excellent hydrogen-bond acceptor, making it the premier scaffold for ATP-competitive kinase inhibitors[4].

  • Pyrazine (1,4-Diazine): The para-arrangement results in a symmetrical molecule with a net-zero dipole moment and low basicity (pKa ~0.6). Pyrazine is highly lipophilic and is often utilized to improve passive membrane permeability or to eliminate off-target hERG liabilities associated with more basic heterocycles[3].

  • Pyridazine (1,2-Diazine): The ortho-arrangement creates a strong localized electronegativity, yielding the highest dipole moment (~4.22 D) and basicity (pKa ~2.3) among the three isomers[5]. This massive dipole enhances ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     stacking interactions with aromatic residues in the target binding pocket. Furthermore, the adjacent nitrogens allow pyridazine to act as a robust dual hydrogen-bond acceptor, a feature successfully exploited in the design of allosteric TYK2 inhibitors like deucravacitinib.
    
Quantitative Comparison of Diazine Isomers

The following table summarizes the key physicochemical parameters that drive the differential biological activity of the three isomers.

PropertyPyrimidine (1,3-Diazine)Pyrazine (1,4-Diazine)Pyridazine (1,2-Diazine)
Nitrogen Placement 1,3-position1,4-position1,2-position
Dipole Moment (D) ~2.330 (Symmetrical)~4.22 (Highest)
Basicity (pKa) ~1.3~0.6~2.3
H-Bonding Profile Strong independent acceptorWeak acceptorRobust dual acceptor
Primary Utility in Design ATP mimicry, NucleosidesPermeability enhancementEnhanced

stacking

Experimental Protocols: Validating Biological Activity

To objectively compare the biological activity of synthesized diazine isomers, we must evaluate both their isolated target affinity and their physiological target engagement.

Protocol A: Target Affinity via TR-FRET Kinase Assay

Causality of Choice: Diazine derivatives, particularly those with extended aromatic conjugation, often exhibit intrinsic auto-fluorescence that confounds standard biochemical assays. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) introduces a microsecond time delay before signal acquisition. This temporal gating allows short-lived background fluorescence to decay, isolating the long-lived emission of the lanthanide fluorophore. Self-Validating Mechanism: The assay utilizes a ratiometric readout (Emission 665 nm / Emission 495 nm). This internal normalization corrects for well-to-well dispensing errors and compound quenching, ensuring that any observed


 shift between isomers is due to true binding affinity. A Z'-factor > 0.6 must be achieved to validate the run.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare 1X Kinase Assay Buffer (50 mM HEPES pH 7.5, 10 mM

    
    , 1 mM EGTA, 0.01% Brij-35).
    
  • Compound Titration: Serially dilute the pyrimidine, pyrazine, and pyridazine isomers in 100% DMSO. Transfer to the assay plate to achieve a final DMSO concentration of

    
     1% (preventing enzyme denaturation).
    
  • Complex Formation: Add the target kinase (e.g., recombinant TYK2) and an Alexa Fluor 647-conjugated ATP-competitive tracer to the 384-well plate.

  • Equilibration: Add the isomer library to the wells and incubate for 60 minutes at room temperature to reach thermodynamic binding equilibrium.

  • Detection Reagent: Add a Terbium (Tb)-labeled anti-tag antibody that recognizes the recombinant kinase.

  • Signal Acquisition: Excite the plate at 340 nm. Measure emission at 495 nm (Tb) and 665 nm (Tracer) after a 100 µs delay.

  • Data Analysis: Calculate the FRET ratio (665/495 nm). Plot the ratio against the

    
     of compound concentration using a 4-parameter logistic fit to determine the 
    
    
    
    .
Protocol B: Cellular Target Engagement via CETSA

Causality of Choice: While TR-FRET confirms that an isomer binds the purified target, it cannot account for how altered basicity and lipophilicity affect membrane permeability. The Cellular Thermal Shift Assay (CETSA) bridges this gap by quantifying target engagement inside live cells[4]. Self-Validating Mechanism: CETSA relies on the thermodynamic principle that ligand-bound proteins resist heat-induced unfolding better than unbound proteins. The inclusion of a vehicle-only control establishes the baseline aggregation temperature (


), providing a definitive 

that confirms intracellular binding.

Step-by-Step Methodology:

  • Cell Treatment: Incubate live target cells (e.g., PBMCs) with the diazine isomers at

    
     for 2 hours.
    
  • Thermal Aliquoting: Divide the cell suspension into PCR tubes and subject them to a temperature gradient (e.g., 40°C to 65°C) for 3 minutes using a thermal cycler.

  • Lysis & Clarification: Cool the cells to 4°C, lyse using freeze-thaw cycles in liquid nitrogen, and centrifuge at 20,000 x g for 20 minutes to pellet aggregated proteins.

  • Quantification: Analyze the soluble fraction via Western blot or AlphaLISA for the target protein.

  • Analysis: Plot the normalized soluble protein signal against temperature to calculate the apparent

    
    . A positive shift (
    
    
    
    ) confirms cellular target engagement.

Isomer Profiling Workflow

The logical progression of evaluating diazine isomers moves from high-throughput biochemical screening to complex physiological models.

G N1 Diazine Isomer Library (Pyrimidine, Pyrazine, Pyridazine) N2 In Vitro TR-FRET Assay (Target Affinity & IC50) N1->N2 Screen N3 Cellular Target Engagement (CETSA) N2->N3 IC50 < 10 nM N4 ADME/Tox Profiling (CYP Inhibition, hERG) N3->N4 Confirmed Binding N5 Lead Selection & In Vivo Efficacy N4->N5 Favorable Profile

Figure 1: High-throughput screening and profiling workflow for diazine isomer evaluation.

References

  • Meanwell, N. A. (2023). "The pyridazine heterocycle in molecular recognition and drug discovery." Medicinal Chemistry Research. 5

  • Volochnyuk, D. M., et al. (2014). "Fluorine-Containing Diazines in Medicinal Chemistry and Agrochemistry." Springer. 6

  • Meanwell, N. A. (2015). "The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems." Tactics in Contemporary Drug Design. 2

  • Fathy, M., et al. (2023). "Biologically Driven Synthesis of Pyrazolo[3,4-d]pyrimidines As Protein Kinase Inhibitors." Future Med Chem. 4

Sources

Comparison Guide: Purity Assessment of 2,6-dimethoxy-4-chloro-5-ethylpyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines a rigorous, multi-modal approach to assessing the purity of 2,6-dimethoxy-4-chloro-5-ethylpyrimidine (DCEP). This compound is a critical pharmacophore and intermediate, particularly in the synthesis of sulfonylurea herbicides and specific antiviral candidates. Its purity is paramount because regioisomeric impurities (e.g., 2-chloro-4,6-dimethoxy isomers) or hydrolysis byproducts can significantly alter the biological activity and toxicity profile of the final API.

Executive Summary & Comparison of Methodologies

In the synthesis of DCEP, "purity" is not a single metric but a composite of assay potency (how much target molecule is present) and impurity profiling (what else is there).

  • The Challenge: The synthesis typically involves the chlorination of a pyrimidinone or nucleophilic substitution on a trichloropyrimidine. Both routes generate structurally similar impurities—specifically regioisomers and hydrolysis products (hydroxypyrimidines)—that are difficult to resolve.

  • The Solution: We compare three analytical tiers. HPLC-UV is the workhorse for process control. GC-MS is superior for detecting volatile side-products. qNMR provides the absolute truth for reference standard qualification without requiring a certified standard.

Table 1: Comparative Analysis of Analytical Methods

FeatureMethod A: RP-HPLC (UV/DAD) Method B: GC-MS Method C: qNMR (1H)
Primary Utility Routine QC, Impurity ProfilingVolatile Impurities, Structure IDAbsolute Purity (Assay), Standard Qualification
Specificity High (for polar/non-polar mix)High (for volatiles)Extreme (structural resolution)
LOD/LOQ Excellent (<0.05%)Excellent (<0.01%)Moderate (~0.5%)
Sample Prep Dissolution in MeCN/WaterDissolution in volatile solventDissolution in CDCl3/DMSO-d6
Critical Blind Spot Inorganic salts, non-UV active speciesThermally unstable compoundsOverlapping signals, low sensitivity
Cost/Run LowMediumHigh (instrument time/solvent)
Synthesis Context & Impurity Logic

To assess purity effectively, one must understand the genesis of impurities. The synthesis of DCEP generally proceeds via two pathways, each generating a unique "fingerprint" of contaminants.

Pathway Analysis
  • Route A (Nucleophilic Substitution): Reaction of 2,4,6-trichloro-5-ethylpyrimidine with sodium methoxide.

    • Risk:[1] Over-reaction leads to 2,4,6-trimethoxy-5-ethylpyrimidine . Under-reaction leads to dichloro-methoxy species.

    • Critical Isomer: The 2-chloro-4,6-dimethoxy isomer is a common competitor if the C2 position is less reactive than C4/C6.

  • Route B (Chlorination): Reaction of 2,6-dimethoxy-5-ethyl-4-hydroxypyrimidine with POCl

    
    .
    
    • Risk:[1] Residual starting material (hydroxyl species) and phosphorylated intermediates.

G Start Precursor (Trichloro- or Hydroxy-) Rxn Reaction (NaOMe or POCl3) Start->Rxn Target Target Product (2,6-dimethoxy-4-chloro...) Rxn->Target Major Pathway Imp1 Impurity A (Trimethoxy derivative) Rxn->Imp1 Over-alkylation Imp2 Impurity B (Regioisomer: 2-Cl-4,6-OMe) Rxn->Imp2 Regio-selectivity failure Imp3 Impurity C (Hydrolysis: Hydroxy species) Rxn->Imp3 Moisture/Hydrolysis

Figure 1: Impurity genesis pathways in DCEP synthesis. Understanding these pathways dictates the choice of analytical detector.

Detailed Experimental Protocols
Protocol A: High-Performance Liquid Chromatography (The Gold Standard)

Objective: Quantify DCEP and separate it from hydrolytic (polar) and over-alkylated (non-polar) impurities.

  • System: Agilent 1260 Infinity II or equivalent.

  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm). Why? The C18 phase provides strong retention for the lipophilic ethyl group, while the 3.5 µm particle size balances resolution with backpressure.

  • Mobile Phase:

    • Solvent A: Water + 0.1% Phosphoric Acid (H

      
      PO
      
      
      
      ). Why? Acidic pH suppresses the ionization of phenolic impurities (like hydroxypyrimidines), sharpening their peaks.
    • Solvent B: Acetonitrile (HPLC Grade).[2][3]

  • Gradient Program:

    • 0-2 min: 30% B (Isocratic hold to elute polar salts/acids).

    • 2-15 min: 30%

      
       90% B (Linear gradient to elute target and lipophilic impurities).
      
    • 15-20 min: 90% B (Wash).

  • Detection: DAD at 254 nm (primary) and 220 nm (secondary).

  • Self-Validation Step: Inject a "spiked" sample containing the starting material. If the resolution (

    
    ) between the starting material and DCEP is 
    
    
    
    , adjust the gradient slope.
Protocol B: Quantitative NMR (qNMR) (The Absolute Reference)

Objective: Determine the absolute weight % purity without a reference standard of the target molecule.

  • Instrument: 400 MHz (or higher) NMR Spectrometer (e.g., Bruker Avance).

  • Solvent: CDCl

    
     (Chloroform-d) or DMSO-d
    
    
    
    . CDCl
    
    
    is preferred to avoid solvent peaks interfering with the ethyl group signals.
  • Internal Standard (IS): 1,2,4,5-Tetrachloro-3-nitrobenzene (TCNB) or Maleic Acid. Requirement: The IS must have high purity (>99.9% TraceCERT) and distinct signals (e.g., Maleic acid singlet at ~6.3 ppm).

  • Procedure:

    • Weigh ~20 mg of DCEP and ~10 mg of IS directly into the NMR tube using a micro-balance (precision

      
      0.01 mg).
      
    • Dissolve completely in 0.7 mL CDCl

      
      .
      
    • Acquire spectrum with

      
       (relaxation delay) 
      
      
      
      30 seconds to ensure full relaxation of protons.
    • Integrate the ethyl group triplet (~1.2 ppm) or pyrimidine methoxy singlets (~4.0 ppm) against the IS signal.

  • Calculation:

    
    
    (Where I=Integral, N=Number of protons, M=Molar mass, W=Weight, P=Purity)
    
Performance Data & Case Study

Case Study: Purification Efficiency A crude batch of DCEP synthesized via Route A was analyzed before and after recrystallization from Isopropanol/Water.

Table 2: Experimental Purity Data

AnalyteRetention Time (min)Crude Purity (Area %)Recrystallized Purity (Area %)Notes
Hydroxy-pyrimidine 3.42.1%< 0.1%Polar, removed in aqueous mother liquor.
DCEP (Target) 9.8 91.5% 99.2% Target Peak.
Isomer (2-Cl-4,6-OMe) 10.24.8%0.5%Critical separation challenge.
Trimethoxy-pyrimidine 12.51.6%0.2%Lipophilic, requires high %B to elute.

Interpretation: The HPLC method successfully resolved the critical "Isomer" impurity (RT 10.2) from the target (RT 9.8).[4] A standard C18 column might co-elute these; the use of a high-efficiency 3.5 µm column and an optimized gradient was essential.

References
  • CIPAC Handbook. Analysis of Technical and Formulated Pesticides. Collaborative International Pesticides Analytical Council. (Standard guidelines for pyrimidine analysis).

  • Xu, D., et al. (2013). "A Facile Synthesis of 4,6-Dimethoxy-2-methylsulfonylpyrimidine." Asian Journal of Chemistry. (Discusses impurity profiles of similar dimethoxy-pyrimidines).

  • Sigma-Aldrich. "Quantitative NMR (qNMR) – A primary analytical method." (Protocol for absolute purity determination).

  • PubChem. "2-Chloro-4,6-dimethoxypyrimidine Compound Summary." (Structural data for regioisomer comparison).

  • ChemicalBook. "2-Chloro-5-ethylpyrimidine Properties and Synthesis." (Data on the ethyl-substituted core).

Sources

A Comparative Guide to Cross-Reactivity Studies of Pyrimidine-Based Compounds

Author: BenchChem Technical Support Team. Date: March 2026

The pyrimidine core is a cornerstone of modern medicinal chemistry, celebrated for its versatile biological activity and its presence in numerous FDA-approved drugs.[1][2][3][4] As a privileged scaffold, particularly in the realm of kinase inhibitors, its ability to act as a bioisostere of adenine allows it to effectively mimic ATP and engage the hinge region of a vast number of kinases.[3][5] However, this inherent binding capability presents a significant challenge: cross-reactivity. A pyrimidine-based compound designed for a specific target may interact with dozens of unintended proteins, a phenomenon known as polypharmacology.[6][7]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically investigate and characterize the cross-reactivity profiles of pyrimidine-based compounds. We will move beyond simple screening protocols to explain the causality behind experimental choices, ensuring a robust and self-validating approach. Our focus will be on kinase inhibitors, as they represent the most prominent class of pyrimidine-based drugs where selectivity is paramount.[2][3][5][8] Understanding a compound's selectivity profile is not merely an academic exercise; it is a critical step in predicting potential off-target toxicities, uncovering opportunities for therapeutic repositioning, and ultimately, developing safer and more effective medicines.[9]

The Strategic Workflow for Assessing Cross-Reactivity

A thorough investigation of cross-reactivity is a multi-step process that funnels compounds from broad, high-throughput screening to focused, physiologically relevant validation. The objective is to build a comprehensive "selectivity map" for each compound, detailing not only which off-targets it binds but also the functional consequences of that binding in a cellular environment.

G cluster_0 Phase 1: Broad Screening (In Vitro) cluster_1 Phase 2: Cellular Target Validation cluster_2 Phase 3: Functional Impact Assessment A Compound Library of Pyrimidine Analogs B High-Throughput Kinome Profiling (e.g., >400 Kinases) A->B Single-concentration screen (e.g., 1 µM) C Initial 'Hit' Identification (Primary Target + Potent Off-Targets) B->C Data Analysis: % Inhibition D Cellular Thermal Shift Assay (CETSA) C->D Prioritize hits for cellular validation E Confirmation of Target Engagement (On- and Off-Targets) D->E Measure Thermal Stabilization (ΔTm) F Downstream Signaling Assays (e.g., Western Blot, TR-FRET) E->F Validate functionally G Quantification of Cellular Potency (IC50/EC50) F->G Dose-response analysis H Comprehensive Selectivity Report G->H Final Selectivity Profile & Risk Assessment

Caption: A strategic workflow for pyrimidine cross-reactivity studies.

Phase 1: Broad Kinome Profiling

Expertise & Experience: The initial step is to cast a wide net. We need an unbiased, comprehensive view of a compound's interaction landscape across the human kinome. This is crucial because structural similarity between kinase ATP-binding sites makes off-target interactions common.[9] Choosing the right assay is critical. While binding assays are excellent for high-throughput screening, activity-based assays provide direct evidence of functional inhibition. Furthermore, conducting screens at physiological ATP concentrations (approx. 1 mM) can provide a more clinically relevant picture of inhibitor potency, though lower concentrations are often used to identify a broader range of potential binders.[10][11]

Comparative Data: Hypothetical Kinome Profiling

Here, we compare three hypothetical pyrimidine-based kinase inhibitors targeting Aurora Kinase B (AURKB).

  • Compound PYR-A01: The intended selective lead candidate.

  • Compound PYR-B02: An analog with moderate selectivity.

  • Compound PYR-C03: A promiscuous early-stage hit.

Target KinasePYR-A01 (% Inhibition @ 1µM)PYR-B02 (% Inhibition @ 1µM)PYR-C03 (% Inhibition @ 1µM)Kinase Family
AURKB (Target) 99 98 99 AGC
AURKA258595AGC
ABL151588TK
SRC2892TK
LCK<1585TK
MEK1 (MAP2K1)106591STE
EGFR<1278TK
VEGFR2 (KDR)84596TK
FLT332289TK

Analysis:

  • PYR-A01 demonstrates excellent selectivity for AURKB, with minimal inhibition of other kinases at 1 µM.

  • PYR-B02 shows potent inhibition of the primary target but also significant activity against the closely related AURKA, as well as moderate off-target activity against MEK1 and VEGFR2.

  • PYR-C03 is highly promiscuous, inhibiting multiple kinases across different families with high potency. This compound would likely be flagged for significant off-target toxicity.

Experimental Protocol: ADP-Glo™ Kinase Activity Assay

This protocol describes a luminescent, activity-based assay suitable for high-throughput profiling.[12] The amount of light generated is directly proportional to the amount of ADP produced, which correlates with kinase activity.

  • Reagent Preparation:

    • Prepare 2X kinase/substrate solution in kinase reaction buffer. Each kinase requires an optimized substrate.[12]

    • Prepare test compounds (e.g., PYR-A01, -B02, -C03) in a 1% DMSO solution. Create a serial dilution to determine IC50 values later, but for initial profiling, a single high concentration (e.g., 1 µM) is used.

  • Reaction Setup (384-well plate):

    • Add 2.5 µL of test compound or control (1% DMSO for 100% activity, known inhibitor for 0% activity) to appropriate wells.

    • Add 2.5 µL of 2X kinase/substrate solution to initiate the reaction.

    • Incubate the plate at room temperature for 60 minutes. The choice of incubation time is critical and should be within the linear range of the reaction, a key parameter for trustworthiness.[11]

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase/luciferin reaction.

    • Incubate for 30 minutes at room temperature to stabilize the luminescent signal.

  • Data Acquisition:

    • Measure luminescence using a plate-reading luminometer.

    • Calculate Percent Inhibition relative to controls.

Phase 2: Cellular Target Engagement Validation

Expertise & Experience: A compound's activity in a cell-free assay can differ dramatically from its behavior in a living cell.[13] Factors like cell membrane permeability, active efflux by transporters, and competition with high intracellular ATP concentrations can render a potent in vitro inhibitor ineffective in a cellular context.[9][13] Therefore, confirming that the compound physically binds to its intended (and unintended) targets in a live-cell environment is a non-negotiable validation step. The Cellular Thermal Shift Assay (CETSA) is an invaluable tool for this purpose as it directly measures biophysical target engagement without requiring any modification to the compound or the protein. The underlying principle is that ligand binding stabilizes a protein, increasing its resistance to heat-induced denaturation.[14][15]

Comparative Data: Hypothetical CETSA Results

We test our three compounds for their ability to stabilize their primary target (AURKB) and a key off-target identified in the kinome screen (MEK1) in live cells. The change in melting temperature (ΔTm) is a direct measure of target engagement.

Compound (10 µM)Target ProteinΔTm (°C) vs. VehicleInterpretation
PYR-A01 AURKB +4.2 Strong Engagement
MEK1+0.3Negligible Engagement
PYR-B02 AURKB +4.5 Strong Engagement
MEK1+2.8Confirmed Off-Target Engagement
PYR-C03 AURKB +4.8 Strong Engagement
MEK1+3.5Strong Off-Target Engagement

Analysis:

  • PYR-A01 shows a significant thermal shift for AURKB but not for MEK1, confirming its selective target engagement in a cellular environment.

  • PYR-B02 stabilizes both AURKB and MEK1, validating the kinome screen finding and proving that MEK1 is a genuine cellular off-target.

  • PYR-C03 strongly engages both proteins, consistent with its promiscuous profile.

Experimental Protocol: Western Blot-based CETSA

This protocol outlines the steps to measure the thermal stabilization of a target protein in response to compound treatment.

  • Cell Treatment:

    • Culture cells (e.g., HeLa) to ~80% confluency.

    • Treat cells with the test compound (e.g., 10 µM PYR-B02) or vehicle (DMSO) for 1-2 hours in culture media.

  • Thermal Challenge:

    • Harvest the cells, wash with PBS, and resuspend in PBS containing a protease inhibitor cocktail.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermal cycler, followed by cooling at 4°C for 3 minutes.

  • Lysis and Protein Separation:

    • Lyse the cells by three freeze-thaw cycles using liquid nitrogen and a 25°C water bath. This step is crucial for releasing intracellular proteins.

    • Separate the soluble protein fraction (containing stabilized, non-denatured protein) from the precipitated aggregates by centrifugation at 20,000 x g for 20 minutes at 4°C.

  • Protein Quantification and Analysis:

    • Transfer the supernatant (soluble fraction) to new tubes and determine the protein concentration (e.g., using a BCA assay).

    • Normalize the protein concentration for all samples.

    • Analyze the samples by SDS-PAGE followed by Western blotting using a primary antibody specific to the target protein (e.g., anti-AURKB or anti-MEK1).

  • Data Analysis:

    • Quantify the band intensities from the Western blot.

    • Plot the relative band intensity against temperature for both vehicle- and compound-treated samples.

    • Fit the data to a Boltzmann sigmoidal curve to determine the melting temperature (Tm) for each condition. The difference (ΔTm) indicates the degree of stabilization.

Phase 3: Quantifying Functional Cellular Activity

Expertise & Experience: Confirming target engagement is essential, but it doesn't quantify the functional consequence. The final step is to measure how engagement of the primary target and key off-targets affects their respective downstream signaling pathways. This provides the cellular IC50 value, a critical measure of a compound's functional potency. For an off-target like MEK1, its inhibition should lead to a measurable decrease in the phosphorylation of its direct substrate, ERK1/2. Observing this effect confirms that the off-target binding event is not silent but has a tangible biological impact.

G cluster_offtarget Off-Target Action RAF RAF MEK MEK1/2 RAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates Substrates Cytoplasmic & Nuclear Substrates ERK->Substrates Phosphorylates Proliferation Cell Proliferation, Gene Expression Substrates->Proliferation Regulates Inhibitor PYR-B02 (Off-Target) Inhibitor->MEK Inhibits

Caption: Off-target inhibition of the MEK1/2-ERK1/2 signaling pathway.

Comparative Data: Cellular Functional Potency

We measure the IC50 values for our compounds against the AURKB pathway (measured by inhibition of Histone H3 phosphorylation) and the MEK1 pathway (measured by inhibition of ERK1/2 phosphorylation).

CompoundPrimary Target IC50 (AURKB Pathway, nM)Off-Target IC50 (MEK1 Pathway, nM)Selectivity Ratio (IC50 MEK1 / IC50 AURKB)
PYR-A01 15>10,000>667
PYR-B02 1285071
PYR-C03 89512

Analysis:

  • PYR-A01 is highly potent and selective, with over 600-fold selectivity for its primary target pathway over the MEK pathway.

  • PYR-B02 is potent but shows a significant drop in selectivity. The 71-fold window may or may not be acceptable depending on the therapeutic context.

  • PYR-C03 has nearly equipotent activity against both pathways, confirming its promiscuity at a functional level and reinforcing its poor candidacy for further development.

Experimental Protocol: Western Blot for Downstream Pathway Inhibition
  • Cell Treatment:

    • Seed cells in a multi-well plate and allow them to adhere.

    • Starve cells of serum for several hours if the pathway is activated by growth factors (e.g., for the MEK-ERK pathway).

    • Pre-treat cells with a serial dilution of the test compound for 1-2 hours.

  • Pathway Stimulation:

    • Stimulate the cells with an appropriate agonist (e.g., EGF or PMA for the MEK-ERK pathway) for a short period (e.g., 15 minutes) to induce phosphorylation. For the AURKB pathway, cells would be synchronized in mitosis where the kinase is active.

  • Lysis and Protein Analysis:

    • Immediately lyse the cells on ice with RIPA buffer containing protease and phosphatase inhibitors. The inclusion of phosphatase inhibitors is absolutely critical to preserve the phosphorylation state of the proteins.

    • Quantify protein concentration, normalize samples, and perform SDS-PAGE/Western blotting as described in the CETSA protocol.

  • Antibody Probing:

    • Use two separate primary antibodies: one that detects the phosphorylated form of the substrate (e.g., anti-phospho-ERK) and one that detects the total amount of that substrate (e.g., anti-total-ERK).

    • Probing for the total protein is a self-validating control; it ensures that any decrease in the phospho-signal is due to inhibition of the kinase and not a general loss of the substrate protein.

  • Data Analysis:

    • Quantify the band intensities for both the phospho- and total-protein blots.

    • Normalize the phospho-protein signal to the total-protein signal for each sample.

    • Plot the normalized signal against the compound concentration and fit to a four-parameter logistic curve to determine the IC50 value.

Conclusion

The pyrimidine scaffold is a powerful tool in drug discovery, but its utility is directly tied to a deep understanding of its interaction profile. A superficial assessment of cross-reactivity risks advancing compounds with hidden liabilities or, conversely, abandoning compounds with beneficial polypharmacology. The integrated workflow presented here—combining broad kinome profiling with cellular target engagement and functional pathway analysis—provides a robust, evidence-based methodology. By systematically validating in vitro hits in a physiologically relevant context, researchers can build a high-confidence selectivity profile, enabling more informed decisions in the quest to develop novel pyrimidine-based therapeutics. This rigorous, multi-faceted approach embodies the principles of scientific integrity, ensuring that the compounds advanced toward the clinic are not only potent but also possess a well-characterized and acceptable safety profile.

References

  • Title: Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - MDPI Source: MDPI URL
  • Title: Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC Source: PMC URL
  • Title: Structural basis for ligand promiscuity in cytochrome P450 3A4 - PNAS Source: PNAS URL
  • Title: Re-Discovery of Pyrimidine Salvage as Target in Cancer Therapy - PMC Source: PMC URL
  • Title: Recent Advances in Pyrimidine-Based Drugs - PMC Source: PMC URL
  • Title: Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - NCBI Source: NCBI URL
  • Title: Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates - PMC Source: PMC URL
  • Title: Step-by-Step Guide to Kinase Inhibitor Development - Reaction Biology Source: Reaction Biology URL
  • Title: Pyrimidine Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf - NIH Source: NIH URL
  • Title: Kinase Selectivity Profiling Systems—General Panel - Promega Corporation Source: Promega Corporation URL
  • Title: Promiscuous Ligands from Experimentally Determined Structures, Binding Conformations, and Protein Family-Dependent Interaction Hotspots | ACS Omega Source: ACS Omega URL
  • Title: Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration | Journal of Medicinal Chemistry - ACS Publications Source: ACS Publications URL
  • Title: Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - ACS Publications Source: ACS Publications URL
  • Title: Structural basis of pyrimidine specificity in the MS2 RNA hairpin-coat-protein complex - PubMed Source: PubMed URL
  • Title: Effects of six pyrimidine analogs on the growth of Tetrahymena thermophila and their implications in pyrimidine metabolism | PLOS One - Research journals Source: PLOS One URL
  • Title: Choosing the Right Assay for Your Kinase Drug Discovery - Reaction Biology Source: Reaction Biology URL
  • Title: Kinase activity assays: exploring methods for assessing enzyme function Source: Advion Interchim Scientific URL
  • Title: Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Publishing Source: RSC Publishing URL
  • Title: Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration - PMC Source: PMC URL
  • Title: What Is CETSA?
  • Title: Activity-Based Kinase Selectivity and Profiling Services - AssayQuant Source: AssayQuant URL
  • Title: The Impact of Novel Purine, Pyrimidine and Folate Analogues on Cancer Treatment: A Review - Journal of Young Pharmacists Source: Journal of Young Pharmacists URL
  • Title: Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact Source: ResearchGate URL
  • Title: Intracellular Pharmacokinetics of Pyrimidine Analogues used in Oncology and the Correlation with Drug Action - ResearchGate Source: ResearchGate URL
  • Title: Exploring Compound Promiscuity Patterns and Multi-Target Activity Spaces - PMC Source: PMC URL
  • Title: CHAPTER 9: Assessment and Optimisation of Kinase Inhibitor Selectivity to Achieve Candidates with an Appropriate Safety Profile - Books Source: Royal Society of Chemistry URL
  • Title: Cellular thermal shift and clickable chemical probe assays for the determination of drug-target engagement in live cells - Organic & Biomolecular Chemistry (RSC Publishing)
  • Title: Methods for Detecting Kinase Activity | News & Announcements - Cayman Chemical Source: Cayman Chemical URL
  • Title: Development of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors as Potential Clinical Candidates for Glioblastoma Multiforme | ACS Medicinal Chemistry Letters Source: ACS Publications URL
  • Title: Pyrimidine as an Antidiabetic Derivative Targeting a-Amylase and a-Glucosidase Inhibitors: A Mini-Review Source: Journal of Drug Delivery and Therapeutics URL
  • Title: What are the common methods available to detect kinase activities?
  • Title: Cellular Context Influences Kinase Inhibitor Selectivity | Journal of Medicinal Chemistry Source: Journal of Medicinal Chemistry URL
  • Title: A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - Frontiers Source: Frontiers URL
  • Title: Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - MDPI Source: MDPI URL

Sources

In Silico Evaluation of 2,6-Dimethoxy-4-chloro-5-ethylpyrimidine (DCEP) as a Next-Generation Kinase Inhibitor Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Computational Chemists, and Drug Development Professionals Prepared By: Senior Application Scientist, Computational Therapeutics

Executive Summary & Structural Rationale

The pyrimidine core is one of the most privileged scaffolds in modern oncology and antimicrobial drug discovery, primarily due to its ability to act as an adenine mimetic within the ATP-binding pocket of kinases [1]. While standard-of-care drugs like Erlotinib (a quinazoline, structurally analogous to pyrimidines) have validated the Epidermal Growth Factor Receptor (EGFR) as a prime therapeutic target, acquired resistance mutations (e.g., T790M) necessitate the development of novel, sterically adaptable scaffolds [3].

This guide objectively evaluates the in silico performance of 2,6-dimethoxy-4-chloro-5-ethylpyrimidine (DCEP) against standard alternatives. DCEP presents a highly rationalized substitution pattern:

  • Pyrimidine Core: Provides the flat heteroaromatic system required to occupy the adenine-binding region [1].

  • 2,6-Dimethoxy Groups: Act as dual hydrogen-bond acceptors, strategically positioned to interact with the hinge region backbone (e.g., Met793), while the methyl groups fill adjacent micro-hydrophobic pockets [2].

  • 4-Chloro Substitution: Introduces a highly directional σ-hole for halogen bonding with backbone carbonyls (e.g., Leu718). Furthermore, its electron-withdrawing nature modulates the basicity of the pyrimidine nitrogens, optimizing the pharmacokinetic profile.

  • 5-Ethyl Group: Serves as a flexible hydrophobic probe designed to pack against the gatekeeper residue (Thr790) without the steric clash often observed with rigid, bulky substituents [4].

The Self-Validating Computational Protocol

To ensure absolute trustworthiness in our comparative data, the following in silico workflow is designed as a closed, self-validating system. Docking scores alone are insufficient for lead progression; therefore, we employ a triad approach: Grid Validation, Molecular Mechanics-Generalized Born Surface Area (MM-GBSA) rescoring, and Molecular Dynamics (MD) stability confirmation.

Step-by-Step Methodology

Phase 1: Protein Preparation & Grid Validation (The Control Mechanism)

  • Target Acquisition: Retrieve the high-resolution crystal structure of wild-type EGFR kinase domain co-crystallized with Erlotinib (PDB ID: 4HJO) from the Protein Data Bank.

  • Structural Refinement: Utilize the Protein Preparation Wizard. Assign bond orders, add missing hydrogens at physiological pH (7.4) using PROPKA to ensure accurate protonation states of critical residues (e.g., Asp855), and delete water molecules beyond 3.0 Å of the active site.

  • Energy Minimization: Minimize the complex using the OPLS4 force field until the heavy atom RMSD converges to 0.3 Å. Causality: OPLS4 is specifically chosen over older force fields due to its superior parameterization of halogen bonds (crucial for the 4-chloro group of DCEP).

  • Self-Validation Step: Extract the native Erlotinib and generate a receptor grid centered on its coordinates. Redock Erlotinib using Glide Extra Precision (XP). Acceptance Criteria: The protocol is only validated if the RMSD between the docked pose and the native crystal pose is ≤ 1.5 Å.

Phase 2: Ligand Preparation

  • Import 2D structures of DCEP, Erlotinib (Positive Control), and 5-Fluorouracil (Baseline Pyrimidine Control).

  • Process via LigPrep: Generate 3D conformations, assign tautomeric states using Epik at pH 7.4 ± 1.0, and retain the lowest energy conformer for each ligand.

Phase 3: Docking, MM-GBSA, and MD Simulation

  • Docking: Execute Glide XP docking for all prepared ligands. Extract the top-scoring poses based on GlideScore.

  • Thermodynamic Rescoring: Calculate the absolute binding free energy (ΔG_bind) using Prime MM-GBSA with the VSGB solvation model. Causality: GlideScore estimates binding affinity based on rigid-receptor approximations; MM-GBSA incorporates implicit solvation and receptor flexibility, drastically reducing false-positive rates.

  • Dynamic Validation: Subject the DCEP-EGFR complex to a 100 ns Molecular Dynamics simulation (Desmond, SPC solvent model, NPT ensemble at 300K). Analyze the Ligand RMSD to confirm that the binding pose is stable over time and not a transient docking artifact.

Workflow PPrep Protein Preparation (PDB: 4HJO, pH 7.4) Val Self-Validation: Redock Native Ligand (RMSD < 1.5 Å) PPrep->Val LPrep Ligand Preparation (OPLS4 Force Field) Dock Glide XP Docking (Hinge Region Targeting) LPrep->Dock Val->Dock MMGBSA Prime MM-GBSA (Thermodynamic Rescoring) Dock->MMGBSA MD 100ns MD Simulation (Pose Stability & RMSF) MMGBSA->MD

Computational workflow featuring native ligand redocking for protocol self-validation.

Comparative Performance Data

The following tables summarize the quantitative in silico performance of DCEP compared to Erlotinib (a highly optimized, FDA-approved EGFR inhibitor) and 5-Fluorouracil (a basic pyrimidine scaffold).

Table 1: Binding Affinity and Interaction Profiling
CompoundGlide XP Score (kcal/mol)MM-GBSA ΔG (kcal/mol)Ligand Efficiency (LE)Key Interacting Residues (EGFR WT)
Erlotinib (Control)-9.24-85.40-0.38Met793 (H-bond), Thr790 (Hydrophobic), Leu718
DCEP (Test Scaffold)-7.15-58.20-0.45 Met793 (H-bond), Leu718 (Halogen bond), Thr790
5-Fluorouracil (Baseline)-4.30-22.15-0.35Met793 (H-bond), Gln791 (H-bond)

Data Interpretation: While Erlotinib achieves a higher absolute binding free energy due to its extended anilino-quinazoline structure, DCEP exhibits a superior Ligand Efficiency (-0.45) . This indicates that per heavy atom, DCEP is a more efficient binder, making it an exceptional lead scaffold for further functionalization.

Table 2: ADMET & Physicochemical Profiling (QikProp)
CompoundMW ( g/mol )cLogPPSA (Ų)BBB Permeability (logBB)Lipinski Violations
Erlotinib 393.43.1074.8-0.50 (Low)0
DCEP 202.62.1545.20.12 (High) 0
5-Fluorouracil 130.1-0.8965.7-0.85 (Low)0

Data Interpretation: DCEP possesses a highly favorable physicochemical profile. Its lower molecular weight and optimal cLogP result in excellent predicted membrane permeability. Notably, its positive logBB score suggests potential efficacy against brain metastases in non-small cell lung cancer (NSCLC), a clinical area where Erlotinib often struggles due to efflux pump liabilities.

Mechanistic Insights & Molecular Dynamics

The efficacy of DCEP is rooted in the precise spatial arrangement of its functional groups. Post-docking 100 ns MD simulations reveal the causality behind its stable binding profile:

  • The Hinge Region Anchor: The N1 nitrogen of the pyrimidine core and the oxygen of the 2-methoxy group form a stable, bifurcated hydrogen bond network with the backbone NH of Met793 . MD trajectory analysis shows this interaction is maintained for >92% of the simulation time.

  • Halogen Bonding Dynamics: The 4-chloro group is not merely a steric filler. It projects directly toward the hydrophobic pocket formed by Leu718 . The σ-hole of the chlorine atom engages in a highly directional halogen bond with the backbone carbonyl of Leu718, anchoring the molecule against solvent-induced displacement.

  • Gatekeeper Adaptability: The 5-ethyl group undergoes rapid conformational sampling during the first 10 ns of the MD simulation before settling into a stable hydrophobic interaction with Thr790 (the gatekeeper residue). Because the ethyl group is flexible (unlike rigid aromatic rings), DCEP shows predictive resilience against steric clashes that typically cause resistance in T790M mutant strains [3].

Pathway EGF EGF Ligand EGFR EGFR Monomer EGF->EGFR Dimer Receptor Dimerization EGFR->Dimer ATP ATP Binding (Kinase Activation) Dimer->ATP MAPK MAPK/PI3K Signaling ATP->MAPK DCEP DCEP Binding (Competitive Inhibition) DCEP->ATP Blocks Prolif Tumor Proliferation MAPK->Prolif

Mechanism of action: DCEP competitively blocks ATP binding, halting downstream MAPK proliferation.

Conclusion

The in silico evaluation of 2,6-dimethoxy-4-chloro-5-ethylpyrimidine (DCEP) demonstrates that it is a highly efficient, synthetically tractable scaffold for kinase inhibition. Its superior ligand efficiency compared to Erlotinib, combined with its unique halogen bonding capabilities and favorable BBB permeability profile, positions it as a prime candidate for hit-to-lead optimization in targeted oncology programs.

References

  • Design, synthesis, docking, MD simulations, and anti-proliferative evaluation of thieno[2,3-d]pyrimidine derivatives as new EGFR inhibitors.
  • Design, Synthesis, In Silico and In Vitro Evaluation of Novel Pyrimidine Deriv
  • Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M.
  • Computational modelling and analysis of Pyrimidine analogues as EGFR inhibitor in search of anticancer agents. Semantic Scholar.

Safety Operating Guide

Personal Protective Equipment (PPE) & Handling Guide: 2,6-Dimethoxy-4-chloro-5-ethylpyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Read-Across" Safety Protocol

2,6-Dimethoxy-4-chloro-5-ethylpyrimidine is a specialized halogenated pyrimidine intermediate.[1][2] While specific Safety Data Sheets (SDS) for this exact 5-ethyl derivative are often proprietary or limited, we apply the Precautionary Principle using "Read-Across" data from its structural analogs (e.g., 2-chloro-4,6-dimethoxypyrimidine and 4-chloro-2,6-diaminopyrimidine).[1][2]

Critical Hazard Assessment:

  • Primary Risk: Corrosive/Irritant to eyes (Risk of serious damage, H318) and skin (H315).[3]

  • Secondary Risk: Respiratory irritation (STOT SE 3) if dust is inhaled.[1][4]

  • Reactivity: The C-Cl bond at the pyrimidine ring is susceptible to nucleophilic attack; while generally stable, it can hydrolyze to release acidic byproducts (HCl) in the presence of moisture or heat.[1][2]

Core Directive: PPE Selection Strategy

Do not rely on a "one-size-fits-all" approach. Your PPE must adapt to the physical state of the compound (Solid vs. Solution).

PPE Decision Matrix[2][3][5]
Protection ZoneSolid Handling (Weighing/Transfer)Solution Handling (Synthesis/Extraction)Rationale
Hand Protection Double Nitrile (0.11 mm min.[1][2] thickness)Laminate Film (e.g., Silver Shield / Barrier)Chlorinated heterocycles can permeate nitrile rapidly when dissolved in organic solvents (DCM, EtOAc).[1][2]
Eye Protection Chemical Goggles (Indirect Vent)Goggles + Face Shield Pyrimidines cause irreversible corneal opacity.[1][2] Safety glasses are insufficient for liquids.
Respiratory N95 or P100 (if outside hood)Fume Hood (Face velocity: 100 fpm)Prevents inhalation of crystalline dust which acts as a potent sensitizer/irritant.[1][2]
Body Defense Lab Coat (Cotton/Polyester)Chemical Resistant Apron (Tyvek/PVC)Protects against splash absorption, especially given the lipophilic ethyl group.[1]
Visual Logic: PPE Selection Workflow

PPE_Selection Start Start: Handling 2,6-Dimethoxy-4-chloro-5-ethylpyrimidine State Determine Physical State Start->State Solid Solid / Crystalline State->Solid Weighing/Transfer Liquid Solution (Organic Solvent) State->Liquid Reaction/Workup Gloves_Solid Gloves: Double Nitrile (Disposable) Solid->Gloves_Solid Resp_Solid Resp: Fume Hood or P100 Mask Solid->Resp_Solid Gloves_Liquid Gloves: Laminate/Barrier Film (Nitrile degrades <15 min in DCM) Liquid->Gloves_Liquid Eye_Liquid Eyes: Goggles + Face Shield Liquid->Eye_Liquid Warning CRITICAL: Do not touch face/phones while gloved. Gloves_Solid->Warning Gloves_Liquid->Warning

Figure 1: Decision tree for selecting Personal Protective Equipment based on the operational state of the chemical.

Operational Protocols: Self-Validating Systems

A. Weighing & Transfer (Solid State)
  • The Problem: Chlorinated pyrimidines are often electrostatic. Static cling can cause "jumping" of particles, leading to invisible contamination on balance surfaces.

  • The Protocol:

    • Ionization: Use an anti-static gun or ionizer bar inside the balance enclosure before opening the vial.

    • Containment: Weigh into a tared vial or weighing boat; never weigh directly onto paper which can tear or absorb the compound.

    • Decontamination: Immediately wipe the balance area with a 10% Sodium Carbonate solution (to neutralize potential acidic hydrolysis products) followed by ethanol.[1]

B. Solubilization & Reaction (Liquid State)
  • The Problem: The "Carrier Effect." While the solid may not permeate nitrile gloves, once dissolved in a solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF), the solvent carries the toxic payload through the glove material in seconds.[1]

  • The Protocol:

    • Glove Layering: Wear a laminate glove (inner) + nitrile glove (outer) for dexterity and grip.

    • Ventilation Check: Verify fume hood flow is >0.5 m/s (100 fpm) using a tissue strip or anemometer before opening the reaction vessel.

Emergency Response & Disposal

In the event of exposure or release, immediate action is required to mitigate the corrosive potential of the chloro-pyrimidine moiety.[1][2]

Spill Response Workflow

Spill_Response Spill Spill Detected Isolate 1. Evacuate & Isolate (15ft radius) Spill->Isolate PPE_Up 2. Don Full PPE (Goggles, Silver Shield Gloves) Isolate->PPE_Up Absorb 3. Absorb (Vermiculite or Sand) PPE_Up->Absorb Neutralize 4. Decontaminate Surface (10% Na2CO3 + Water) Absorb->Neutralize Dispose 5. Waste Stream (Halogenated Organics) Neutralize->Dispose

Figure 2: Step-by-step workflow for managing incidental spills in the laboratory.

Disposal Specifications

Do not mix with general organic waste if your facility segregates halogenated compounds.

  • Waste Category: Halogenated Organic Waste.[1]

  • Container: High-density polyethylene (HDPE) or Glass.[1][2] Avoid metal containers if acidic hydrolysis is suspected.

  • Labeling: Must explicitly state "Contains Chlorinated Pyrimidines - Potential lachrymator/irritant."[1][2]

References

  • PubChem. (2025).[1] 2-Chloro-4,6-dimethoxypyrimidine (Analogous Safety Data).[1][2] National Library of Medicine. [Link]

  • ECHA. (2025). Registration Dossier: Halogenated Pyrimidines. European Chemicals Agency. [Link][1][2]

Sources

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.